molecular formula C9H12N2O3 B048756 Methyl 3,4-diamino-2-methoxybenzoate CAS No. 538372-37-1

Methyl 3,4-diamino-2-methoxybenzoate

Cat. No.: B048756
CAS No.: 538372-37-1
M. Wt: 196.2 g/mol
InChI Key: RWEQERJJDQFUDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,4-diamino-2-methoxybenzoate is a high-purity chemical intermediate of significant interest in organic synthesis and medicinal chemistry research. This compound features a benzoate core strategically functionalized with adjacent amino groups and a methoxy substituent, making it a versatile and valuable synthon. Its primary research application lies in the synthesis of complex heterocyclic systems, particularly quinoxalines and benzimidazoles, which are core structures in many pharmacologically active compounds and functional materials. The electron-donating amino and methoxy groups activate the aromatic ring towards electrophilic substitution and facilitate its use in metal-catalyzed cross-coupling reactions, enabling the construction of more elaborate molecular architectures. Researchers value this diamine ester as a key precursor in the development of novel kinase inhibitors, fluorescent dyes, and agrochemicals. Its well-defined structure allows for precise structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds for various therapeutic targets. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 3,4-diamino-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-13-8-5(9(12)14-2)3-4-6(10)7(8)11/h3-4H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWEQERJJDQFUDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1N)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40477515
Record name Methyl 3,4-diamino-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40477515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

538372-37-1
Record name Methyl 3,4-diamino-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40477515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3,4-diamino-2-methoxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3,4-diamino-2-methoxybenzoate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 3,4-diamino-2-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic amine that serves as a versatile building block in organic synthesis. Its unique arrangement of amino, methoxy, and methyl ester functional groups on a benzene ring makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds and more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and known applications, with a focus on its utility in pharmaceutical and materials science research.

Chemical Identity and Properties

Structure and Nomenclature:

This compound is systematically named according to IUPAC nomenclature. The core structure is a benzoic acid methyl ester with a methoxy group at the 2-position and two amino groups at the 3- and 4-positions.

Physicochemical Properties:

While comprehensive experimental data for this specific isomer is not widely published, its properties can be predicted based on its structure and data from closely related isomers. It is expected to be a solid at room temperature.

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₃--INVALID-LINK--[1]
Molecular Weight 196.20 g/mol --INVALID-LINK--[1]
IUPAC Name This compound--INVALID-LINK--[1]
CAS Number 538372-37-1--INVALID-LINK--[1]
Predicted Density 1.258±0.06 g/cm³Echemi[2]
Predicted XLogP3 0.4PubChem[1]
Predicted Hydrogen Bond Donor Count 2PubChem[1]
Predicted Hydrogen Bond Acceptor Count 5PubChem[1]
Predicted Rotatable Bond Count 3PubChem[1]
Predicted Polar Surface Area 87.6 ŲPubChem[1]

Synthesis of this compound

A key synthetic route to this compound involves the reduction of a corresponding dinitro or nitro-amino precursor. A representative experimental protocol is detailed below, based on a method described in the patent literature.[1]

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol describes the reduction of a nitro-substituted precursor to yield this compound.

Materials:

  • Methyl 3-amino-2-methoxy-4-nitrobenzoate (or a similar precursor)

  • Methanol

  • Triethylamine

  • Palladium on carbon (10% Pd/C)

  • Nitrogen gas

  • Standard laboratory glassware and hydrogenation apparatus

Procedure:

  • In a suitable reaction vessel, dissolve the nitro-containing precursor (e.g., Methyl 3-amino-2-methoxy-4-nitrobenzoate, 2.5 g, 9.6 mmol) in methanol.

  • Add triethylamine (16 mL) to the solution.

  • Carefully add palladium on carbon (2.3 g) to the mixture.

  • Seal the reaction vessel and purge with nitrogen gas.

  • Pressurize the vessel with hydrogen gas to 4 atm.

  • Stir the reaction mixture vigorously at room temperature for 16 hours.

  • Upon completion of the reaction (monitored by TLC or LC-MS), carefully depressurize the vessel and purge with nitrogen gas.

  • Remove the palladium on carbon catalyst by filtration through a pad of Celite.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (e.g., 3:2 ratio), to afford pure this compound (1.3 g, 40% yield).[1]

Synthesis Workflow Diagram:

SynthesisWorkflow Start Methyl 3-amino-2-methoxy-4-nitrobenzoate Reaction Catalytic Hydrogenation (16 hours, room temp) Start->Reaction Dissolve Reagents Methanol, Triethylamine, 10% Pd/C, H₂ (4 atm) Reagents->Reaction Workup Filtration to remove Pd/C, Concentration Reaction->Workup Purification Column Chromatography (Silica gel, Petroleum ether/Ethyl acetate) Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted):

  • Aromatic Protons: Two signals in the aromatic region, likely appearing as doublets or singlets depending on the coupling constants.

  • Methoxy Protons: A singlet around 3.8-4.0 ppm corresponding to the -OCH₃ group.

  • Methyl Ester Protons: A singlet around 3.7-3.9 ppm corresponding to the -COOCH₃ group.

  • Amino Protons: Two broad singlets corresponding to the two -NH₂ groups, which may be exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted):

  • Carbonyl Carbon: A signal in the range of 165-175 ppm for the ester carbonyl carbon.

  • Aromatic Carbons: Six distinct signals in the aromatic region (approx. 100-150 ppm), with carbons attached to oxygen and nitrogen atoms appearing at lower field.

  • Methoxy Carbon: A signal around 55-60 ppm.

  • Methyl Ester Carbon: A signal around 50-55 ppm.

Infrared (IR) Spectroscopy (Predicted):

  • N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine groups.

  • C-H Stretching: Aromatic C-H stretching bands just above 3000 cm⁻¹ and aliphatic C-H stretching bands from the methoxy and methyl ester groups just below 3000 cm⁻¹.

  • C=O Stretching: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.

  • C=C Stretching: Aromatic ring C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

  • C-O Stretching: Bands in the 1000-1300 cm⁻¹ region corresponding to the C-O stretching of the ester and ether linkages.

Mass Spectrometry (Predicted):

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 196. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) and the methyl ester group (-COOCH₃). PubChemLite provides predicted collision cross-section data for various adducts.[3]

Reactivity and Applications

This compound is a valuable intermediate in the synthesis of various heterocyclic compounds and other complex organic molecules. Its two adjacent amino groups provide a reactive site for cyclization reactions to form five- or six-membered rings.

Key Reactions:

  • Benzotriazole Formation: The vicinal diamine functionality can react with reagents like isoamyl nitrite to form benzotriazole derivatives. For instance, the reaction of this compound with isoamyl nitrite yields methyl 4-methoxybenzotriazole-5-carboxylate.[4] This reaction is a key step in the synthesis of certain bioactive molecules.

  • Hydrolysis: The methyl ester can be hydrolyzed under basic conditions (e.g., using sodium hydroxide) to the corresponding carboxylic acid, 3,4-diamino-2-methoxybenzoic acid. This transformation allows for further modifications at the carboxyl group, such as amide bond formation.

Reaction Scheme: Benzotriazole Formation

ReactionScheme Reactant This compound Product Methyl 4-methoxybenzotriazole-5-carboxylate Reactant->Product Isoamyl nitrite, Room Temperature

Caption: Formation of a benzotriazole derivative.

Applications in Drug Discovery and Materials Science:

  • Pharmaceutical Synthesis: This compound serves as a precursor in the synthesis of biologically active molecules. It has been utilized in the development of modulators of the STING (Stimulator of Interferon Genes) pathway, which is implicated in immune responses. It is also a reactant in the synthesis of DNA-binding oligomers.

  • Neuroprotective Agents: Patent literature describes the use of this compound as an intermediate in the synthesis of medicinal compounds investigated as neuroprotective agents.[1]

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

GHS Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Storage:

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

Conclusion

This compound is a key synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its well-defined reactivity, particularly the ability of its vicinal diamine moiety to participate in cyclization reactions, makes it a valuable tool for the construction of complex molecular frameworks. Further research into the properties and applications of this compound is likely to uncover new opportunities for its use in the development of novel functional molecules.

References

"Methyl 3,4-diamino-2-methoxybenzoate" CAS number 538372-37-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 3,4-diamino-2-methoxybenzoate (CAS 538372-37-1): A Versatile Scaffolding Intermediate in Contemporary Drug Discovery

Abstract

This compound, identified by CAS number 538372-37-1, is a highly functionalized aromatic compound of significant interest to the pharmaceutical and chemical research sectors. Its unique substitution pattern, featuring an ortho-phenylenediamine moiety constrained by methoxy and methyl ester groups, positions it as a valuable and versatile building block for the synthesis of complex heterocyclic systems. This guide provides a comprehensive technical overview of this compound, intended for researchers, medicinal chemists, and drug development professionals. We will explore its physicochemical properties, propose a rational synthetic pathway with detailed mechanistic insights, and delve into its critical applications as a scaffold in the design of targeted therapeutics, particularly kinase inhibitors. The document is structured to provide not just data, but a field-proven perspective on the strategic utilization of this key intermediate.

Compound Identification and Physicochemical Profile

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis and research. This section consolidates the key identifiers and physicochemical data for this compound.

Nomenclature and Chemical Identifiers

The compound is systematically identified by several nomenclature and registry systems, ensuring unambiguous recognition in global databases and literature.

IdentifierValueSource
CAS Number 538372-37-1[1][2][3]
IUPAC Name This compound[1]
Molecular Formula C₉H₁₂N₂O₃[1][2][3]
Molecular Weight 196.20 g/mol [1][3]
Canonical SMILES COC1=C(C=CC(=C1N)N)C(=O)OC[1][3]
InChI Key RWEQERJJDQFUDV-UHFFFAOYSA-N[1]
Physicochemical and Spectroscopic Properties

The physical properties of the compound dictate its handling, reaction conditions, and purification strategies. While extensive experimental data is not widely published, a combination of predicted and available data provides a working profile.

PropertyValueNotes
Physical State Solid (Predicted)Based on related structures.
Boiling Point 408.6 ± 40.0 °CPredicted value.[4]
Density 1.258 ± 0.06 g/cm³Predicted value.[4]
Monoisotopic Mass 196.08479225 DaComputed by PubChem.[1]
Predicted XlogP 0.4A measure of lipophilicity.[1]

Spectroscopic Profile: Experimental spectra for this compound are not readily available in public repositories. However, its structure allows for a confident prediction of its key spectroscopic features:

  • ¹H NMR: Protons on the aromatic ring would appear as distinct doublets or multiplets in the aromatic region. The methoxy (-OCH₃) and ester (-COOCH₃) groups would each produce sharp singlets in the upfield region (typically ~3.8-4.0 ppm). The two amine (-NH₂) groups would present as broad singlets, the chemical shift of which would be dependent on solvent and concentration.

  • ¹³C NMR: The spectrum would show nine distinct carbon signals. The carbonyl carbon of the ester would be the most downfield signal (~166 ppm). Aromatic carbons would resonate in the typical 110-150 ppm range, with those bonded to oxygen and nitrogen showing characteristic shifts. The two methoxy carbons would appear upfield (~52-60 ppm).

  • IR Spectroscopy: Key vibrational bands would include N-H stretching from the amine groups (~3300-3500 cm⁻¹), C=O stretching from the ester group (~1700-1725 cm⁻¹), C-O stretching from the ether and ester linkages, and C=C stretching from the aromatic ring.

  • Mass Spectrometry: The predicted monoisotopic mass is 196.0848 Da.[5] Electrospray ionization (ESI) would likely show a prominent [M+H]⁺ ion at m/z 197.0921.

Synthesis and Mechanistic Considerations

While this compound is commercially available from various suppliers, understanding its synthesis is crucial for process development and cost-benefit analysis. A plausible and efficient synthetic route can be designed starting from a readily available precursor.

Proposed Synthetic Workflow

A logical approach involves the nitration of a substituted benzoic acid followed by a selective reduction. This multi-step process leverages standard, well-understood organic transformations.

Synthesis_Workflow SM Methyl 2-methoxy-3-nitrobenzoate INT1 Methyl 2-methoxy-3,4-dinitrobenzoate SM->INT1 HNO₃, H₂SO₄ (Nitration) PROD This compound (CAS 538372-37-1) INT1->PROD Fe / NH₄Cl or H₂, Pd/C (Reduction)

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Dinitration of Methyl 2-methoxy-3-nitrobenzoate

  • To a stirred solution of concentrated sulfuric acid at 0 °C, slowly add Methyl 2-methoxy-3-nitrobenzoate.

  • Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring progress by TLC.

  • Pour the reaction mixture carefully onto crushed ice, causing the dinitrated product to precipitate.

  • Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

Causality Insight: The methoxy group is an ortho-, para-director. In the starting material, the position ortho to the methoxy group is blocked, and the position para is occupied by the nitro group. The second nitration is therefore directed to the available ortho position (C4), facilitated by the electron-donating nature of the methoxy group.

Step 2: Reduction of Methyl 2-methoxy-3,4-dinitrobenzoate

  • Suspend the dinitrated intermediate in a solvent such as ethanol or ethyl acetate.

  • Add a reducing agent. A common and effective choice is iron powder with ammonium chloride in aqueous ethanol, or catalytic hydrogenation using Palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Heat the mixture to reflux (for Fe/NH₄Cl) or stir under H₂ pressure (for Pd/C) until the reaction is complete (monitored by TLC).

  • If using iron, filter the hot solution to remove iron salts. If using Pd/C, filter through celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.

Trustworthiness & Validation: This reduction protocol is self-validating. The disappearance of the nitro starting material and the appearance of a more polar product on a TLC plate provides a real-time reaction check. The final product's identity and purity would be confirmed by the spectroscopic methods outlined in Section 1.2, ensuring the desired transformation has occurred.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its utility as a scaffold for building molecules with therapeutic potential. The ortho-phenylenediamine core is a privileged substructure in medicinal chemistry.

A Gateway to Biologically Active Heterocycles

The adjacent amine groups are poised for cyclization reactions with a variety of dielectrophiles to form fused heterocyclic systems. This makes the compound a key starting material for libraries of potential drug candidates.

Scaffold_Elaboration cluster_products Resulting Heterocyclic Cores cluster_apps Therapeutic Targets Core This compound Benzimidazole Benzimidazoles Core->Benzimidazole + Carboxylic Acid or Aldehyde Quinoxaline Quinoxalines Core->Quinoxaline + α-Diketone Other Other Fused Systems Core->Other DNA DNA-Binding Agents Core->DNA Direct Elaboration Kinase Kinase Inhibitors (e.g., TRK, EGFR) Benzimidazole->Kinase Epigenetic Epigenetic Modulators (e.g., G9a) Benzimidazole->Epigenetic Quinoxaline->Kinase

Caption: Elaboration of the core scaffold into diverse, biologically relevant heterocycles.

Case Study: Scaffolding for Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern oncology. Many successful inhibitors feature a heterocyclic core that occupies the adenine-binding region of the ATP pocket. The structure of this compound is particularly well-suited for this purpose.

  • TRK Inhibitors: The neurotrophic receptor tyrosine kinases (TRKs) are targets in various cancers. The development of next-generation pan-TRK inhibitors often involves complex heterocyclic scaffolds that can be derived from ortho-phenylenediamine precursors.[6]

  • EGFR Inhibitors: Gefitinib, an inhibitor of the epidermal growth factor receptor (EGFR), is based on a quinazoline core.[7][8] The synthesis of such quinazolines can be accomplished from appropriately substituted aminobenzoates, highlighting the utility of this compound class in accessing established pharmacophores.[7][8]

  • G9a Inhibitors: In the field of epigenetics, inhibitors of the G9a histone methyltransferase, such as BIX-01294, are based on a quinazoline scaffold, further demonstrating the broad applicability of heterocycles derived from ortho-diamino aromatics.[9]

The methoxy group at the 2-position provides a crucial steric and electronic handle. It can orient substituents towards or away from key binding regions within an enzyme's active site, serving as a "linchpin" for optimizing potency and selectivity.

Other Reported Applications

Beyond kinase inhibition, this compound has been cited as a reactant in the synthesis of DNA-binding oligomers, indicating its utility in the field of chemical biology and diagnostics.[10]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, a hazard assessment can be made based on its functional groups and data from closely related chemicals.

  • Hazard Assessment: Aromatic amines can be skin and respiratory sensitizers. The compound is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[11]

  • Recommended Handling:

    • Use in a well-ventilated area or a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.[11]

    • Avoid breathing dust.[11]

    • Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away from oxidizing agents.

Conclusion

This compound (CAS 538372-37-1) is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its densely functionalized structure provides a robust and versatile platform for accessing a wide range of high-value heterocyclic scaffolds. The strategic placement of its diamino, methoxy, and ester functionalities makes it an ideal starting point for constructing targeted libraries against critical disease targets, most notably protein kinases. By understanding its properties, synthesis, and reactivity, researchers can fully leverage this powerful building block to accelerate the development of novel therapeutics.

References

The Versatile Building Block: A Technical Guide to Methyl 3,4-diamino-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Intermediate in Heterocyclic Chemistry

In the landscape of modern medicinal chemistry, the synthesis of novel heterocyclic compounds remains a cornerstone of drug discovery. Among the myriad of molecular scaffolds, the benzimidazole core is of particular interest due to its prevalence in a wide range of biologically active compounds. Methyl 3,4-diamino-2-methoxybenzoate (MDAMB), with its strategically positioned functional groups, emerges as a pivotal precursor for the construction of these valuable heterocyclic systems. This technical guide provides an in-depth analysis of the molecular structure, a robust synthesis protocol, and the significant applications of MDAMB in the realm of pharmaceutical research and development.

Core Molecular Structure and Spectroscopic Profile

The molecular identity of this compound is defined by its unique arrangement of substituents on the benzene ring. The presence of vicinal amino groups, a methoxy group, and a methyl ester functionality imparts a distinct reactivity profile, making it an ideal substrate for a variety of chemical transformations.

Chemical Identifiers:

PropertyValueSource
CAS Number 538372-37-1--INVALID-LINK--
Molecular Formula C₉H₁₂N₂O₃--INVALID-LINK--
Molecular Weight 196.20 g/mol --INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
SMILES COC1=C(C=CC(=C1N)N)C(=O)OC--INVALID-LINK--
InChI Key RWEQERJJDQFUDV-UHFFFAOYSA-N--INVALID-LINK--

Predicted ¹H NMR Spectral Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 6.8 - 7.2m2HAr-HThe two aromatic protons are expected to appear in this region, with their coupling pattern influenced by the surrounding substituents.
~ 3.9s3H-OCH₃ (methoxy)The methoxy group protons will appear as a singlet in a region typical for aryl methyl ethers.
~ 3.8s3H-OCH₃ (ester)The methyl ester protons will also appear as a singlet, likely at a slightly different chemical shift than the methoxy group.
~ 3.5 - 4.5br s4H-NH₂The amino group protons are expected to appear as a broad singlet, and their chemical shift can be variable and dependent on concentration and solvent.

Predicted ¹³C NMR Spectral Data (in CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~ 167C=O (ester)The carbonyl carbon of the ester group is expected to be in this downfield region.
~ 140 - 150Ar-C (substituted)The aromatic carbons attached to the methoxy and amino groups will have distinct chemical shifts in this range.
~ 110 - 125Ar-C (unsubstituted)The aromatic carbons bearing hydrogen atoms will appear in this region.
~ 52-OCH₃ (ester)The carbon of the methyl ester group.
~ 56-OCH₃ (methoxy)The carbon of the methoxy group attached to the aromatic ring.

Predicted FT-IR Spectral Data:

Wavenumber (cm⁻¹)VibrationRationale
3400 - 3200N-H stretchingTwo distinct bands are expected for the symmetric and asymmetric stretching of the primary amino groups.
3000 - 2800C-H stretchingAromatic and aliphatic C-H stretching vibrations.
~ 1700C=O stretchingStrong absorption characteristic of the ester carbonyl group.
~ 1600 - 1450C=C stretchingAromatic ring vibrations.
~ 1250C-O stretchingAsymmetric C-O-C stretching of the methoxy and ester groups.
~ 1050C-O stretchingSymmetric C-O-C stretching.

Predicted Mass Spectrometry Data:

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 196. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) and the carbomethoxy group (-COOCH₃, m/z = 59).

Synthesis of this compound: A Proposed Protocol

A robust and efficient synthesis of this compound can be logically designed based on established organic chemistry principles, primarily involving the esterification of a substituted benzoic acid followed by the reduction of nitro groups.

Proposed Synthetic Pathway:

G cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction 2-Methoxy-3,4-dinitrobenzoic_acid 2-Methoxy-3,4-dinitrobenzoic acid Methyl_2-methoxy-3,4-dinitrobenzoate Methyl 2-methoxy-3,4-dinitrobenzoate 2-Methoxy-3,4-dinitrobenzoic_acid->Methyl_2-methoxy-3,4-dinitrobenzoate Methanol (CH₃OH) Sulfuric Acid (H₂SO₄, cat.) Reflux Methyl_3,4-diamino-2-methoxybenzoate This compound Methyl_2-methoxy-3,4-dinitrobenzoate->Methyl_3,4-diamino-2-methoxybenzoate Iron powder (Fe) Acetic Acid (CH₃COOH) or H₂, Pd/C

A two-step synthetic route to the target molecule.

Step-by-Step Experimental Protocol:

Part 1: Esterification of 2-Methoxy-3,4-dinitrobenzoic Acid

  • Reaction Setup: To a solution of 2-methoxy-3,4-dinitrobenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and remove the methanol under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with a suitable organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude Methyl 2-methoxy-3,4-dinitrobenzoate. Further purification can be achieved by column chromatography.

Part 2: Reduction of Methyl 2-methoxy-3,4-dinitrobenzoate

  • Reaction Setup: Dissolve the Methyl 2-methoxy-3,4-dinitrobenzoate from the previous step in a suitable solvent such as acetic acid or ethanol.

  • Reduction:

    • Method A (Iron/Acetic Acid): Add iron powder to the solution and heat the mixture. The reduction of the nitro groups is typically exothermic. Monitor the reaction by TLC.

    • Method B (Catalytic Hydrogenation): Add a catalytic amount of palladium on carbon (Pd/C) and subject the mixture to a hydrogen atmosphere with vigorous stirring.

  • Work-up:

    • Method A: After the reaction is complete, filter the hot solution to remove the iron salts. The filtrate can then be concentrated and the product extracted.

    • Method B: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography to yield the final product.

Application in Drug Development: A Gateway to Benzimidazoles

The primary utility of this compound in medicinal chemistry lies in its role as a precursor to a wide array of substituted benzimidazoles. The vicinal diamino functionality is primed for cyclization reactions with various electrophiles to form the imidazole ring.

General Benzimidazole Synthesis:

The condensation of o-phenylenediamines, such as MDAMB, with aldehydes or carboxylic acids (or their derivatives) is a fundamental and widely employed method for the synthesis of 2-substituted benzimidazoles[2].

G cluster_reaction Condensation Reaction MDAMB This compound Benzimidazole 2-Substituted Benzimidazole Derivative MDAMB->Benzimidazole Aldehyde Aldehyde (R-CHO) Aldehyde->Benzimidazole

Condensation of MDAMB with an aldehyde to form a benzimidazole.

This reaction can be catalyzed by a variety of reagents, including mineral acids, Lewis acids, or transition metal catalysts, often under mild conditions[2]. The substituents on the resulting benzimidazole can be readily modulated by choosing the appropriate aldehyde or carboxylic acid, allowing for the generation of diverse chemical libraries for biological screening. The methoxy and methyl ester groups on the MDAMB backbone provide additional handles for further chemical modification, enhancing its value as a versatile scaffold in drug discovery programs. For instance, 3,4-diaminobenzoic acid derivatives have been investigated as inhibitors of M1 aminopeptidases, which have roles in the immune response[3].

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the synthesis of medicinally relevant heterocyclic compounds, particularly benzimidazoles. Its unique molecular architecture, characterized by adjacent amino groups and other functional handles, provides a versatile platform for the construction of complex molecular targets. The synthetic route outlined in this guide, based on well-established chemical transformations, offers a reliable method for its preparation. As the demand for novel therapeutics continues to grow, the utility of such well-designed building blocks in accelerating the drug discovery process cannot be overstated.

References

Spectroscopic Analysis of Methyl 3,4-diamino-2-methoxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,4-diamino-2-methoxybenzoate is a substituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its unique arrangement of amino, methoxy, and methyl ester functional groups on a benzene ring makes it a versatile precursor for the synthesis of a wide array of more complex molecules, including heterocyclic systems and novel pharmaceutical agents. Accurate and comprehensive characterization of this molecule is paramount for its effective utilization, ensuring the identity, purity, and structural integrity of subsequent products. This technical guide provides a detailed overview of the spectroscopic properties of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). A thorough understanding of its spectral data is crucial for researchers to confirm its synthesis and to follow its transformations in chemical reactions.

Molecular Structure and Properties

Before delving into the spectroscopic data, it is essential to understand the molecular structure of this compound.

Molecular Formula: C₉H₁₂N₂O₃[1][2]

Molecular Weight: 196.20 g/mol [1]

IUPAC Name: this compound[1]

The structure, depicted below, features a benzene ring substituted with a methyl ester group (-COOCH₃), a methoxy group (-OCH₃), and two amino groups (-NH₂) at positions 3 and 4. This substitution pattern dictates the electronic environment of each atom and, consequently, its characteristic spectroscopic signature.

Caption: Molecular structure of this compound.

Spectroscopic Data Analysis

Due to the limited availability of experimentally acquired spectra in peer-reviewed literature for this compound, this guide will provide an expert interpretation based on established principles of spectroscopy and by drawing comparisons with closely related and well-characterized analogs, such as Methyl 3,4-diaminobenzoate.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy protons, the methyl ester protons, and the amino protons.

Expected Chemical Shifts (δ) in CDCl₃:

ProtonsChemical Shift (ppm)MultiplicityIntegrationAssignment Rationale
Aromatic-H~6.5 - 7.5Doublet, Doublet2HThe two aromatic protons will appear in the aromatic region, split by each other.
Amino-H (NH₂)~3.5 - 4.5Broad Singlet4HThe protons of the two amino groups are expected to be in this range and often appear as a broad signal due to exchange.
Methoxy-H (O-CH₃)~3.9Singlet3HThe methoxy group protons are shielded and appear as a sharp singlet.
Methyl Ester-H (COO-CH₃)~3.8Singlet3HThe methyl ester protons are also shielded and appear as a distinct singlet.
  • Expert Insight: The exact chemical shifts of the aromatic protons are influenced by the electronic effects of the three substituents. The electron-donating amino and methoxy groups will shield the aromatic protons, shifting them upfield compared to unsubstituted benzene. The positions of the broad amino proton signals can vary significantly depending on the solvent, concentration, and temperature.

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Expected Chemical Shifts (δ) in CDCl₃:

CarbonChemical Shift (ppm)Assignment Rationale
Carbonyl (C=O)~167The ester carbonyl carbon is characteristically deshielded.
Aromatic C-O~145 - 155The aromatic carbon attached to the methoxy group is deshielded.
Aromatic C-N~135 - 145The aromatic carbons attached to the amino groups will be in this region.
Aromatic C-H~110 - 125The aromatic carbons bonded to hydrogen will be more shielded.
Aromatic C-COOCH₃~115 - 125The aromatic carbon attached to the ester group.
Methoxy (O-CH₃)~56The carbon of the methoxy group.
Methyl Ester (COO-CH₃)~52The carbon of the methyl ester group.
  • Expert Insight: The interpretation of the aromatic region in the ¹³C NMR spectrum can be complex due to the overlapping signals. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ carbons and quaternary carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of their bonds.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3450 - 3300N-H StretchAmino (NH₂)
3050 - 3000C-H StretchAromatic
2950 - 2850C-H StretchAliphatic (CH₃)
~1710C=O StretchEster
~1620C=C StretchAromatic Ring
~1250C-O StretchAryl Ether
  • Expert Insight: The N-H stretching region for the two amino groups may show two distinct bands, corresponding to the symmetric and asymmetric stretching vibrations. The exact position of the C=O stretch of the ester can be influenced by conjugation with the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 196, corresponding to the molecular weight of the compound.[1]

  • Key Fragments:

    • Loss of a methoxy radical (-•OCH₃) from the ester to give a fragment at m/z = 165.

    • Loss of the methyl ester group (-•COOCH₃) to give a fragment at m/z = 137.

    • Further fragmentation of the aromatic ring structure.

PubChem provides a list of predicted m/z values for various adducts that could be observed in the mass spectrum, such as [M+H]⁺ at 197.09208 and [M+Na]⁺ at 219.07402.[2]

Mass_Spec_Fragmentation M [M]⁺˙ m/z = 196 F1 [M - •OCH₃]⁺ m/z = 165 M->F1 - •OCH₃ F2 [M - •COOCH₃]⁺ m/z = 137 M->F2 - •COOCH₃

Caption: Predicted key fragmentation pathways for this compound.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following general protocols are recommended.

NMR Sample Preparation
  • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for non-polar to moderately polar compounds.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • Place the NMR tube in the spectrometer for analysis.

IR Sample Preparation (ATR Method)
  • Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry Sample Preparation (ESI Method)
  • Prepare a dilute solution of this compound (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infuse the solution directly into the Electrospray Ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. While experimental data is not widely available in the public domain, the interpretations and predictions provided herein, based on fundamental spectroscopic principles and data from analogous compounds, offer a robust framework for the characterization of this important chemical intermediate. Researchers and scientists are encouraged to use this guide as a reference for confirming the identity and purity of their synthesized material and as a foundation for further analytical studies. The detailed protocols also serve as a practical resource for obtaining reliable and high-quality spectroscopic data.

References

An In-Depth Technical Guide to the Purity and Analysis of Aromatic Diamine Benzoates for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights into Methyl 3,4-Diamino-2-Methoxybenzoate and Its Analogs

Editorial Note: Initial searches for "this compound" did not yield specific data for this exact molecule. This guide has been constructed by leveraging established analytical principles and data from closely related structural analogs, such as Methyl 3,4-diaminobenzoate and various isomers of amino-methoxybenzoates. The methodologies presented are robust and broadly applicable to the target compound and similar molecules encountered in pharmaceutical development.

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical synthesis, the purity of intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Aromatic diamine benzoates are a class of compounds frequently employed as key building blocks for active pharmaceutical ingredients (APIs). The seemingly minor addition or positional change of functional groups, such as the amino and methoxy moieties in this compound, can significantly alter the molecule's reactivity, stability, and impurity profile. For researchers and drug development professionals, a comprehensive understanding of purity assessment is paramount. This guide provides an in-depth exploration of the analytical techniques and methodologies required to ensure the quality and consistency of this class of compounds.

Synthesis and Potential Impurities: A Proactive Approach to Purity

The purity of a compound is intrinsically linked to its synthetic route. A plausible synthesis for a diamino-methoxybenzoate derivative would likely involve nitration followed by reduction. Understanding this pathway allows for the anticipation of potential process-related impurities.

A common synthetic approach involves the nitration of a methoxybenzoate precursor, followed by the reduction of the nitro groups to amines. For instance, the synthesis of a related compound, Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate, involves the reduction of a nitro group using powdered iron in acetic acid[1].

Potential Impurities May Include:

  • Starting Materials: Unreacted precursors, such as the corresponding dinitro or nitro-amino intermediates.

  • Side-Products: Isomers formed during nitration, or products of incomplete reduction (e.g., nitroso or hydroxylamine intermediates).

  • Degradation Products: Hydrolysis of the methyl ester to the corresponding carboxylic acid can occur, particularly under acidic or basic conditions[2]. Oxidation of the diamino functionalities is also a significant concern, leading to colored impurities.

Diagram: Generalized Synthetic Pathway and Impurity Formation

cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Start Methoxybenzoate Precursor Nitration Nitration Start->Nitration Dinitro Dinitro Intermediate Nitration->Dinitro Reduction Reduction Dinitro->Reduction Product This compound Reduction->Product Incomplete_Reduction Nitro-amino Intermediate Reduction->Incomplete_Reduction Incomplete Reaction Hydrolysis Diamino-methoxybenzoic Acid Product->Hydrolysis Moisture/pH Oxidation Oxidized Species Product->Oxidation Air/Light

Caption: Generalized synthesis and potential impurity pathways.

Chromatographic Purity Assessment: The Quantitative Workhorse

High-Performance Liquid Chromatography (HPLC) is the cornerstone for quantitative purity analysis of pharmaceutical intermediates[3][4]. Its ability to separate and quantify the main component from its impurities with high precision makes it indispensable.

High-Performance Liquid Chromatography (HPLC)

A robust reverse-phase HPLC (RP-HPLC) method is the standard for assessing the purity of aromatic benzoates.

Experimental Protocol: RP-HPLC for Purity Determination

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector[5].

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common starting point[6].

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile. The use of a gradient elution is recommended to ensure the separation of impurities with a wide range of polarities[5].

  • Flow Rate: 1.0 mL/min[5][6].

  • Detection: UV detection at a wavelength that provides a good response for the main peak and expected impurities, often around 254 nm[6]. A PDA detector is advantageous for assessing peak purity.

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like methanol at a concentration of approximately 0.5-1.0 mg/mL[6].

Data Presentation: Illustrative HPLC Purity Data

ParameterValueRationale
Column C18 (4.6 x 250 mm, 5 µm)Excellent for resolving nonpolar to moderately polar compounds.
Mobile Phase Gradient of Acetonitrile and Water with 0.1% Formic AcidProvides good peak shape and separates a wide range of impurities.
Detection UV at 254 nmA common wavelength for aromatic compounds.
Purity Calculation Area PercentA standard method for purity assessment, assuming similar response factors for impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)

For assessing volatile impurities or when derivatization is feasible, GC-MS is a powerful tool. It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry[4].

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms)[4].

  • Carrier Gas: Helium at a constant flow rate.

  • Injector and Detector Temperature: Typically 250°C and 280°C, respectively[6].

  • Oven Temperature Program: A temperature ramp (e.g., 10°C/min) is used to separate compounds based on their boiling points[4][6].

Spectroscopic Analysis: Structural Confirmation and Identification

Spectroscopic techniques are essential for confirming the chemical structure of the main compound and identifying unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled for structural elucidation[3]. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

¹H NMR Spectral Interpretation (Predicted for this compound):

  • Aromatic Protons: Signals in the aromatic region (typically 6.0-8.0 ppm), with chemical shifts and coupling constants indicative of the substitution pattern.

  • Methoxy Group: A singlet around 3.8-4.0 ppm corresponding to the -OCH₃ protons.

  • Methyl Ester Group: A singlet around 3.7-3.9 ppm for the -COOCH₃ protons.

  • Amino Groups: Broad singlets for the -NH₂ protons, the chemical shift of which can be concentration and solvent-dependent.

For comparison, the ¹H NMR of Methyl 3,4-diaminobenzoate shows aromatic protons at δ 7.49, 7.47, and 6.68 ppm, a methyl ester singlet at δ 3.87 ppm, and two broad singlets for the amino protons at δ 3.80 and 3.35 ppm[7].

Experimental Protocol: NMR Analysis

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher)[4].

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., Chloroform-d, DMSO-d₆)[4]. Tetramethylsilane (TMS) is typically used as an internal standard.

Diagram: Analytical Workflow for Purity and Identity

Sample This compound Sample HPLC HPLC Analysis Sample->HPLC NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS Purity Quantitative Purity (%) HPLC->Purity Structure Structural Confirmation NMR->Structure MW Molecular Weight Confirmation MS->MW Impurity_ID Impurity Identification MS->Impurity_ID

Caption: A comprehensive analytical workflow for the compound.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and its fragments, confirming its identity[3]. When coupled with a chromatographic technique (LC-MS or GC-MS), it is a powerful tool for identifying unknown impurities. The predicted monoisotopic mass for C₉H₁₂N₂O₃ is 196.0848 Da[8].

Storage and Stability

Aromatic diamines can be sensitive to light, air, and heat. Proper storage is crucial to maintain purity over time.

Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Store in a cool, dry place.To slow down potential degradation reactions[2].
Light Protect from light.Aromatic amines can be susceptible to photodegradation[2].
Atmosphere Store under an inert atmosphere (e.g., nitrogen).To minimize oxidation of the amino groups[2].
Moisture Keep container tightly sealed.To prevent hydrolysis of the ester group[2].

Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions are recommended to understand the stability profile and identify potential degradation products[2].

Conclusion: A Framework for Quality

The purity and analysis of this compound and its analogs demand a multi-faceted analytical approach. This guide provides a robust framework for researchers and drug development professionals to ensure the quality and consistency of these critical pharmaceutical intermediates. By integrating chromatographic and spectroscopic techniques, and by understanding the potential for impurity formation and degradation, scientists can confidently advance their development programs. The principles and protocols outlined herein are built upon a foundation of established analytical science and are designed to be adapted to the specific challenges presented by this important class of molecules.

References

A Technical Guide to Determining the Solubility Profile of Methyl 3,4-diamino-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Physicochemical Landscape

Methyl 3,4-diamino-2-methoxybenzoate, a substituted aromatic amine, presents a unique set of physicochemical characteristics that are critical to understand for its application in research and development, particularly in the pharmaceutical sciences. With a molecular formula of C₉H₁₂N₂O₃ and a molecular weight of 196.20 g/mol , its structure, featuring two basic amino groups and a methyl ester, suggests a nuanced solubility profile that is highly dependent on the solvent system and its pH.[1] This guide provides a comprehensive framework for elucidating the solubility of this compound, moving from theoretical predictions to detailed, field-proven experimental protocols. The methodologies described herein are designed to equip researchers with the tools to generate reliable and reproducible solubility data, a cornerstone for formulation development, bioavailability assessment, and overall drug discovery and development success.

Predicted Solubility Profile: A Heuristic Approach

Aqueous Solubility: The presence of two amino groups suggests that the aqueous solubility of this compound will be significantly influenced by pH.[2][3] In acidic conditions, these primary amine functionalities will become protonated, forming ammonium salts which are generally more water-soluble. Conversely, in neutral to basic conditions, the compound will exist predominantly in its less polar, free base form, leading to lower aqueous solubility. The methoxy and methyl ester groups, being relatively non-polar, will likely limit the overall water solubility of the neutral molecule. Aromatic amines, in general, exhibit decreased water solubility with increasing hydrocarbon chain length.[4]

Organic Solvent Solubility: Based on the solubility profiles of similar aminobenzoate esters, such as Methyl 4-Amino-2-methoxybenzoate and 4-Aminobenzoic acid ethyl ester, it is anticipated that this compound will exhibit good solubility in polar organic solvents.[5][6] These would likely include:

  • Ethanol

  • Methanol

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Chloroform

Solubility in non-polar organic solvents like hexanes or toluene is expected to be limited.

Quantitative Analysis: Establishing the Solubility Profile

To move beyond qualitative predictions, rigorous experimental determination of the solubility of this compound is essential. The following section details the gold-standard methodologies for this purpose.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₉H₁₂N₂O₃PubChem[1]
Molecular Weight196.20 g/mol PubChem[1]
IUPAC NameThis compoundPubChem[1]
Predicted XLogP30.4PubChem[1]

Experimental Protocols: A Step-by-Step Guide

I. Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[7][8][9]

Causality of Experimental Choices: This method ensures that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution, providing a definitive solubility value under the specified conditions. The use of a buffer system is critical for controlling the pH, which, as predicted, will have a substantial impact on the aqueous solubility of this compound.

Protocol:

  • Preparation of Buffer Solutions: Prepare a series of aqueous buffer solutions covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).[7]

  • Sample Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Incubation: Add a precise volume of each buffer solution to the respective vials. The vials are then sealed and placed in a mechanical shaker or incubator set to a constant temperature (e.g., 25°C or 37°C).[7][10]

  • Equilibration: Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[7][10] It is advisable to take time-course samples to confirm that equilibrium has been reached (i.e., the concentration of the solute in solution no longer changes over time).

  • Phase Separation: After equilibration, the undissolved solid must be separated from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PVDF).[10]

  • Quantification: The concentration of this compound in the clear supernatant is then determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve with known concentrations of the compound must be prepared in the same buffer matrix.

Self-Validating System: The protocol's integrity is maintained by including control samples, running replicates for each condition, and confirming the solid form of the excess compound after the experiment (e.g., via XRPD) to ensure no phase transformation has occurred.

II. Determination of pKa and Intrinsic Solubility via Potentiometric Titration

Potentiometric titration is a powerful technique for determining the ionization constants (pKa) of a compound, which is essential for understanding its pH-dependent solubility.[11][12][13][14] This method can also be adapted to determine the intrinsic solubility of the free base.

Causality of Experimental Choices: By titrating a solution of the compound with a strong acid or base and monitoring the pH, the pKa values corresponding to the protonation of the two amino groups can be determined. This information is critical for predicting and modeling the solubility-pH profile.

Protocol:

  • Instrument Setup: Calibrate a pH meter with standard buffer solutions.

  • Sample Preparation: Prepare a solution of this compound in a suitable co-solvent system (e.g., methanol-water) if the aqueous solubility is too low for direct titration.[15]

  • Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the titration curve. Specialized software is often used for accurate pKa determination.

  • Intrinsic Solubility Determination: The potentiometric titration data can be further analyzed to calculate the intrinsic solubility of the compound.[11][12][13][14]

Self-Validating System: The accuracy of the pKa determination is validated by using a compound with a known pKa as a standard and ensuring the reproducibility of the titration curves across multiple runs.

Visualization of Methodologies

Diagram 1: Shake-Flask Solubility Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh excess This compound C Add buffer to solid in vials A->C B Prepare buffer solutions (various pH) B->C D Incubate with agitation (24-72h at constant T) C->D E Phase Separation (Centrifugation/Filtration) D->E F Collect clear supernatant E->F G Quantify concentration (HPLC-UV or LC-MS) F->G H Determine solubility (mg/mL or µM) G->H

Caption: Workflow for equilibrium solubility determination.

Diagram 2: Logic of pH-Dependent Aqueous Solubility

G cluster_pH pH Scale cluster_species Dominant Species cluster_solubility Resulting Solubility Low_pH Low pH (Acidic) Neutral_pH Neutral pH Protonated Protonated (Salt Form) R-NH3+ Low_pH->Protonated High_pH High pH (Basic) Neutral Neutral (Free Base) R-NH2 Neutral_pH->Neutral High_pH->Neutral High_Sol Higher Aqueous Solubility Protonated->High_Sol Low_Sol Lower Aqueous Solubility Neutral->Low_Sol

Caption: Influence of pH on the ionization state and aqueous solubility of an aromatic amine.

Conclusion and Future Directions

This guide provides a robust framework for the comprehensive characterization of the solubility profile of this compound. While predictions based on structural analogs offer valuable initial insights, the detailed experimental protocols outlined herein are indispensable for generating the precise, high-quality data required for informed decision-making in a research and development setting. The determination of both equilibrium solubility across a range of pH values and the compound's pKa will provide a complete picture of its behavior in aqueous and organic media. This foundational knowledge is paramount for advancing the scientific understanding and potential applications of this molecule.

References

A Comprehensive Technical Guide to Methyl 3,4-diamino-2-methoxybenzoate: A Key Building Block in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Methyl 3,4-diamino-2-methoxybenzoate is a highly functionalized aromatic compound that serves as a pivotal starting material in synthetic organic and medicinal chemistry. Its unique substitution pattern, featuring vicinal amino groups essential for heterocycle formation, a methoxy group for modulating electronic properties and solubility, and a methyl ester for further derivatization, makes it an exceptionally versatile building block. This guide provides an in-depth analysis of its physicochemical properties, a detailed protocol for its synthesis, and a thorough exploration of its application in the construction of pharmacologically significant heterocyclic scaffolds, including quinoxalines and benzodiazepines. Authored from the perspective of a Senior Application Scientist, this document aims to equip researchers, chemists, and drug development professionals with the technical knowledge and practical insights required to effectively utilize this valuable intermediate in their synthetic endeavors.

Introduction: The Strategic Value of Substituted o-Phenylenediamines

In the landscape of drug discovery and materials science, ortho-phenylenediamines (OPDs) are cornerstone synthons for the construction of a multitude of fused heterocyclic systems. The ability of the two adjacent amino groups to react with bifunctional electrophiles provides a direct and efficient pathway to privileged scaffolds such as benzodiazepines, quinoxalines, and benzimidazoles—all of which are prominent cores in numerous therapeutic agents.

While simple OPD is a staple, the strategic introduction of substituents onto the aromatic ring dramatically expands the chemical space accessible to chemists. These substituents serve multiple critical functions: they can act as steric or electronic guides to control reaction regioselectivity, provide vectors for further molecular elaboration, and fine-tune the physicochemical and pharmacological properties of the final compounds.

This compound (CAS No. 538372-37-1) emerges as a particularly valuable member of this class.[1][2] The methoxy group at the 2-position and the methyl ester at the 1-position introduce both electronic asymmetry and multiple points for diversification, setting it apart from simpler diamino-aromatics. This guide will illuminate the synthesis and synthetic utility of this powerful building block.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a starting material's properties is fundamental to its successful application in synthesis. The key physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 538372-37-1[1][2]
Molecular Formula C₉H₁₂N₂O₃[1][3]
Molecular Weight 196.20 g/mol [1][2]
IUPAC Name This compound[1]
Appearance Expected to be a solid, likely off-white to brownGeneral knowledge
SMILES COC1=C(C=CC(=C1N)N)C(=O)OC[1][3]
InChIKey RWEQERJJDQFUDV-UHFFFAOYSA-N[1][3]

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the methoxy group protons (~3.8-4.0 ppm), the methyl ester protons (~3.9 ppm), and two broad signals for the non-equivalent amine protons (NH₂).

  • ¹³C NMR: The carbon NMR would display nine unique signals corresponding to the aromatic carbons, the methoxy carbon, the methyl ester carbon, and the carbonyl carbon.

  • Mass Spectrometry (MS): The monoisotopic mass is 196.0848 Da.[1][3] Electrospray ionization (ESI) would likely show a prominent [M+H]⁺ ion at m/z 197.0921.[3]

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amines (~3300-3500 cm⁻¹), C=O stretching for the ester (~1700-1720 cm⁻¹), and C-O stretching for the ether and ester groups.

Synthesis of this compound

The synthesis of this target molecule typically involves a multi-step sequence, commonly starting from a more readily available substituted nitrobenzoic acid. A representative and logical synthetic pathway involves the esterification of a suitable benzoic acid precursor followed by the reduction of a nitro group to an amine. The following workflow illustrates a common strategy for preparing substituted diamino aromatics.

G cluster_0 Synthetic Workflow Start Methyl 2-methoxy-4-nitrobenzoate (Precursor) Step1 Regioselective Nitration Start->Step1 Intermediate Methyl 2-methoxy-3,4-dinitrobenzoate Step1->Intermediate Step2 Selective Reduction Intermediate->Step2 Intermediate2 Methyl 3-amino-2-methoxy-4-nitrobenzoate Step2->Intermediate2 Step3 Final Reduction Intermediate2->Step3 Product This compound Step3->Product

A plausible synthetic workflow for the target compound.
Experimental Protocol: Reduction of a Nitro-Amino Precursor

This protocol details the final, critical step: the reduction of a nitro-amino aromatic compound to the target diamine. This is a robust and widely used transformation in organic synthesis.

Rationale: The reduction of an aromatic nitro group to a primary amine is a cornerstone reaction. Catalytic hydrogenation (e.g., H₂ with Pd/C) is highly effective and clean. Alternatively, metal/acid systems like iron powder in acetic acid are inexpensive and reliable for this transformation, as demonstrated in the synthesis of related compounds.[4]

Step-by-Step Methodology:

  • Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the starting material, Methyl 3-amino-2-methoxy-4-nitrobenzoate (1.0 eq).

  • Solvent Addition: Add a suitable solvent mixture, such as ethanol and water (e.g., 4:1 v/v), to create a slurry.

  • Reagent Addition: Add iron powder (Fe, ~5.0 eq) and a catalytic amount of ammonium chloride (NH₄Cl, ~0.2 eq). The ammonium chloride helps to activate the iron surface.

  • Reaction: Heat the mixture to reflux (typically 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad thoroughly with ethanol or ethyl acetate.

  • Extraction: Combine the filtrates and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final this compound.

Applications in Heterocyclic Synthesis

The true value of this compound lies in its ability to serve as a scaffold for building complex heterocyclic systems.

Synthesis of Quinoxalines

Quinoxalines are a class of nitrogen-containing heterocycles with a wide range of biological activities, including antibacterial and anticancer properties.[5] The most direct synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[6][7]

Synthesis of a substituted quinoxaline.

Experimental Protocol: Quinoxaline Formation

  • Dissolution: Dissolve this compound (1.0 eq) in ethanol or acetic acid in a round-bottom flask.

  • Addition of Dicarbonyl: Add a 1,2-dicarbonyl compound, such as benzil (1.0 eq), to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating. The reaction is often rapid, with the product precipitating out of solution. Monitor by TLC.

  • Isolation: Cool the reaction mixture and collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol and dry to afford the pure quinoxaline derivative. Further purification can be achieved by recrystallization.

Synthesis of 1,5-Benzodiazepines

Benzodiazepines are a famous class of psychoactive drugs and are central to medicinal chemistry.[8] The condensation of an o-phenylenediamine with two equivalents of a ketone, often under acidic catalysis, provides a straightforward entry to the 1,5-benzodiazepine core.[9]

Synthesis of a substituted 1,5-benzodiazepine.

Experimental Protocol: 1,5-Benzodiazepine Formation

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent like acetonitrile or methanol, add an excess of a ketone (e.g., acetone, 2.5 eq).

  • Catalyst: Add a catalytic amount of an acid. Solid acid catalysts like H-MCM-22 are effective, or a few drops of acetic acid can be used.[9]

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC until the starting diamine is consumed (typically 1-3 hours).[9]

  • Work-up: Remove the catalyst by filtration (if solid). Evaporate the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the desired 1,5-benzodiazepine derivative.

Role in Drug Discovery and Medicinal Chemistry

The utility of this compound extends beyond its role as a simple synthon. Its constituent functional groups offer distinct advantages for designing molecules with therapeutic potential:

  • Orthogonal Functionality: The methyl ester provides a handle for late-stage diversification via hydrolysis and amidation, allowing for the rapid generation of compound libraries to explore structure-activity relationships (SAR).

  • Property Modulation: The methoxy group at the 2-position influences the molecule's conformation and electronic nature. It can form intramolecular hydrogen bonds, impact lipophilicity, and alter metabolic stability, all of which are critical parameters in drug design.

  • Scaffold Hopping: The heterocycles derived from this building block are themselves valuable starting points. For instance, a synthesized quinoxaline can be further functionalized, allowing chemists to explore chemical space around a proven pharmacophore. This approach is central to developing novel therapeutics, such as kinase inhibitors.[10]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from the closely related compound Methyl 3,4-diaminobenzoate (CAS 36692-49-6) can provide guidance.

  • Hazard Classification: Classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[11] The signal word is "Danger".

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat, is required.[11] Use in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a sophisticated and strategically designed building block that offers significant advantages for the synthesis of complex molecules. Its pre-installed functionalities provide a robust platform for constructing diverse and medicinally relevant heterocyclic cores like quinoxalines and benzodiazepines. The ability to control electronic properties and introduce multiple points of diversification makes it an invaluable tool for researchers and professionals in drug discovery and development. By understanding its properties, synthesis, and reactivity, chemists can unlock its full potential to accelerate the creation of novel chemical entities.

References

A Technical Guide to the Theoretical Properties and Applications of Methyl 3,4-diamino-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3,4-diamino-2-methoxybenzoate is a highly functionalized aromatic compound of significant interest to the pharmaceutical and chemical research sectors. Its unique substitution pattern, featuring vicinal diamino groups, a methoxy moiety, and a methyl ester, positions it as a versatile and strategic building block for the synthesis of complex heterocyclic systems. This guide provides an in-depth analysis of its theoretical properties, predicted spectroscopic profile, chemical reactivity, and potential applications, particularly in the realm of drug discovery as a scaffold for kinase inhibitors and other targeted therapeutics. We will explore its synthetic utility, propose experimental workflows, and detail necessary safety and handling protocols, offering a comprehensive resource for researchers and drug development professionals.

Introduction

Overview of this compound

This compound (MDAMB) is a key organic intermediate whose value lies in the strategic placement of its functional groups on the benzene ring. The adjacent (vicinal) 3,4-diamino groups are particularly notable, serving as a powerful synthon for the construction of fused heterocyclic rings, which are core components of many biologically active molecules. The electron-donating nature of the methoxy and amino groups, combined with the electron-withdrawing character of the methyl ester, creates a nuanced electronic profile that influences the molecule's reactivity and the properties of its derivatives.

Significance in Medicinal Chemistry and Organic Synthesis

In modern drug discovery, certain molecular frameworks, often referred to as "privileged scaffolds," appear frequently in molecules that exhibit high affinity for various biological targets. The benzimidazole and quinoxaline systems, which are readily accessible from MDAMB, are classic examples of such scaffolds. Consequently, MDAMB is not merely a reagent but a foundational component for generating libraries of compounds for high-throughput screening and subsequent lead optimization.[1][2] Its utility is particularly pronounced in the development of small-molecule kinase inhibitors, a cornerstone of modern oncology and immunology research.[3][4]

Molecular Structure and Physicochemical Properties

Chemical Identity

The fundamental properties of MDAMB are summarized in the table below, providing essential identifiers and structural information.

PropertyValueSource
IUPAC Name This compound[5]
CAS Number 538372-37-1[5]
Molecular Formula C₉H₁₂N₂O₃[5]
Molecular Weight 196.20 g/mol [5]
Canonical SMILES COC1=C(C=CC(=C1N)N)C(=O)OC[6]
InChIKey RWEQERJJDQFUDV-UHFFFAOYSA-N[5][6]
Computed Theoretical Properties

Computational models provide valuable insights into the behavior of a molecule, such as its membrane permeability and solubility, which are critical for drug development.

Computed PropertyValueSignificanceSource
XLogP3 0.4Predicts low lipophilicity and good aqueous solubility.[5][6]
Polar Surface Area (PSA) 87.6 ŲSuggests potential for good cell membrane permeability.[5]
Hydrogen Bond Donors 2The two primary amine (-NH₂) groups can donate H-bonds.
Hydrogen Bond Acceptors 3The ester and methoxy oxygens can accept H-bonds.
Monoisotopic Mass 196.0848 DaExact mass used for high-resolution mass spectrometry.[5][6]

Theoretical Spectroscopic Profile

While experimental data for this specific isomer is scarce, a theoretical spectroscopic profile can be predicted based on established principles of NMR, IR, and MS. This predicted data is invaluable for reaction monitoring and structural confirmation.

SpectroscopyPredicted Observations
¹H NMR - Aromatic Protons: Two doublets in the ~6.0-7.5 ppm range. - Amino Protons: Two broad singlets (~3.5-5.0 ppm), which may exchange with D₂O. - Methoxy Protons (-OCH₃): A singlet around 3.8-4.0 ppm. - Methyl Ester Protons (-COOCH₃): A singlet around 3.7-3.9 ppm.
¹³C NMR - Carbonyl Carbon (C=O): ~167-170 ppm. - Aromatic Carbons: Six signals between ~100-155 ppm. Carbons attached to N or O will be downfield. - Methoxy Carbon (-OCH₃): ~55-60 ppm. - Methyl Ester Carbon (-COOCH₃): ~50-55 ppm.
Infrared (IR) - N-H Stretch: Two distinct bands in the 3300-3500 cm⁻¹ region (symmetric & asymmetric). - C-H Stretch (Aromatic/Aliphatic): ~2850-3100 cm⁻¹. - C=O Stretch (Ester): Strong absorption around 1700-1720 cm⁻¹. - C-O Stretch: ~1200-1300 cm⁻¹.
Mass Spec. (EI) - Molecular Ion (M⁺): m/z = 196. - Key Fragments: Loss of methoxy radical (m/z = 165), loss of methyl ester group (m/z = 137).

Reactivity and Synthetic Utility

Key Reactive Sites

The synthetic versatility of MDAMB stems from its distinct reactive centers:

  • The Vicinal Diamine: This is the most significant feature. The two adjacent amino groups are perfectly positioned to undergo condensation reactions with bifunctional electrophiles to form five- or six-membered heterocyclic rings.

  • The Methyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid, converted to an amide via aminolysis, or reduced to a primary alcohol.

  • The Aromatic Ring: While the ring is electron-rich due to the amino and methoxy groups, electrophilic aromatic substitution is possible, though regioselectivity will be complex. The amino groups are typically protected before attempting such reactions.

Core Application: Synthesis of Heterocyclic Scaffolds

The primary utility of MDAMB is as a precursor to important heterocyclic cores.[7][8] The choice of the co-reactant dictates the resulting scaffold, allowing for programmed synthesis of diverse molecular libraries.

G cluster_start Starting Material cluster_reagents Co-Reactants cluster_products Resulting Heterocyclic Scaffolds MDAMB Methyl 3,4-diamino- 2-methoxybenzoate reagent1 Carboxylic Acid (R-COOH) MDAMB->reagent1 Condensation (e.g., Phillips cond.) reagent2 1,2-Dicarbonyl (e.g., Glyoxal) MDAMB->reagent2 Condensation product1 Benzimidazole Derivative product2 Quinoxaline Derivative

Caption: Reaction pathways from MDAMB to key heterocyclic cores.

Proposed Synthetic Pathway

A plausible and efficient synthesis of MDAMB would start from a commercially available nitro-substituted benzoic acid. The following workflow outlines a logical synthetic route.

G start 2-Methoxy-3-nitrobenzoic acid step1 Nitration (HNO₃/H₂SO₄) start->step1 inter1 2-Methoxy-3,4-dinitrobenzoic acid step1->inter1 step2 Esterification (CH₃OH, H⁺) inter1->step2 inter2 Methyl 2-methoxy-3,4-dinitrobenzoate step2->inter2 step3 Reduction (e.g., H₂, Pd/C or SnCl₂) inter2->step3 end This compound step3->end

Caption: A proposed multi-step synthesis of MDAMB.

Applications in Drug Discovery and Development

Role as a Privileged Scaffold for Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. Many FDA-approved kinase inhibitors, such as Gefitinib, contain a quinazoline or quinoline core.[3] The diamino functionality of MDAMB is ideal for constructing these cores, which then serve as a base for introducing various side chains to achieve potency and selectivity against specific kinase targets.

Potential in the Development of Epigenetic Modulators

Epigenetic targets, such as histone methyltransferases, are an emerging class of therapeutic targets. Inhibitors of G9a, a key histone methyltransferase, often feature a 6,7-dimethoxyquinazoline or similar scaffold.[4] The substitution pattern of MDAMB makes it an excellent precursor for developing novel G9a inhibitors or inhibitors of other epigenetic "writer" enzymes.

Logical Drug Discovery Workflow

MDAMB fits seamlessly into the early stages of a drug discovery campaign. The diagram below illustrates a typical workflow.

G A Scaffold Selection: Choose MDAMB for benzimidazole synthesis B Library Synthesis: React MDAMB with a diverse set of aldehydes A->B Diversity- Oriented Synthesis C High-Throughput Screening (HTS): Test library against biological target B->C Assay D Hit Identification & SAR Analysis C->D Data Analysis E Lead Optimization D->E Medicinal Chemistry

Caption: Integration of MDAMB into a drug discovery pipeline.

Experimental Protocols (Exemplary)

Protocol: Synthesis of a Benzimidazole Derivative from MDAMB

This protocol describes a general, self-validating method for synthesizing a 2-substituted benzimidazole, a common step in drug development.

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

  • Reagent Addition: Add the desired aromatic or aliphatic aldehyde (1.0-1.1 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or heat to reflux. The choice of temperature depends on the reactivity of the aldehyde. An oxidizing agent (e.g., air, sodium metabisulfite) is often beneficial for the cyclization/aromatization step.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under vacuum and precipitate the product by adding an anti-solvent (e.g., water or hexane).

  • Purification: Wash the crude solid with a cold solvent. Recrystallize or purify by column chromatography to obtain the final product.

  • Validation: Confirm the structure of the purified product using NMR and Mass Spectrometry, comparing the data against the expected theoretical values.

Protocol: Characterization Workflow
  • ¹H and ¹³C NMR: Dissolve a small sample (~5-10 mg) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H, ¹³C, and, if necessary, 2D spectra (COSY, HSQC) to confirm connectivity.

  • LC-MS: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Inject onto a Liquid Chromatography-Mass Spectrometry system to confirm purity and the molecular weight of the product.

  • Purity Analysis (HPLC): Use High-Performance Liquid Chromatography with a UV detector to determine the purity of the final compound, which should typically be >95% for biological screening.

Safety, Handling, and Storage

Hazard Identification

MDAMB should be handled with care, as it is classified with several hazards.[5]

GHS Hazard CodeDescriptionPrecaution
H302 Harmful if swallowedDo not eat, drink, or smoke when using this product.
H315 Causes skin irritationWear protective gloves and clothing.[9]
H319 Causes serious eye irritationWear eye protection/face protection.[9]
H335 May cause respiratory irritationUse only outdoors or in a well-ventilated area.[5]
Recommended Handling and PPE
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[10]

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.[10][11]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.[12]

Storage and Stability
  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[12]

  • Stability: The compound is generally stable under recommended storage conditions, but the amino groups can be susceptible to air oxidation over time, potentially leading to discoloration.

Conclusion

This compound is a high-value chemical intermediate with a rich theoretical and practical profile. Its strategically positioned functional groups, particularly the vicinal diamines, make it an ideal precursor for the synthesis of benzimidazoles, quinoxalines, and other heterocyclic systems that are central to modern medicinal chemistry. A thorough understanding of its theoretical properties, reactivity, and handling requirements enables researchers to fully leverage its potential in the efficient and rational design of novel therapeutics.

References

Technical Guide: Safety and Handling of Methyl 3,4-diamino-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of Methyl 3,4-diamino-2-methoxybenzoate. It is intended for researchers, scientists, and drug development professionals who may work with this compound. The information herein is synthesized from safety data for the target compound and structurally analogous aromatic amines to provide a robust framework for risk mitigation.

Section 1: Compound Identification and Physicochemical Profile

This compound is an aromatic amine and ester used as a reactant or building block in complex organic synthesis.[1] Understanding its fundamental properties is the first step in establishing safe handling protocols.

PropertyValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 538372-37-1PubChem, Clinivex[1][2]
Molecular Formula C₉H₁₂N₂O₃PubChem[2]
Molecular Weight 196.21 g/mol (Calculated)
Physical State Solid (Predicted)Analog Data[3][4]
Melting Point Data not available. Analogs range from 105-159°C.Analog Data[3][5]

Section 2: Hazard Analysis and Synthesis

While a comprehensive, peer-reviewed toxicological profile for this compound is not publicly available, a robust hazard assessment can be synthesized by examining data from structurally similar compounds, particularly substituted diaminobenzoates and methoxybenzoates. The primary functional groups—aromatic amines—are the principal drivers of the toxicological profile.

Anticipated Hazard Profile: Based on data for close analogs like Methyl 3,4-diaminobenzoate and Methyl 4-amino-2-methoxybenzoate, the following hazards should be assumed[3][5][6]:

Hazard ClassificationAnticipated EffectRationale & Causality
Acute Toxicity, Oral Category 3 or 4 (Toxic or Harmful if swallowed) Analogs are classified as H301 (Toxic if swallowed) or H302 (Harmful if swallowed).[3][5] Aromatic amines can be readily absorbed through the gastrointestinal tract, leading to potential systemic toxicity.
Skin Corrosion/Irritation Category 2 (Causes skin irritation) The amine functional groups can be irritating to the skin upon direct contact.[4][6][7] Prolonged contact may lead to dermatitis.
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation) Particulate matter (dust) or direct contact can cause significant irritation, redness, and pain.[4][6]
Specific Target Organ Toxicity May cause respiratory irritation Inhalation of dust can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath.[4][6]

Aromatic amines as a class warrant careful handling due to their potential for skin absorption and long-term health effects, necessitating stringent controls to minimize all routes of exposure.[8]

Section 3: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach combining engineering controls and personal protective equipment is mandatory to ensure personnel safety.

Engineering Controls

The primary engineering control is to minimize the generation and inhalation of dusts or aerosols.

  • Chemical Fume Hood: All weighing and manipulation of solid this compound, as well as any reactions involving it, must be performed inside a certified chemical fume hood.[8] This provides primary containment and protects the user from inhalation.

  • Ventilation: Ensure the laboratory has adequate general ventilation to control background exposure levels.[9][10]

  • Accessible Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[3]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific tasks being performed.

  • Eye and Face Protection: Chemical safety goggles with side shields are mandatory.[11] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[12][13]

  • Hand Protection: Chemical-resistant gloves are required. Nitrile or butyl gloves are recommended for handling esters and aromatic amines, providing good resistance.[14] Gloves must be inspected for integrity before each use and removed using the proper technique to avoid skin contamination.[9]

  • Skin and Body Protection: A lab coat must be worn and kept fully buttoned. For larger quantities or tasks with a high risk of spillage, impervious clothing or a chemical-resistant apron is necessary.[3][11]

  • Respiratory Protection: If engineering controls are insufficient or during a spill cleanup where dust generation is unavoidable, a NIOSH-approved respirator is required. A minimum of a type N95 particle respirator should be used for nuisance dust exposures.[5][6][15] For higher potential exposures, a respirator with cartridges appropriate for organic vapors and particulates (OV/AG/P99) should be considered.[6]

PPE_Workflow cluster_prep Preparation Phase cluster_handling Active Handling cluster_cleanup Post-Handling VerifyHood Verify Fume Hood Functionality DonCoat Don Lab Coat VerifyHood->DonCoat DonGoggles Don Safety Goggles & Face Shield DonGloves Don Chemical-Resistant Gloves DonGoggles->DonGloves DonCoat->DonGoggles Handle Perform Work in Fume Hood DonGloves->Handle Wipe Wipe Down Surfaces Handle->Wipe DoffGloves Remove Gloves (Proper Technique) Wipe->DoffGloves DoffCoat Remove Lab Coat DoffGloves->DoffCoat Wash Wash Hands Thoroughly DoffCoat->Wash

Caption: Standard workflow for donning, using, and doffing PPE.

Section 4: Detailed Protocols for Safe Handling and Storage

Adherence to standardized protocols is critical for preventing accidental exposure.

Handling Protocol
  • Preparation: Designate a specific area within a chemical fume hood for the work. Assemble all necessary equipment and reagents before retrieving the compound.

  • Aliquotting: Carefully weigh the solid compound on weighing paper or in a tared container within the fume hood. Avoid creating dust by handling the material gently. Use tools (spatulas) that minimize static and dust generation.

  • Reaction Setup: If dissolving the compound, add the solvent to the solid slowly to prevent splashing. Ensure all vessels are appropriately clamped and secured.

  • Post-Handling: After use, decontaminate spatulas and surfaces with an appropriate solvent (e.g., ethanol) followed by soap and water.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[3] Always wash hands thoroughly with soap and water after removing gloves and before leaving the work area.[7][9]

Storage Conditions

Proper storage is essential for maintaining chemical integrity and preventing accidental release.

  • Container: Keep the compound in its original, tightly sealed container.[6][9]

  • Environment: Store in a cool, dry, and well-ventilated area away from direct sunlight.[6]

  • Incompatibilities: Store away from strong oxidizing agents, as these are incompatible with amines and may cause vigorous or hazardous reactions.[6]

  • Security: For toxic compounds (as suggested by analog data), consider storing in a locked cabinet or an area with restricted access.[3]

Section 5: Emergency and First Aid Procedures

Immediate and correct response to an exposure or spill is crucial.

First Aid Measures
  • Inhalation: Immediately move the affected person to fresh air.[3][10] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and seek immediate medical attention.[3][6]

  • Skin Contact: Promptly remove all contaminated clothing.[3][14] Immediately wash the affected skin area with large amounts of soap and water for at least 15 minutes.[6][10] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[3][6][10] Remove contact lenses if present and easy to do.[6][14] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[10] Rinse the mouth thoroughly with water.[3][6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention and show the Safety Data Sheet or container label to the physician.[6]

Spill Response Protocol
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Protect: Wear the full PPE ensemble described in Section 3.2, including respiratory protection.

  • Contain & Absorb: For a solid spill, gently cover with an inert absorbent material like vermiculite or sand to avoid raising dust.[14] Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste.[3][6] Do not use methods that create dust (e.g., dry sweeping).

  • Decontaminate: Clean the spill area thoroughly with a cloth dampened with a suitable solvent, followed by soap and water.

  • Dispose: All cleanup materials (absorbent, gloves, cloths) must be placed in a sealed, labeled container for disposal as hazardous waste.[3][8]

Emergency_Response cluster_exposure Personnel Exposure cluster_spill Chemical Spill Spill Spill or Exposure Occurs Route Route of Exposure? Spill->Route Size Spill Size? Spill->Size Inhaled Move to Fresh Air Route->Inhaled Inhalation Skin Remove Clothing, Wash Skin (15 min) Route->Skin Skin Contact Eyes Flush Eyes (15 min) Route->Eyes Eye Contact Ingested Rinse Mouth, Do NOT Induce Vomiting Route->Ingested Ingestion Medical Seek Immediate Medical Attention Inhaled->Medical Skin->Medical Eyes->Medical Ingested->Medical Small Don Full PPE. Absorb & Collect Waste. Size->Small Small & Contained Large Evacuate Area. Contact EHS. Size->Large Large or Uncontained Decon Decontaminate Area Small->Decon

Caption: Decision tree for emergency response procedures.

Section 6: Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be handled as hazardous waste.[8]

  • Collection: Collect waste in a designated, properly labeled, and sealed container that is compatible with the chemical.[8]

  • Segregation: Do not mix this waste with other waste streams, especially oxidizers or acids, to prevent unforeseen reactions.[8]

  • Disposal: Arrange for disposal through a licensed professional waste disposal service or the institution's Environmental Health and Safety (EHS) department, in accordance with all local, state, and federal regulations.[3][16] Do not dispose of this chemical down the drain or in general trash.[8]

References

Methodological & Application

Application Notes and Protocols: Methyl 3,4-diamino-2-methoxybenzoate in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of medicinal chemistry and drug development, the efficient construction of heterocyclic scaffolds is a cornerstone of innovation. Methyl 3,4-diamino-2-methoxybenzoate stands out as a highly valuable and versatile starting material for the synthesis of a variety of bioactive heterocycles. Its unique substitution pattern—an ortho-phenylenediamine functionality flanked by a methoxy group and a methyl ester—provides a powerful platform for generating molecular diversity with considerable control over the final structure's physicochemical properties.

The presence of the electron-donating methoxy group and the electron-withdrawing methyl ester group on the aromatic ring not only influences the nucleophilicity and reactivity of the two amino groups but also offers handles for subsequent chemical modifications. This built-in asymmetry is a key feature that can be strategically exploited to control regioselectivity in cyclization reactions, a critical aspect in the synthesis of complex pharmaceutical agents.

This guide provides an in-depth exploration of the utility of this compound in the synthesis of two major classes of pharmacologically significant heterocycles: benzimidazoles and quinoxalines . We will delve into the mechanistic rationale behind these syntheses, offer detailed experimental protocols, and discuss the critical parameters that ensure high-yield, selective transformations.

I. The Synthesis of Substituted Benzimidazoles: A Core Pharmacophore

The benzimidazole motif is a privileged scaffold found in numerous FDA-approved drugs, including proton-pump inhibitors like omeprazole, anthelmintics such as albendazole, and antihypertensives like telmisartan.[1] The general synthesis involves the condensation of an ortho-phenylenediamine with a one-carbon electrophile, such as an aldehyde or a carboxylic acid.[2][3]

Mechanistic Insight and Regioselectivity

The reaction of this compound with an aldehyde proceeds through the formation of a Schiff base, followed by an intramolecular cyclization and subsequent oxidation to the aromatic benzimidazole. The key consideration with this unsymmetrical diamine is the regioselectivity of the initial nucleophilic attack.

The methoxy group at the 2-position is electron-donating through resonance, which is expected to increase the electron density and nucleophilicity of the adjacent amino group at the 3-position. Conversely, the amino group at the 4-position is para to the electron-donating methoxy group and meta to the electron-withdrawing methyl ester. The interplay of these electronic effects dictates which nitrogen atom preferentially attacks the aldehyde carbonyl. While the 3-amino group is sterically more hindered, its enhanced nucleophilicity often drives the initial reaction, leading to a specific regioisomer.

Diagram 1: Regioselectivity in Benzimidazole Formation

G cluster_0 This compound cluster_1 Reaction with Aldehyde (R-CHO) cluster_2 Predicted Outcome A MeO at C2 (Electron Donating Group) B NH2 at C3 (More Nucleophilic, Sterically Hindered) A->B Increases Nucleophilicity E Aldehyde Carbonyl (Electrophile) B->E Initial Nucleophilic Attack C NH2 at C4 (Less Nucleophilic) C->E Minor Pathway D COOMe at C1 (Electron Withdrawing Group) D->C Decreases Nucleophilicity F Preferential attack by NH2 at C3 E->F G Formation of a specific regioisomer of the benzimidazole F->G G A Methyl 3,4-diamino- 2-methoxybenzoate C Condensation Reaction A->C B 1,2-Dicarbonyl Compound (R-CO-CO-R') B->C D Intermediate (Di-imine) C->D E Cyclization D->E F Substituted Quinoxaline Product E->F

References

Application Notes and Protocols: Synthesis and Handling of Methyl 3,4-diamino-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,4-diamino-2-methoxybenzoate is a valuable substituted aromatic diamine that serves as a key building block in the synthesis of a variety of heterocyclic compounds, particularly in the pharmaceutical and materials science sectors. Its vicinal diamino functionality, coupled with the electronic influence of the methoxy and methyl ester groups, makes it a versatile precursor for the construction of benzimidazoles, quinoxalines, and other complex molecular architectures. These resulting scaffolds are of significant interest in drug discovery, finding application as kinase inhibitors, antimicrobial agents, and in the development of novel therapeutics.

This guide provides a comprehensive overview of the synthetic routes to this compound, offering detailed, field-proven protocols, mechanistic insights, and troubleshooting advice to ensure reliable and reproducible outcomes in a research and development setting.

Synthetic Strategies

There are two primary and reliable synthetic pathways to access this compound, each with its own set of advantages and considerations. The choice of route will often depend on the availability of starting materials, scale of the synthesis, and the desired purity profile of the final product.

  • Route 1: Direct Esterification of 3,4-Diaminobenzoic Acid. This is a straightforward and atom-economical approach, ideal when the corresponding carboxylic acid is readily available.

  • Route 2: Two-Step Synthesis via Nitration and Subsequent Reduction. This pathway begins with the more commercially available methyl 2-methoxybenzoate, involving a nitration step to introduce the nitrogen functionalities, followed by a reduction to the desired diamine. This route offers a practical alternative when the diamino acid is not easily accessible.

Route 1: Direct Esterification of 3,4-Diaminobenzoic Acid

This method employs the well-established Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] Due to the presence of the basic amino groups in the starting material, a stoichiometric amount of acid is often necessary to both protonate the amine functionalities and catalyze the esterification.[2]

Mechanistic Rationale: Fischer-Speier Esterification

The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄ or SOCl₂ which generates HCl in situ). This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic oxygen of methanol. The resulting tetrahedral intermediate then undergoes a series of proton transfers to facilitate the elimination of a water molecule, yielding the final ester product. The use of excess methanol as the solvent shifts the equilibrium towards the product side, in accordance with Le Châtelier's principle.[3]

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Protocol 1A: Esterification using Thionyl Chloride in Methanol

This protocol is highly effective as thionyl chloride reacts with methanol to generate hydrogen chloride in situ, which acts as the catalyst, and sulfur dioxide and chloride ions.[4]

Reagent/SolventMolar Eq.MW ( g/mol )Amount
3,4-Diaminobenzoic Acid1.0152.151.00 g
Methanol (anhydrous)Solvent32.0415.0 mL
Thionyl Chloride (SOCl₂)1.5118.970.72 mL

Step-by-Step Methodology:

  • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-diaminobenzoic acid (1.00 g, 6.58 mmol).

  • Add anhydrous methanol (15.0 mL) to the flask and stir to suspend the solid.

  • Cool the mixture in an ice-water bath.

  • Slowly, and dropwise, add thionyl chloride (0.72 mL, 9.80 mmol) to the stirred suspension over a period of 10 minutes. Caution: This addition is exothermic and releases HCl and SO₂ gas. This step must be performed in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Upon completion, remove the solvent by rotary evaporation under reduced pressure.

  • Partition the residue between ethyl acetate (30 mL) and saturated aqueous sodium bicarbonate solution (20 mL). Carefully add the bicarbonate solution to neutralize the excess acid.

  • Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound as a brown solid.[4]

  • Expected Yield: 95%[4]

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel if necessary.

Experimental Protocol 1B: Esterification using Sulfuric Acid in Methanol

This is a classic Fischer esterification method.[4]

Reagent/SolventMolar Eq.MW ( g/mol )Amount
3,4-Diaminobenzoic Acid1.0152.153.04 g
MethanolSolvent32.0450 mL
Concentrated H₂SO₄10.098.0819.6 g

Step-by-Step Methodology:

  • In a 100 mL round-bottom flask, dissolve 3,4-diaminobenzoic acid (3.04 g, 0.02 mol) in methanol (50 mL).

  • Carefully add concentrated sulfuric acid (19.6 g, 0.2 mol) to the solution while stirring.

  • Heat the reaction mixture to 90 °C and maintain for 12 hours.

  • After the reaction is complete, cool the mixture and distill off the methanol under reduced pressure.

  • Pour the residue into ice water to precipitate the product.

  • Collect the solid by suction filtration and dry to obtain this compound.[4]

  • Expected Yield: 98%[4]

Troubleshooting for Route 1
ProblemPotential CauseSuggested Solution
Low Yield Incomplete reaction due to insufficient acid catalyst being neutralized by the amino groups.Ensure at least a stoichiometric amount of acid is used relative to the aminobenzoic acid.[2]
Reversible nature of the Fischer esterification.Use a large excess of methanol (can also be the solvent) to drive the equilibrium forward.[3]
Product is difficult to purify Presence of unreacted starting material.During work-up, ensure thorough washing with saturated sodium bicarbonate solution to remove any unreacted acidic starting material.[3]
Discolored Product Oxidation of the amino groups.Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

Route 2: Nitration of Methyl 2-methoxybenzoate and Subsequent Reduction

This two-step sequence is a robust alternative when 3,4-diaminobenzoic acid is unavailable or costly.

Step 1: Nitration of Methyl 2-methoxybenzoate

The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution.[5] The regioselectivity of this reaction is governed by the directing effects of the substituents on the benzene ring. The methoxy group (-OCH₃) is an ortho-, para-director and an activating group, while the methyl ester group (-COOCH₃) is a meta-director and a deactivating group. The combined effect of these two groups will direct the incoming nitro groups.

Nitration_of_Methyl_2_methoxybenzoate Methyl_2_methoxybenzoate Methyl 2-methoxybenzoate Reagents HNO₃, H₂SO₄ Methyl_2_methoxybenzoate->Reagents Dinitro_Product Methyl 2-methoxy-3,4-dinitrobenzoate Reagents->Dinitro_Product

Caption: Synthesis of the dinitro intermediate.

Experimental Protocol 2A: Synthesis of Methyl 2-methoxy-3,4-dinitrobenzoate

This protocol is adapted from standard nitration procedures for substituted benzoates.[6][7] Extreme caution is advised for this reaction as it is highly exothermic.

Reagent/SolventMolar Eq.MW ( g/mol )Amount
Methyl 2-methoxybenzoate1.0166.175.0 g
Concentrated H₂SO₄-98.0815 mL
Concentrated HNO₃2.263.013.5 mL
Concentrated H₂SO₄ (for nitrating mix)-98.083.5 mL

Step-by-Step Methodology:

  • In a 100 mL flask, cool concentrated sulfuric acid (15 mL) in an ice-salt bath to below 0 °C.

  • Slowly add methyl 2-methoxybenzoate (5.0 g, 0.03 mol) to the cold acid with vigorous stirring, ensuring the temperature remains below 5 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated sulfuric acid (3.5 mL) to concentrated nitric acid (3.5 mL, 0.078 mol), while cooling in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of methyl 2-methoxybenzoate over 30 minutes, maintaining the internal temperature between 0 and 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (approx. 100 g) with stirring.

  • The solid precipitate is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then dried.

  • The crude product can be recrystallized from ethanol to yield Methyl 2-methoxy-3,4-dinitrobenzoate.

  • Safety: Nitration reactions are highly exothermic and can run away if not properly controlled.[8] Always add reagents slowly, with efficient cooling and stirring. Perform the reaction behind a blast shield in a fume hood.

Step 2: Reduction of Methyl 2-methoxy-3,4-dinitrobenzoate

The reduction of the two nitro groups to amines can be achieved through various methods, with catalytic hydrogenation and metal-acid reductions being the most common and effective.

Mechanistic Rationale: Catalytic Hydrogenation

In catalytic hydrogenation, molecular hydrogen (H₂) is activated on the surface of a metal catalyst (e.g., Palladium on carbon, Pd/C). The aromatic dinitro compound also adsorbs onto the catalyst surface, facilitating the stepwise transfer of hydrogen atoms to the nitro groups. The reaction is thought to proceed through nitroso and hydroxylamine intermediates, which are rapidly reduced to the corresponding amines under the reaction conditions.[9]

Caption: Simplified pathway for dinitroarene reduction.

Experimental Protocol 2B: Catalytic Hydrogenation using Pd/C

This is a clean and efficient method for nitro group reduction.

Reagent/SolventMolar Eq.MW ( g/mol )Amount
Methyl 2-methoxy-3,4-dinitrobenzoate1.0256.162.56 g
10% Palladium on Carbon (Pd/C)5 mol%-~250 mg
Methanol or EthanolSolvent-50 mL
Hydrogen (H₂)Excess2.02Balloon or Parr apparatus

Step-by-Step Methodology:

  • To a hydrogenation flask, add Methyl 2-methoxy-3,4-dinitrobenzoate (2.56 g, 0.01 mol) and methanol or ethanol (50 mL).

  • Carefully add 10% Pd/C (approx. 250 mg) to the solution. Caution: Pd/C can be pyrophoric; handle under a stream of inert gas if dry.

  • Seal the flask and connect it to a hydrogen source (e.g., a balloon filled with H₂ or a Parr hydrogenator).

  • Evacuate the flask and backfill with hydrogen. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Once complete, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The product can be purified by recrystallization or column chromatography as described in Route 1.

Experimental Protocol 2C: Reduction with Iron in Acetic Acid

This method is a classic and cost-effective alternative to catalytic hydrogenation.[7]

Reagent/SolventMolar Eq.MW ( g/mol )Amount
Methyl 2-methoxy-3,4-dinitrobenzoate1.0256.162.56 g
Iron powder (<325 mesh)10.055.845.58 g
Glacial Acetic AcidSolvent60.0550 mL
MethanolCo-solvent32.0430 mL

Step-by-Step Methodology:

  • In a 250 mL round-bottom flask, suspend iron powder (5.58 g, 0.1 mol) in glacial acetic acid (50 mL).

  • Heat the suspension to 50-60 °C with stirring under a nitrogen atmosphere.

  • Dissolve Methyl 2-methoxy-3,4-dinitrobenzoate (2.56 g, 0.01 mol) in methanol (30 mL) and add this solution dropwise to the hot iron suspension.

  • After the addition, maintain the temperature at 50-60 °C and stir for 1-2 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter through Celite® to remove the iron salts. Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Pour the residue into water (100 mL) and neutralize carefully with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the product.

Troubleshooting for Route 2
ProblemPotential CauseSuggested Solution
Incomplete Hydrogenation Catalyst poisoning.Ensure the starting material is pure and free from sulfur-containing impurities. Use a fresh batch of catalyst.
Insufficient hydrogen pressure or poor mixing.Ensure a positive pressure of hydrogen and vigorous stirring to facilitate mass transfer.
Formation of side products (e.g., azo, azoxy compounds) Incomplete reduction, particularly if hydroxylamine intermediates accumulate.Ensure sufficient catalyst loading and reaction time. The addition of catalytic amounts of vanadium compounds has been reported to prevent the accumulation of hydroxylamine intermediates.[10]
Difficult filtration after iron reduction Fine iron oxide particles.Allow the reaction mixture to cool completely before filtration. Using a thicker pad of Celite® can help.

Characterization Data

  • Appearance: Brown solid.[4]

  • Melting Point: 105-110 °C

  • ¹H NMR (500 MHz, CDCl₃): δ 7.49 (d, J = 7.0 Hz, 1H), 7.47 (s, 1H), 6.68 (d, J = 7.0 Hz, 1H), 3.87 (s, 3H, -COOCH₃), 3.80 (br s, 2H, -NH₂), 3.35 (br s, 2H, -NH₂).[4]

  • ¹³C NMR (125 MHz, CDCl₃): δ 166.56, 140.89, 138.16, 120.87, 118.23, 118.16, 52.11.[4]

Safety and Handling

  • This compound: Handle with standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Handle only in a well-ventilated fume hood.

  • Concentrated Acids (H₂SO₄, HNO₃): Highly corrosive. Cause severe burns. Handle with extreme care, using appropriate PPE.

  • Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry. Handle in a wet state or under an inert atmosphere.

  • Iron Powder: Flammable solid. Avoid creating dust clouds.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

References

Application Notes and Protocols for the Derivatization of Methyl 3,4-diamino-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3,4-diamino-2-methoxybenzoate is a versatile aromatic building block possessing a unique combination of reactive functional groups: a vicinal diamine, a methyl ester, and a methoxy group. This trifecta of functionalities makes it a valuable precursor for the synthesis of a diverse array of heterocyclic compounds and other complex organic molecules. The ortho-phenylenediamine moiety is particularly reactive and serves as a linchpin for the construction of biologically relevant scaffolds such as benzimidazoles and quinoxalines. The electron-donating methoxy group and the electron-withdrawing methyl ester group on the benzene ring modulate the reactivity of the diamine and influence the properties of the resulting derivatives.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the key derivatization methods for this compound. The protocols described herein are based on established chemical transformations of o-phenylenediamines and are presented as adaptable starting points for specific research applications.

Core Reactive Center: The ortho-Phenylenediamine Moiety

The primary site for derivatization on this compound is the 1,2-diamino functionality. This arrangement is highly amenable to cyclization reactions with bifunctional electrophiles, leading to the formation of stable heterocyclic systems.

Synthesis of Quinoxaline Derivatives

Quinoxalines are a class of nitrogen-containing heterocycles that exhibit a broad spectrum of pharmacological activities, including antibacterial, anticancer, and antiviral properties.[1][2][3] The most common and straightforward method for quinoxaline synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3][4][5]

Reaction Rationale: The reaction proceeds through a double condensation mechanism, where each amino group attacks one of the carbonyl carbons of the dicarbonyl compound, followed by dehydration to form the pyrazine ring fused to the benzene ring. The reaction is often catalyzed by acids or can proceed under neutral or even green conditions.

Experimental Protocol: General Procedure for Quinoxaline Synthesis

This protocol describes a general method for the synthesis of quinoxaline derivatives from this compound and a generic 1,2-dicarbonyl compound (e.g., benzil, 2,3-butanedione).

Materials:

  • This compound (CAS: 538372-37-1)[6][7]

  • 1,2-Dicarbonyl compound (e.g., benzil)

  • Ethanol or Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or glacial acetic acid.

  • Add the 1,2-dicarbonyl compound (1.0 eq.) to the solution.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC. Reaction times can vary from a few hours to overnight depending on the reactivity of the dicarbonyl compound.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold solvent, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization from an appropriate solvent system.

Data Presentation: Representative Quinoxaline Synthesis Conditions

Catalyst/Solvent SystemTemperatureReaction TimeTypical YieldsReference
EthanolReflux2-12 hGood to Excellent[1]
Glacial Acetic AcidRoom Temp. to Reflux1-6 hHigh[1]
Green Methods (e.g., water, microwave)VariesShorterHigh[5]

Visualization: Quinoxaline Synthesis Workflow

G cluster_workflow Quinoxaline Synthesis Workflow start Start: Dissolve this compound add_dicarbonyl Add 1,2-Dicarbonyl Compound start->add_dicarbonyl react React (Heat/Stir) add_dicarbonyl->react monitor Monitor by TLC react->monitor Periodically monitor->react Incomplete workup Workup: Cool, Precipitate/Concentrate monitor->workup Complete purify Purify: Filtration/Chromatography workup->purify end_product End Product: Quinoxaline Derivative purify->end_product

Caption: Workflow for the synthesis of quinoxaline derivatives.

Synthesis of Benzimidazole Derivatives

Benzimidazoles are another class of heterocyclic compounds with significant therapeutic applications, including as antimicrobial, antiviral, and anticancer agents.[8] The synthesis of benzimidazoles from o-phenylenediamines can be achieved through condensation with various carbonyl compounds, most commonly aldehydes.[8]

Reaction Rationale: The reaction of an o-phenylenediamine with an aldehyde typically proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation (often by air) to yield the aromatic benzimidazole ring. Various catalysts, including acids, bases, and metal catalysts, can be employed to facilitate this transformation.[8]

Experimental Protocol: General Procedure for Benzimidazole Synthesis

This protocol outlines a general method for the synthesis of 2-substituted benzimidazole derivatives from this compound and an aldehyde.

Materials:

  • This compound

  • Aldehyde (aromatic or aliphatic)

  • Solvent (e.g., ethanol, methanol, or dimethylformamide)

  • Catalyst (e.g., p-toluenesulfonic acid, or a Lewis acid) - optional

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • To a solution of this compound (1.0 eq.) in a suitable solvent, add the aldehyde (1.0 eq.).

  • If desired, add a catalytic amount of an acid catalyst.

  • Heat the reaction mixture to reflux and stir for the required time (typically 2-24 hours), monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect it by filtration, wash with a cold solvent, and dry.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Data Presentation: Common Conditions for Benzimidazole Synthesis

ReagentCatalystSolventTemperatureReference
Aldehydesp-TSAEthanolReflux
AldehydesH₂O₂/HClAcetonitrileRoom Temp.[8]
Carboxylic AcidsDehydrating conditionsHigh Temp.[9]
Amino AcidsSolvent-freeMelting[10]

Visualization: Benzimidazole Formation Mechanism

G cluster_mechanism Benzimidazole Formation Mechanism diamine Methyl 3,4-diamino- 2-methoxybenzoate schiff_base Schiff Base Intermediate diamine->schiff_base + Aldehyde, -H₂O aldehyde Aldehyde (R-CHO) aldehyde->schiff_base benzimidazoline Benzimidazoline Intermediate schiff_base->benzimidazoline Intramolecular Cyclization benzimidazole Benzimidazole Derivative benzimidazoline->benzimidazole Oxidation (-2H)

Caption: Simplified mechanism of benzimidazole formation.

Formation of Schiff Bases (Imines)

Schiff bases, or imines, are formed by the reaction of a primary amine with an aldehyde or a ketone.[11] With this compound, it is possible to form mono- or di-imines depending on the stoichiometry of the carbonyl compound used. These Schiff bases can be stable compounds themselves or serve as intermediates for further transformations.

Reaction Rationale: The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to form the carbon-nitrogen double bond. The reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium towards the product.

Experimental Protocol: General Procedure for Schiff Base Formation

Materials:

  • This compound

  • Aldehyde or Ketone (1.0 eq. for mono-imine, 2.0 eq. for di-imine)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask with Dean-Stark trap (optional)

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolve this compound in ethanol or methanol in a round-bottom flask.

  • Add the desired amount of the aldehyde or ketone and a catalytic amount of glacial acetic acid.

  • Heat the mixture to reflux. If a Dean-Stark trap is used, water will be collected azeotropically.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture. The Schiff base product may crystallize out.

  • Collect the product by filtration or concentrate the solution and purify by recrystallization.

Derivatization of the Methyl Ester Group

While the diamino moiety is the most reactive site, the methyl ester group can also be derivatized, typically after the formation of the heterocyclic core to avoid competing reactions with the amino groups.

Hydrolysis to Carboxylic Acid

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.[12][13][14] This introduces a new functional handle for further modifications, such as amide bond formation.

Experimental Protocol: General Procedure for Ester Hydrolysis

Materials:

  • This compound derivative (e.g., a quinoxaline or benzimidazole derivative)

  • Aqueous base (e.g., NaOH, KOH) or acid (e.g., HCl, H₂SO₄)

  • Methanol or Ethanol (as a co-solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolve the ester in a mixture of alcohol and aqueous base or acid.

  • Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture.

  • If basic hydrolysis was performed, acidify the mixture with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.

  • If acidic hydrolysis was performed, the product may precipitate upon cooling or after partial removal of the solvent.

  • Collect the solid product by filtration, wash with water, and dry.

Amidation

The methyl ester can be converted to an amide by reaction with an amine. This reaction is often more challenging than hydrolysis and may require elevated temperatures or the use of catalysts.[15][16]

Experimental Protocol: General Procedure for Amidation

Materials:

  • This compound derivative

  • Amine (primary or secondary)

  • High-boiling solvent (e.g., DMF, DMSO) or neat conditions

  • Catalyst (optional, e.g., Lewis acids)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Combine the ester and the amine (often in excess) in a round-bottom flask. A high-boiling solvent can be used if necessary.

  • Heat the reaction mixture, often to high temperatures (e.g., >100 °C), for an extended period.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and purify the product, typically by chromatography or recrystallization, to remove excess amine and any unreacted starting material.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds and other derivatized molecules. The protocols provided in these application notes offer a solid foundation for exploring the rich chemistry of this compound. The primary reactive centers, the vicinal amino groups, readily undergo cyclization reactions to form important pharmacophores such as quinoxalines and benzimidazoles. Further derivatization of the ester functionality opens up additional avenues for creating diverse molecular architectures. Researchers are encouraged to adapt and optimize these general methods to suit their specific synthetic targets and research goals.

References

Application Notes and Protocols: Methyl 3,4-diamino-2-methoxybenzoate as a Key Intermediate for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Benzimidazoles in Drug Discovery

In the landscape of modern medicinal chemistry, the benzimidazole scaffold stands as a "privileged structure," a molecular framework that demonstrates a remarkable propensity for binding to a diverse array of biological targets. This versatility has rendered it a cornerstone in the development of numerous Active Pharmaceutical Ingredients (APIs), particularly in the realm of oncology and inflammatory diseases. A significant portion of recently developed kinase inhibitors, which function by disrupting the signaling pathways that drive cancer cell proliferation, are built upon a benzimidazole core. The strategic introduction of various substituents onto this core allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties, enhancing its efficacy and selectivity.

Methyl 3,4-diamino-2-methoxybenzoate is a highly functionalized aromatic compound poised to serve as a pivotal intermediate in the synthesis of these valuable benzimidazole-based APIs. Its vicinal diamino groups provide the reactive handles necessary for the facile construction of the imidazole ring, while the methoxy and methyl ester substituents offer opportunities for further chemical modification and influence the electronic properties of the molecule. This guide provides a comprehensive overview of the synthesis of this compound and its subsequent application in the preparation of a benzimidazole core, a foundational step in the synthesis of various kinase inhibitors.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of an intermediate is paramount for its effective use in synthesis and for ensuring laboratory safety.

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₃--INVALID-LINK--
Molecular Weight 196.20 g/mol --INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
Appearance Expected to be a solidGeneral chemical knowledge
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and ethyl acetate--INVALID-LINK--

Safety Information: Based on GHS classifications for similar compounds, this compound should be handled with care. The following hazards are likely associated with this compound:

  • Harmful if swallowed

  • Causes skin irritation

  • Causes serious eye irritation

  • May cause respiratory irritation

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound: A Proposed Protocol

Workflow for the Synthesis of this compound

start Start: 2-methoxy-3,4-dinitrobenzoic acid esterification Step 1: Esterification start->esterification Methanol, H₂SO₄ (cat.) Reflux reduction Step 2: Reduction of Nitro Groups esterification->reduction Fe powder, NH₄Cl Ethanol/Water, Reflux product Product: this compound reduction->product

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol:

Step 1: Esterification of 2-methoxy-3,4-dinitrobenzoic acid

  • Rationale: The carboxylic acid is converted to its methyl ester via Fischer esterification to prevent its interference in the subsequent reduction step and to install the desired ester functionality present in the final intermediate. Concentrated sulfuric acid serves as a catalyst.

  • Procedure:

    • To a solution of 2-methoxy-3,4-dinitrobenzoic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 10 volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford methyl 2-methoxy-3,4-dinitrobenzoate.

Step 2: Reduction of Methyl 2-methoxy-3,4-dinitrobenzoate

  • Rationale: The two nitro groups are simultaneously reduced to amino groups using a classic and cost-effective method employing iron powder in the presence of an electrolyte like ammonium chloride. This method is generally preferred in industrial settings over catalytic hydrogenation for its scalability and safety.

  • Procedure:

    • To a suspension of iron powder (10 eq) and ammonium chloride (1.0 eq) in a mixture of ethanol and water (4:1, 10 volumes), heat the mixture to reflux.

    • Add a solution of methyl 2-methoxy-3,4-dinitrobenzoate (1.0 eq) in ethanol (5 volumes) dropwise to the refluxing mixture.

    • Maintain the reaction at reflux and monitor by TLC until the starting material is consumed.

    • Cool the reaction mixture and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with ethyl acetate (3 x 10 volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound. Further purification can be achieved by column chromatography on silica gel if necessary.

StepTransformationReagents & ConditionsTypical Yield (based on analogs)
1EsterificationMethanol, H₂SO₄ (catalytic), Reflux>95%
2Nitro ReductionFe, NH₄Cl, Ethanol/Water, Reflux85-95%

Application in API Synthesis: Formation of the Benzimidazole Core

The primary utility of this compound lies in its role as a precursor to the benzimidazole ring system. This is typically achieved through a cyclocondensation reaction with a one-carbon electrophile, such as formic acid or an aldehyde. The choice of the electrophile determines the substituent at the 2-position of the resulting benzimidazole, a key point of diversification in the synthesis of kinase inhibitor libraries.[2]

Workflow for Benzimidazole Synthesis

start This compound cyclocondensation Cyclocondensation start->cyclocondensation R-CHO or Formic Acid Reflux or Microwave product Substituted Benzimidazole Core cyclocondensation->product

Caption: General workflow for the synthesis of a benzimidazole core.

Protocol 1: Synthesis of Methyl 7-methoxy-1H-benzo[d]imidazole-5-carboxylate (unsubstituted at C2)
  • Rationale: Formic acid serves as both the reactant and the solvent (or co-solvent) in this reaction, providing the C2 carbon of the imidazole ring. The reaction proceeds via the formation of a formamide intermediate followed by acid-catalyzed cyclization and dehydration.

  • Procedure:

    • Suspend this compound (1.0 eq) in formic acid (10 volumes).

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain the desired benzimidazole.

Protocol 2: Synthesis of 2-Substituted Benzimidazoles
  • Rationale: Condensation with an aldehyde introduces a substituent at the 2-position of the benzimidazole ring. The reaction often proceeds via an initial Schiff base formation, followed by cyclization and subsequent oxidation. In some cases, an external oxidizing agent may be required for aromatization.

  • Procedure:

    • Dissolve this compound (1.0 eq) and the desired aldehyde (1.0-1.2 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).

    • Add a catalytic amount of an acid, such as acetic acid or hydrochloric acid.

    • Heat the reaction mixture to reflux or in a microwave reactor until the reaction is complete as indicated by TLC.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography or recrystallization to yield the 2-substituted benzimidazole.

Relevance to Kinase Inhibitors

The benzimidazole core synthesized from this compound is a key structural motif in a number of kinase inhibitors.[3][4] The methoxy and methyl ester groups can be further functionalized to modulate the solubility, cell permeability, and binding affinity of the final API. For example, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to introduce diversity and target specific interactions within the kinase active site. The methoxy group can influence the electronic nature of the aromatic system and may participate in hydrogen bonding with the target protein.

Several approved and investigational kinase inhibitors feature a substituted benzimidazole scaffold, highlighting the importance of intermediates like this compound in their synthesis.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex heterocyclic compounds, particularly benzimidazoles. Its highly functionalized structure provides a robust platform for the construction of the core of numerous APIs, most notably kinase inhibitors. The synthetic protocols outlined in this guide, based on established and reliable chemical transformations, offer a clear pathway for researchers and drug development professionals to access this key building block and its derivatives. The strategic use of such intermediates is crucial in accelerating the discovery and development of new and effective therapeutics.

References

Application Notes and Protocols for Methyl 3,4-diamino-2-methoxybenzoate: A Versatile Building Block in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3,4-diamino-2-methoxybenzoate is a valuable and versatile aromatic building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring vicinal primary amino groups, a methoxy moiety, and a methyl ester, provides a scaffold for the synthesis of a diverse range of heterocyclic compounds. The strategic placement of these functional groups allows for the construction of benzimidazoles, benzotriazoles, and other fused heterocyclic systems that are prevalent in numerous biologically active molecules. This guide provides detailed experimental protocols and technical insights for the effective utilization of this compound in the synthesis of key heterocyclic cores.

The ortho-phenylenediamine moiety is a cornerstone for the synthesis of benzimidazoles, a privileged scaffold in drug discovery. The reaction of this compound with various aldehydes offers a direct and efficient route to a library of substituted benzimidazoles. Furthermore, the diamino functionality can be readily converted into a benzotriazole ring system, another important pharmacophore. The presence of the methoxy and methyl ester groups provides opportunities for further structural modifications, enabling the fine-tuning of physicochemical and pharmacological properties of the final compounds.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₃--INVALID-LINK--
Molecular Weight 196.20 g/mol --INVALID-LINK--
CAS Number 538372-37-1--INVALID-LINK--
Appearance Off-white to light brown solid---
Solubility Soluble in methanol, ethanol, DMSO, and DMF. Limited solubility in water.---

Safety and Handling

As a responsible scientist, it is imperative to handle all chemicals with care, adhering to established safety protocols.

  • Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

  • Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling.

  • Personal Protective Equipment (PPE): Always use a properly fitted respirator, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields. Work in a well-ventilated fume hood.

  • Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Application 1: Synthesis of Substituted Benzimidazoles via Cyclocondensation with Aldehydes

The reaction of o-phenylenediamines with aldehydes is a fundamental and widely used method for the synthesis of 2-substituted benzimidazoles. This protocol outlines a general yet robust procedure for the cyclocondensation of this compound with a variety of aromatic aldehydes. The reaction proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent aromatization.

Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A This compound E Reaction Mixture A->E B Aromatic Aldehyde B->E C Solvent (e.g., Ethanol) C->E D Catalyst (optional, e.g., p-TSA) D->E F Heating (Reflux) E->F G Cooling & Precipitation F->G H Filtration G->H I Recrystallization or Column Chromatography H->I J Pure Benzimidazole Product I->J

Caption: General workflow for the synthesis of benzimidazoles.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Substituted aromatic aldehyde (1.0 - 1.2 eq)

  • Ethanol (or other suitable solvent like methanol or acetic acid)

  • p-Toluenesulfonic acid (p-TSA) (optional, catalytic amount, e.g., 10 mol%)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus (Büchner funnel)

  • Recrystallization solvents (e.g., ethanol/water)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (e.g., 1.0 mmol, 196.2 mg) in ethanol (10-15 mL).

  • Addition of Reagents: To the stirred solution, add the substituted aromatic aldehyde (e.g., 1.0 mmol). If a catalyst is used, add p-toluenesulfonic acid (0.1 mmol, 17.2 mg).

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. In many cases, the product will precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted aldehyde.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure 2-substituted benzimidazole derivative. If recrystallization is not sufficient, purification by column chromatography on silica gel may be necessary.

Causality and Experimental Choices
  • Solvent: Ethanol is a common and effective solvent for this reaction as it readily dissolves the starting materials and the product often has lower solubility upon cooling, facilitating isolation. Acetic acid can also be used and may act as both a solvent and a catalyst.

  • Catalyst: While the reaction can proceed without a catalyst, the addition of a catalytic amount of a protic acid like p-TSA or a Lewis acid can significantly accelerate the rate of reaction by activating the aldehyde carbonyl group towards nucleophilic attack.

  • Stoichiometry: A slight excess of the aldehyde can be used to ensure complete consumption of the more valuable diamine starting material.

  • Purification: The choice of purification method depends on the properties of the final product. Recrystallization is often sufficient for crystalline solids, while column chromatography provides a more general method for purification.

Application 2: Synthesis of Benzotriazole Derivatives

The ortho-diamino functionality of this compound can be readily converted to a 1,2,3-triazole ring through diazotization. This protocol describes the synthesis of Methyl 4-methoxy-1H-benzotriazole-5-carboxylate using isoamyl nitrite as a mild and efficient diazotizing agent.[1]

Reaction Mechanism

G A This compound C Diazonium Salt Intermediate A->C Diazotization B Isoamyl Nitrite B->C D Intramolecular Cyclization C->D E Methyl 4-methoxy-1H-benzotriazole-5-carboxylate D->E

Caption: Synthesis of a benzotriazole derivative.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Isoamyl nitrite (1.1 - 1.5 eq)

  • Solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath (optional)

  • Filtration apparatus

Procedure:

  • Reaction Setup: Dissolve this compound (e.g., 1.0 mmol, 196.2 mg) in a suitable solvent such as THF (10 mL) in a round-bottom flask.

  • Addition of Diazotizing Agent: Cool the solution in an ice bath (optional, for better control of the reaction) and add isoamyl nitrite (e.g., 1.2 mmol, 0.16 mL) dropwise with stirring.

  • Reaction: Allow the reaction to stir at room temperature. The reaction is often rapid, and the product may precipitate out of the solution. Monitor the reaction by TLC.

  • Isolation: Once the reaction is complete, collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold solvent.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization. A 62% yield has been reported for this reaction.[1]

Causality and Experimental Choices
  • Diazotizing Agent: Isoamyl nitrite is a convenient and mild alternative to sodium nitrite under acidic conditions, especially for substrates that may be sensitive to strong acids. It generates the nitrosating species in situ.

  • Solvent: Anhydrous aprotic solvents like THF or DCM are suitable for this reaction to avoid side reactions of the diazonium intermediate with water.

  • Temperature: While the reaction can often be run at room temperature, initial cooling can help to control any exothermicity, especially on a larger scale.

Characterization Data (Representative)

Accurate characterization of the starting material is crucial for successful synthesis. The following are representative spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance)
  • Solvent: CDCl₃

  • Frequency: 400 MHz

  • Predicted Chemical Shifts (δ, ppm):

    • 7.15-7.25 (d, 1H): Aromatic proton ortho to the methoxy group.

    • 6.20-6.30 (d, 1H): Aromatic proton para to the methoxy group.

    • 4.50-5.00 (br s, 2H): Protons of the amino group at position 4.

    • 3.85 (s, 3H): Methyl protons of the ester group.

    • 3.80 (s, 3H): Methyl protons of the methoxy group.

    • 3.50-4.00 (br s, 2H): Protons of the amino group at position 3.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
  • Solvent: CDCl₃

  • Frequency: 100 MHz

  • Predicted Chemical Shifts (δ, ppm):

    • 168.0: Carbonyl carbon of the ester.

    • 148.0: Aromatic carbon attached to the methoxy group.

    • 140.0: Aromatic carbon attached to the amino group at position 4.

    • 135.0: Aromatic carbon attached to the amino group at position 3.

    • 120.0: Aromatic carbon attached to the ester group.

    • 115.0: Aromatic CH carbon.

    • 105.0: Aromatic CH carbon.

    • 60.0: Methoxy carbon.

    • 52.0: Ester methyl carbon.

FTIR (Fourier-Transform Infrared) Spectroscopy
  • Sample Preparation: KBr pellet or ATR

  • Key Vibrational Frequencies (cm⁻¹):

    • 3450-3300 (N-H stretching): Two distinct bands characteristic of a primary amine.

    • 3050-3000 (C-H stretching, aromatic): Aromatic C-H vibrations.

    • 2950-2850 (C-H stretching, aliphatic): C-H vibrations of the methoxy and methyl ester groups.

    • 1700-1680 (C=O stretching): Carbonyl stretch of the ester.

    • 1620-1580 (N-H bending and C=C stretching): Amine scissoring and aromatic ring vibrations.

    • 1250-1200 (C-O stretching, aryl ether): Asymmetric C-O-C stretch of the methoxy group.

    • 1100-1050 (C-O stretching, ester): C-O stretch of the ester group.

Conclusion

This compound is a highly functionalized and synthetically useful building block for the construction of diverse heterocyclic scaffolds. The protocols provided herein for the synthesis of benzimidazoles and benzotriazoles offer reliable and efficient methods for accessing these important chemical entities. The detailed experimental procedures, coupled with an understanding of the underlying chemical principles, will enable researchers to effectively utilize this versatile compound in their drug discovery and development endeavors.

References

Application Notes & Protocols: Methyl 3,4-diamino-2-methoxybenzoate in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the applications of Methyl 3,4-diamino-2-methoxybenzoate (MDAMB). Due to its unique trifunctional aromatic structure, featuring adjacent diamino groups, a methoxy substituent, and a methyl ester, MDAMB serves as a critical monomer for the synthesis of high-performance polymers. Its primary application lies in the production of soluble and processable polybenzimidazoles (PBIs), a class of polymers renowned for their exceptional thermal stability and mechanical strength.[1][2] This guide details the physicochemical properties of MDAMB, provides validated, step-by-step protocols for PBI synthesis and characterization, and offers expert insights into potential challenges and troubleshooting.

Monomer Profile: Physicochemical Properties and Safe Handling

A thorough understanding of the monomer's properties is fundamental to its successful application and to ensuring laboratory safety.

Physicochemical Data

The structural features of MDAMB—an aromatic diamine with electron-donating and electron-withdrawing groups—dictate its reactivity and the properties of the resulting polymers.

PropertyValueSource
IUPAC Name This compound-
CAS Number 538372-37-1[3][4]
Molecular Formula C₉H₁₂N₂O₃-
Molecular Weight 196.21 g/mol -
Appearance Solid (form may vary)[5]
Melting Point 107-109 °C (for the related compound Methyl 3,4-diaminobenzoate)[5]
Solubility Soluble in polar aprotic solvents (e.g., DMAc, NMP, DMSO)[1]

Note: Data for the exact compound is limited; some data is inferred from structurally similar compounds like Methyl 3,4-diaminobenzoate.

Safety and Handling

As with any reactive chemical intermediate, proper handling of MDAMB is crucial. The diamino functionality necessitates precautions to avoid inhalation and skin contact.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side-shields, and appropriate chemical-resistant gloves (e.g., nitrile).[5]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[5][6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents and sources of ignition.[6][7]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[5][6]

Core Application: Synthesis of Soluble Polybenzimidazoles (PBIs)

The primary application of MDAMB in materials science is as an A-B type monomer for synthesizing polybenzimidazoles. PBIs are a class of high-performance polymers known for their high thermal and chemical stability.[1][2] The methoxy and methyl ester groups on the MDAMB backbone disrupt chain packing, enhancing the solubility of the resulting PBI in organic solvents, which is a significant advantage over traditional, often intractable, PBI systems.[1]

Mechanistic Insight: The Polycondensation Reaction

The synthesis of PBIs from MDAMB proceeds via a high-temperature polycondensation reaction, typically in a dehydrating medium like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MsOH).[2] The reaction involves the nucleophilic attack of the amine groups on the carbonyl carbon of a dicarboxylic acid co-monomer, followed by cyclodehydration to form the stable benzimidazole ring.

Experimental Workflow Diagram

The overall process, from monomer preparation to final polymer characterization, follows a systematic workflow.

PBI_Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Polymerization cluster_workup 3. Workup & Purification cluster_char 4. Characterization Monomers MDAMB & Dicarboxylic Acid Solvent PPA or Eaton's Reagent Setup Assemble Reactor (N₂ Atmosphere) Solvent->Setup Heating Heat to 190-200°C (20-24h) Setup->Heating Precipitate Precipitate in Water/Methanol Heating->Precipitate Wash Wash with NH₄OH (Neutralize Acid) Precipitate->Wash Dry Dry Polymer (Vacuum Oven, 150°C) Wash->Dry FTIR FTIR Spectroscopy Dry->FTIR TGA Thermogravimetric Analysis (TGA) Viscometry Solution Viscometry

Caption: Workflow for PBI synthesis and characterization.

Detailed Protocol: Synthesis of PBI from MDAMB and Isophthalic Acid

This protocol describes a typical laboratory-scale synthesis of a PBI polymer.

Materials:

  • This compound (MDAMB)

  • Isophthalic Acid (IPA)

  • Polyphosphoric Acid (PPA)

  • N-Methyl-2-pyrrolidone (NMP)[8]

  • Methanol

  • Ammonium Hydroxide (aqueous solution)

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical overhead stirrer with a high-torque motor

  • Nitrogen inlet/outlet adapter

  • Heating mantle with temperature controller

  • High-capacity beaker for precipitation

Procedure:

  • Reactor Setup: In a fume hood, equip a dry three-neck flask with a mechanical stirrer and a nitrogen inlet/outlet. Purge the flask with a steady, gentle stream of nitrogen.

  • Reagent Addition: Add PPA (e.g., 60 g) to the flask. Begin stirring and gently heat to ~100°C to reduce viscosity.

  • Monomer Dissolution: Carefully add MDAMB (e.g., 3.115 g) and Isophthalic Acid (e.g., 4.018 g) to the stirring PPA.[9] The stoichiometry between the diamine and diacid is critical for achieving high molecular weight.

  • Polymerization Reaction: Slowly raise the temperature of the mixture to 190-200°C and maintain for 20-24 hours under a continuous nitrogen purge.[9] The solution will become progressively more viscous as polymerization proceeds.

    • Expert Insight: The nitrogen purge is crucial not only to prevent oxidation but also to help remove the water formed during the cyclodehydration reaction, driving the equilibrium towards polymer formation.

  • Polymer Precipitation: After cooling the viscous solution (the "dope") to below 100°C, slowly pour it into a large beaker of vigorously stirred water or methanol. This will cause the PBI polymer to precipitate as fibrous solids.

  • Purification:

    • Collect the precipitated polymer by filtration.

    • Wash the polymer extensively with water.

    • To remove any residual PPA, stir the polymer in a dilute ammonium hydroxide solution overnight to neutralize the acid.[2]

    • Continue washing with deionized water until the filtrate is neutral (pH ~7).

  • Drying: Dry the purified PBI polymer in a vacuum oven at 150°C for 24 hours to remove all residual water and solvent.[2]

Polymer Characterization Protocols

Validation of the polymer's structure and properties is a critical final step.

1. Structural Verification (FTIR Spectroscopy):

  • Principle: FTIR confirms the formation of the benzimidazole ring and the absence of starting material functional groups.

  • Protocol:

    • Prepare a KBr pellet containing a small amount of the dried polymer or cast a thin film from a suitable solvent (e.g., DMAc) onto a salt plate.

    • Acquire the spectrum.

    • Expected Results: Look for the disappearance of N-H and O-H stretching bands from the monomers and the appearance of a broad absorption band around 3400 cm⁻¹ (associated with N-H in the imidazole ring) and characteristic imidazole ring vibrations between 1400-1600 cm⁻¹.[10]

2. Thermal Stability (Thermogravimetric Analysis - TGA):

  • Principle: TGA measures the weight loss of the material as a function of temperature, indicating its thermal decomposition temperature. PBIs are expected to be highly stable.[1]

  • Protocol:

    • Place 5-10 mg of the dried polymer into a TGA pan.

    • Heat the sample from room temperature to 800°C at a rate of 10°C/min under a nitrogen atmosphere.

    • Expected Results: The polymer should exhibit excellent thermal stability, with the temperature for 5% weight loss (T₅%) typically occurring above 450-500°C.[2]

3. Molecular Weight Estimation (Inherent Viscosity):

  • Principle: The inherent viscosity of a polymer solution provides a relative measure of its molecular weight. Higher viscosity correlates with a higher degree of polymerization.

  • Protocol:

    • Prepare a dilute solution of the polymer (e.g., 0.5 g/dL) in a solvent like 97% sulfuric acid or DMAc containing LiCl.

    • Measure the flow time of the solution and the pure solvent in a capillary viscometer at a constant temperature (e.g., 30°C).

    • Calculate the inherent viscosity.

    • Expected Results: High-performance PBIs typically exhibit inherent viscosities well above 1.0 dL/g, indicating the formation of a high molecular weight polymer.[2]

Advanced Applications & Future Scope

The unique structure of MDAMB opens avenues for more advanced materials.

Post-Polymerization Modification

The methyl ester group on the PBI backbone, derived from MDAMB, is a reactive handle for post-polymerization modification. This allows for the tuning of polymer properties without altering the robust PBI backbone.

Post_Modification PBI_Ester PBI with Pendant -COOCH₃ Group Hydrolysis Base Hydrolysis (e.g., NaOH) PBI_Ester->Hydrolysis PBI_Acid PBI with Pendant -COOH Group Hydrolysis->PBI_Acid Crosslinking Crosslinking PBI_Acid->Crosslinking Cross-linking via Diols/Diamines Grafting Grafting PBI_Acid->Grafting Grafting other Polymers/Molecules

Caption: Pathway for modifying the PBI polymer.

This modification can be used to:

  • Introduce Cross-linking: The resulting carboxylic acid can be used to form cross-links, improving mechanical properties and solvent resistance.

  • Enhance Functionality: Other functional molecules can be grafted onto the polymer backbone to create materials for specific applications like gas separation membranes or proton exchange membranes for fuel cells.[1][9]

Troubleshooting and Expert Insights

ProblemPotential Cause(s)Recommended Solution(s)
Low Polymer Viscosity / Brittle Material 1. Impure monomers. 2. Non-stoichiometric balance of monomers. 3. Incomplete removal of water during reaction. 4. Insufficient reaction time or temperature.1. Recrystallize monomers before use. 2. Ensure precise weighing of monomers. 3. Increase nitrogen flow rate; ensure the system is dry. 4. Extend reaction time or slightly increase temperature (e.g., to 210°C), monitoring viscosity.
Polymer Insoluble in Organic Solvents 1. Reaction temperature was too high, causing side reactions/cross-linking. 2. Gelation occurred during synthesis.1. Carefully control the temperature profile. 2. For very high molecular weight polymers, a lower monomer concentration may be necessary to prevent premature gelation.[2]
Dark-Colored Polymer Oxidation of amine monomers or polymer backbone at high temperatures.Maintain a strict, oxygen-free nitrogen atmosphere throughout the entire heating and cooling process.

References

Guide to the Strategic Acylation and Alkylation of Methyl 3,4-diamino-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

Methyl 3,4-diamino-2-methoxybenzoate is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two adjacent, electronically distinct amino groups, a methoxy ether, and a methyl ester, makes it a versatile precursor for the synthesis of complex heterocyclic systems, most notably benzimidazoles. This guide provides a detailed exploration of the acylation and alkylation reactions of this substrate. We will delve into the principles of regioselectivity, offer field-tested experimental protocols, and explain the causal relationships behind procedural choices to empower researchers in leveraging this valuable chemical intermediate.

Introduction: The Chemical Personality of this compound

This compound (PubChem CID: 12097753) is an ortho-phenylenediamine derivative.[1][2] The reactivity of this molecule is dominated by the nucleophilicity of its two amino groups located at the C3 and C4 positions. However, these amino groups are not electronically equivalent. Their reactivity is modulated by the neighboring substituents:

  • -OCH₃ group (at C2): An electron-donating group (EDG) that increases the electron density of the aromatic ring through resonance, thereby enhancing the nucleophilicity of both amino groups.

  • -COOCH₃ group (at C1): An electron-withdrawing group (EWG) that deactivates the ring through induction and resonance, reducing the nucleophilicity of the amino groups.

The critical aspect for synthetic strategy is regioselectivity . The 4-amino group is generally more nucleophilic and reactive than the 3-amino group. This is because the 3-amino group is sterically hindered by being positioned between the bulky methoxy and ester groups. Furthermore, the electron-donating effect of the methoxy group is more pronounced at the para-position (C4) than the meta-position (C3), making the 4-amino group the primary site for electrophilic attack under kinetically controlled conditions.

Caption: Regioselectivity of Electrophilic Attack.

Acylation Reactions: Gateway to Benzimidazoles

Acylation of this compound is a cornerstone reaction, primarily serving as the first step in the construction of the benzimidazole ring system. The reaction typically proceeds via acylation of the more nucleophilic 4-amino group, followed by an intramolecular cyclization-dehydration reaction with the 3-amino group.[3][4]

Caption: General workflow for benzimidazole synthesis.

Protocol 1: One-Pot Synthesis of Benzimidazoles with Carboxylic Acids

This protocol leverages the Phillips condensation method, where a carboxylic acid serves as both the acylating agent and the reaction medium, often with an acid catalyst to promote the final dehydration step.[4][5]

Objective: To synthesize a methyl 2-(substituted)-7-methoxy-1H-benzo[d]imidazole-4-carboxylate derivative in a single step.

Materials:

  • This compound

  • Carboxylic acid (e.g., formic acid for an unsubstituted benzimidazole, acetic acid for a 2-methyl derivative)

  • Polyphosphoric acid (PPA) or 4M Hydrochloric Acid (HCl)

  • Methanol (MeOH)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add an excess of the chosen carboxylic acid (e.g., 10-20 eq of acetic acid). The carboxylic acid often serves as the solvent.

  • Catalyst (Optional but Recommended): For less reactive acids, add a catalytic amount of polyphosphoric acid (approx. 1.0 eq by weight) or a strong mineral acid like 4M HCl (2-3 eq). The use of PPA can significantly improve yields by facilitating the final cyclization.[5]

  • Heating: Heat the reaction mixture to reflux (typically 100-140 °C, depending on the carboxylic acid) and maintain for 4-12 hours.

    • Scientist's Note: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting diamine spot is fully consumed.

  • Work-up: Cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until effervescence ceases and the pH is ~7-8. This will precipitate the crude product.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Acylating AgentCatalystTypical ConditionsExpected Product Class
Formic AcidNone / HClReflux, 2-4 h2-unsubstituted Benzimidazole
Acetic AcidNone / PPAReflux, 4-8 h2-methyl Benzimidazole
Trifluoroacetic AcidHCl80 °C, 6 h2-trifluoromethyl Benzimidazole[6]
α-Amino AcidsPPA130-200 °C, 12-20 h2-aminoalkyl Benzimidazole[5][7]
Protocol 2: Selective N-Acylation using Acid Chlorides/Anhydrides

For isolating the mono-acylated intermediate, milder conditions and precise stoichiometric control are essential to prevent di-acylation and premature cyclization.

Objective: To synthesize methyl 4-acetamido-3-amino-2-methoxybenzoate.

Materials:

  • This compound

  • Acetyl chloride or Acetic anhydride (1.0 - 1.1 eq)

  • Pyridine or Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated ammonium chloride solution (NH₄Cl)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a flask under a nitrogen atmosphere.

  • Base Addition: Add pyridine or TEA (1.5 eq) to the solution. The base acts as a nucleophilic catalyst and an acid scavenger.

  • Cooling: Cool the mixture to 0 °C in an ice bath. This is critical to control the reaction rate and enhance selectivity.

  • Acylating Agent Addition: Prepare a solution of acetyl chloride (1.05 eq) in anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 30 minutes.

    • Scientist's Note: Using a slight excess of the acylating agent ensures full conversion of the starting material, but a large excess risks di-acylation. Careful monitoring by TLC is key.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Quenching: Quench the reaction by adding saturated NH₄Cl solution.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: The resulting crude product can be purified by flash chromatography to yield the pure mono-acylated product.

Alkylation Reactions: Navigating Selectivity

N-alkylation of the diamine is more challenging than acylation due to the increased risk of over-alkylation. The product of the first alkylation is often a more potent nucleophile than the starting amine, leading to di- and poly-alkylated species. However, modern catalytic methods offer improved control.

Protocol 3: Selective Mono-N-Alkylation via "Borrowing Hydrogen" Catalysis

This atom-economical method uses alcohols as alkylating agents, catalyzed by a transition metal complex (e.g., Ruthenium), producing only water as a byproduct.[8][9][10]

Objective: To synthesize methyl 4-(benzylamino)-3-amino-2-methoxybenzoate.

Materials:

  • This compound

  • Benzyl alcohol (1.0-1.2 eq)

  • [Ru(p-cymene)Cl₂]₂ or similar Ru/Ir catalyst (1-2 mol%)

  • Potassium tert-butoxide (KOtBu) or another suitable base (1.0 eq)

  • Toluene, anhydrous

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the Ruthenium catalyst (e.g., 2 mol%), and KOtBu (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous toluene, followed by benzyl alcohol (1.1 eq) via syringe.

  • Heating: Seal the tube and heat the mixture in an oil bath at 80-110 °C for 12-24 hours.

    • Mechanism Insight: The catalyst temporarily dehydrogenates the alcohol to an aldehyde in situ. The more nucleophilic 4-amino group condenses with the aldehyde to form an imine. The catalyst then uses the "borrowed" hydrogen to reduce the imine to the secondary amine.[8]

  • Cooling and Filtration: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel to isolate the desired mono-N-alkylated product.

Caption: The catalytic cycle of Borrowing Hydrogen.

Alkylation MethodAlkylating AgentKey FeaturesMajor Challenge
Direct AlkylationAlkyl Halides (e.g., CH₃I)Simple setup; requires base (K₂CO₃, NaH)Poor selectivity; high risk of over-alkylation
Reductive AminationAldehydes/Ketones + NaBH(OAc)₃Good control for mono-alkylationRequires stoichiometric reducing agent
Borrowing HydrogenAlcohols + Ru/Ir CatalystAtom economical; clean (water byproduct)Requires specific metal catalysts; higher temps[9][10]
Ether AlkylationEthers + γ-Al₂O₃Uses ethers as alkylating agentsRequires very high temperatures (260-320°C)[11]

Conclusion

This compound is a privileged scaffold for constructing functionalized benzimidazoles and other N-substituted compounds. Successful synthesis hinges on understanding and controlling the regioselectivity of the C-4 amino group. For acylation leading to benzimidazoles, one-pot condensation with carboxylic acids under acidic conditions is efficient. For isolating mono-acylated or mono-alkylated intermediates, controlled, low-temperature conditions or advanced catalytic methods like "Borrowing Hydrogen" are required. The protocols and principles outlined in this guide provide a robust framework for researchers to confidently and effectively utilize this versatile building block in their synthetic campaigns.

References

Troubleshooting & Optimization

"Methyl 3,4-diamino-2-methoxybenzoate" purification challenges

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Methyl 3,4-diamino-2-methoxybenzoate

Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and drug development professionals who work with this versatile yet challenging chemical intermediate. Here, we address common purification and handling issues in a practical, question-and-answer format, grounding our advice in established chemical principles and safety protocols.

SECTION 1: Critical Safety & Handling

Before attempting any purification, it is imperative to understand the risks associated with aromatic amines.

Q1: What are the primary safety hazards of this compound and related aromatic amines?

Aromatic amines as a class of compounds present significant health risks.[1][2] They are readily absorbed through the skin and can cause respiratory and cardiovascular issues if inhaled.[2][3] Specifically, for this compound, GHS classifications indicate it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4]

Core Safety Mandates:

  • Engineering Controls: Always handle this compound in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.[5]

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and a flame-retardant lab coat.[5] For handling larger quantities of the solid, a face shield and appropriate respiratory protection are recommended.

  • Waste Disposal: Dispose of all contaminated materials and chemical waste according to your institution's hazardous waste protocols. Do not discharge into drains.[2][5]

SECTION 2: Troubleshooting Common Purification Challenges

This section addresses the most frequent issues encountered during the purification of this compound.

Q2: My isolated product is a dark brown or even black solid. Why did this happen and can it be fixed?

This is the most common issue and is almost certainly due to oxidation. The 3,4-diamino functionality makes the aromatic ring electron-rich and highly susceptible to air oxidation, which forms intensely colored quinone-imine type structures.

Causality & Prevention:

  • Mechanism: Exposure to atmospheric oxygen, especially in the presence of light or trace metals, catalyzes the oxidation of the aniline-like amino groups.

  • Preventative Measures:

    • Inert Atmosphere: Conduct all purification steps (dissolution, filtration, concentration) under an inert atmosphere such as nitrogen or argon.[6]

    • Degassed Solvents: Use solvents that have been sparged with nitrogen or argon to remove dissolved oxygen.

    • Light Protection: Protect the reaction and purification setup from direct light by covering flasks with aluminum foil.

    • Speed: Minimize the duration of the purification process.

Troubleshooting Steps: If your material is already oxidized, you can attempt to remove the colored impurities, but this often comes at the cost of yield.

  • Activated Charcoal Treatment: Dissolve the crude product in a suitable hot solvent (e.g., ethanol). Add a small amount (1-2% w/w) of activated charcoal and stir for 5-10 minutes. Filter the hot solution through a pad of Celite® to remove the charcoal. Caution: This can lead to significant product loss due to adsorption on the charcoal.

  • Proceed with Purification: Often, the best course is to proceed with column chromatography, as the colored impurities may have different polarity and can be separated.

Q3: My TLC and/or NMR analysis shows the presence of starting materials or unexpected side products. How do I remove them?

The ideal removal strategy depends on the nature of the impurity.

  • Unreacted Acidic Starting Material (e.g., 3,4-Diaminobenzoic acid): If your synthesis started from the corresponding carboxylic acid, it can often be carried over.

    • Solution: Perform an acid-base extraction during the workup. Dissolve the crude product in an organic solvent like ethyl acetate and wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[7] This will deprotonate the acidic starting material, pulling it into the aqueous layer while leaving your desired ester in the organic phase.

  • Unreacted Nitro-Precursor (e.g., Methyl 3,4-dinitro-2-methoxybenzoate): If the impurity is a nitro-containing precursor from a reduction reaction, its polarity may be similar to your product.

    • Solution: Column chromatography is the most effective method for this separation. The nitro compound is typically less polar than the diamine.

  • Hydrolysis Product (3,4-Diamino-2-methoxybenzoic acid): The methyl ester can be hydrolyzed back to the carboxylic acid if exposed to harsh acidic or basic conditions, especially with heat.

    • Solution: Similar to removing acidic starting material, a wash with saturated sodium bicarbonate during workup is effective. To prevent this, avoid prolonged exposure to strong acids or bases during the reaction and workup.

SECTION 3: Detailed Purification Protocols

Q4: What is the best general-purpose purification method for this compound?

The choice between recrystallization and column chromatography depends on the impurity profile and the required final purity.

Purification MethodProsConsBest For
Recrystallization Simple, cost-effective, can yield very pure material.Potential for high product loss in mother liquor; not effective for impurities with similar solubility.Removing small amounts of impurities from a mostly pure product; large-scale purification.
Column Chromatography Excellent separation power for a wide range of impurities.More time-consuming, requires more solvent, can be challenging to scale up.Complex mixtures, separating compounds with similar functionalities, achieving very high purity (>99%).

Q5: Can you provide a step-by-step protocol for recrystallization?

Absolutely. A mixed-solvent system is often effective. Ethanol/water or ethyl acetate/hexane are good starting points.

Protocol: Recrystallization from Ethanol/Water

  • Place the crude, dark-colored solid in an Erlenmeyer flask equipped with a stir bar.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. Keep the solution at a gentle reflux.

  • While stirring vigorously, add hot water dropwise until the solution just begins to turn cloudy (the cloud point).

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of a cold ethanol/water mixture.

  • Dry the crystals thoroughly under high vacuum.

Q6: I need very high purity. How should I approach column chromatography?

Column chromatography provides the best separation but requires careful planning.

Protocol: Silica Gel Column Chromatography

  • TLC Analysis: First, determine an appropriate eluent system using TLC. A good starting point is a mixture of ethyl acetate and hexanes. Spot your crude material on a TLC plate and develop it in various solvent ratios (e.g., 20%, 30%, 50% EtOAc in hexanes). The ideal system will give your product an Rf value of ~0.3.

  • Column Packing: Pack a glass column with silica gel using your chosen eluent (or a less polar version, like 10% EtOAc/hexanes).

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. For better separation (sharper bands), it is highly recommended to pre-adsorb the crude material onto a small amount of silica gel (dry loading). To do this, dissolve the product, add silica, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elution: Begin eluting with a low-polarity solvent (e.g., 10% EtOAc/hexanes) and gradually increase the polarity. You can do this stepwise (e.g., 100mL of 10%, then 100mL of 20%, etc.) or with a continuous gradient.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Combine & Concentrate: Combine the fractions that contain the pure product and remove the solvent under reduced pressure.

SECTION 4: Stability and Storage

Q7: How should I store my purified this compound to prevent degradation?

Proper storage is critical to maintain the purity of this compound.[6] The key is to protect it from the elements that cause degradation.

ParameterRecommendationRationale
Temperature Store at -20°C (freezer).Slows down potential decomposition pathways.
Atmosphere Store under an inert atmosphere (argon or nitrogen).Prevents oxidative degradation of the sensitive amino groups.[6]
Light Store in an amber vial or a container wrapped in aluminum foil.Aromatic amines can be susceptible to photodegradation.[6]
Moisture Keep the container tightly sealed in a dry environment.Prevents potential hydrolysis of the methyl ester group.[6]

Visualized Workflows

Troubleshooting_Workflow Crude Crude Product Analysis Analyze Purity (TLC, NMR) Crude->Analysis Impurity_ID Identify Issue Analysis->Impurity_ID Oxidized Oxidized? (Dark Color) Impurity_ID->Oxidized Yes Impure Other Impurities? Impurity_ID->Impure No Select_Method Select Purification Method Oxidized->Select_Method Impure->Select_Method Pure_Product Pure Product Select_Method->Pure_Product

Purification_Decision_Tree

References

Technical Support Center: Synthesis of Methyl 3,4-diamino-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of Methyl 3,4-diamino-2-methoxybenzoate (MDAMB). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. Here, we address common challenges, provide in-depth troubleshooting protocols, and explain the chemical principles behind potential side reactions and optimization strategies.

Overview of Synthetic Strategies

The successful synthesis of this compound hinges on two primary routes, each with distinct advantages and potential pitfalls. The choice of route often depends on the availability of starting materials and the scale of the reaction.

  • Route A: Reduction of a Dinitro Precursor. This is a common and robust method, which involves the synthesis of a dinitro intermediate followed by a reduction step.

  • Route B: Esterification of Diamino Acid. This route is more direct if the corresponding carboxylic acid is available but requires careful control of esterification conditions to avoid side reactions with the amino groups.

Below is a diagram outlining these principal synthetic pathways.

G cluster_0 Route A: Reduction Pathway cluster_1 Route B: Esterification Pathway start_A Methyl 2-methoxybenzoate nitro Methyl 3,4-dinitro-2-methoxybenzoate start_A->nitro Nitration (HNO₃/H₂SO₄) product_A This compound nitro->product_A Reduction (e.g., Pd/C, H₂ or Fe/HCl) start_B 3,4-Diamino-2-methoxybenzoic acid product_B This compound start_B->product_B Fischer Esterification (MeOH, Acid Catalyst)

Caption: Primary synthetic pathways to this compound.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis and purification of MDAMB in a practical question-and-answer format.

FAQ 1: My final product is a dark brown or black solid, not the expected off-white or light yellow powder. What happened?

Answer: This is the most frequently reported issue and is almost always due to the oxidation of the aromatic diamine. Phenylenediamines are highly susceptible to air oxidation, which forms intensely colored, polymeric quinone-imine structures.

Causality: The two electron-donating amino groups make the aromatic ring extremely electron-rich and easily oxidized. The presence of trace metals or exposure to atmospheric oxygen, especially under light or at elevated temperatures, can accelerate this degradation.

Troubleshooting & Prevention:

  • Inert Atmosphere: Conduct the reduction reaction and subsequent work-up under an inert atmosphere (Nitrogen or Argon). Degas all solvents before use.

  • Rapid Work-up & Purification: Do not leave the crude product exposed to air for extended periods. Proceed with purification immediately after the reaction is complete and the catalyst has been removed.

  • Solvent Choice: During extraction, use solvents that have been purged with an inert gas.

  • Storage: Store the final, purified compound in a tightly sealed container under an inert atmosphere, protected from light, and in a refrigerator or freezer.[1]

FAQ 2: My TLC plate shows multiple spots after the nitro group reduction. What are the likely impurities?

Answer: Incomplete reactions and side reactions during the reduction of the dinitro precursor are common. The primary impurities are typically the starting material and a partially reduced intermediate.

Plausible Side Products:

  • Unreacted Starting Material: Methyl 3,4-dinitro-2-methoxybenzoate.

  • Partially Reduced Intermediate: Methyl 3-amino-4-nitro-2-methoxybenzoate or Methyl 4-amino-3-nitro-2-methoxybenzoate. The reduction of one nitro group deactivates the ring slightly, which can make the reduction of the second group slower. Preferential reduction may occur at the position least sterically hindered.[2]

  • Hydroxylamine Intermediate: Over-reduction is less common, but hydroxylamine species can be formed, which are themselves unstable.[3]

G cluster_legend Legend start Methyl 3,4-dinitro- 2-methoxybenzoate intermediate Mono-amino Nitro Intermediate (Impurity B) start->intermediate Incomplete Reduction product Methyl 3,4-diamino- 2-methoxybenzoate (Target Product) start->product Direct Reduction intermediate->product Complete Reduction oxidized Colored Quinone-Imine Byproducts (Impurity C) product->oxidized Air Oxidation l1 Target Pathway l2 Side Reaction / Degradation p Product i Impurity

Caption: Common impurity formation pathways in the synthesis of MDAMB.

Troubleshooting Workflow:

G start Analyze Post-Reduction TLC Plate spot_match_sm Spot matches starting material Rf? start->spot_match_sm spot_between New spot between SM and Product? spot_match_sm->spot_between No action_more_time Increase reaction time or add fresh catalyst/reagent. spot_match_sm->action_more_time Yes product_streak Product spot is streaking or tailing? spot_between->product_streak No action_intermediate Likely mono-amino intermediate. Drive reaction to completion. spot_between->action_intermediate Yes action_base_wash Purify via chromatography. Consider adding 1% Et₃N to eluent. product_streak->action_base_wash Yes end Proceed to Work-up product_streak->end No action_more_time->spot_between action_intermediate->product_streak action_base_wash->end

Caption: Troubleshooting workflow based on TLC analysis.

FAQ 3: My yield is consistently low when using the Fischer Esterification route (Route B). What can I do to optimize it?

Answer: Low yields in Fischer esterification are typically due to the reversible nature of the reaction and potential side reactions involving the amine groups.

Causality: The esterification reaction between a carboxylic acid and an alcohol is an equilibrium process.[1] Water is produced as a byproduct, which can hydrolyze the ester product, shifting the equilibrium back towards the starting materials. Additionally, under harsh acidic conditions, the amino groups can be protonated, reducing the nucleophilicity of the carboxyl group, or undergo unwanted side reactions.

Optimization Strategies:

ProblemPotential CauseSuggested Solution
Low Conversion Reversibility of the reaction due to water byproduct.Use a large excess of methanol to shift the equilibrium. Alternatively, use a Dean-Stark apparatus to remove water azeotropically if the solvent system allows.[1]
Insufficient or inappropriate acid catalyst.Use a strong acid catalyst like concentrated H₂SO₄ or, preferably, thionyl chloride (SOCl₂).[4] SOCl₂ reacts with methanol to form HCl in situ and also acts as a dehydrating agent.
Product Loss Product remains in the aqueous layer during work-up.Ensure the aqueous layer is neutralized or made slightly basic (e.g., with NaHCO₃ or K₂CO₃) before extraction to deprotonate the amino groups and increase solubility in the organic solvent.[5][4]
Side Reactions N-acylation if using a catalyst like acetic acid at high temps.Use a non-acylating acid catalyst like H₂SO₄ or SOCl₂.

Key Experimental Protocols

Protocol 1: Purification of MDAMB via Column Chromatography

This protocol is designed to remove both less polar impurities (starting material, intermediates) and highly polar, colored oxidation byproducts.

  • Prepare the Column:

    • Choose an appropriate size column for your scale.

    • Slurry pack with silica gel in your starting eluent (e.g., 20% Ethyl Acetate in Hexanes).

    • Crucial Step: To prevent streaking and potential degradation on acidic silica, pre-treat the silica. You can either:

      • Add 1% triethylamine (Et₃N) to your eluent system.

      • Wash the packed column with the starting eluent containing 1% Et₃N before loading your sample.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.

    • Adsorb this solution onto a small amount of silica gel ("dry loading").

    • Carefully apply the dried, adsorbed sample to the top of the prepared column.

  • Elution:

    • Begin eluting with a low polarity solvent mixture (e.g., 20% EtOAc/Hexanes).

    • Gradually increase the polarity of the eluent (e.g., to 40-50% EtOAc/Hexanes).

    • Monitor the fractions by TLC. The less polar dinitro and mono-amino nitro impurities will elute first, followed by the desired product. The colored, oxidized materials will typically remain at the top of the column.

  • Isolation:

    • Combine the pure fractions as identified by TLC.

    • Remove the solvent under reduced pressure at a low temperature (<40°C) to minimize degradation.

    • Immediately place the purified product under a high vacuum to remove residual solvent and store it under an inert atmosphere.

Protocol 2: Catalyst Filtration after Catalytic Hydrogenation

Improper removal of the hydrogenation catalyst (e.g., Palladium on carbon) is a common source of product degradation, as the metal can promote oxidation.

  • Inert Atmosphere: Once the reaction is complete (as monitored by TLC or H₂ uptake), ensure the reaction vessel is purged with Nitrogen or Argon before opening.

  • Filtration Aid: Place a pad of Celite® or another filter aid (approx. 1-2 cm thick) in a Büchner or sintered glass funnel. This prevents the fine catalyst particles from passing through the filter paper.[1]

  • Filtration: Carefully decant the reaction mixture onto the Celite pad.

  • Washing: Wash the filter cake thoroughly with several portions of the reaction solvent (e.g., Methanol or Ethyl Acetate) to ensure all the product is recovered.

  • Solvent Removal: Concentrate the clear filtrate under reduced pressure.

References

Technical Support Center: Optimizing the Synthesis of Methyl 3,4-diamino-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 3,4-diamino-2-methoxybenzoate is a valuable building block in pharmaceutical and materials science, often serving as a key precursor for heterocyclic compounds. Its synthesis typically involves the reduction of the corresponding dinitro aromatic compound, a transformation that, while conceptually straightforward, is often plagued by issues such as incomplete reaction, product instability, and purification difficulties. This guide provides in-depth, experience-based solutions to common challenges encountered during its synthesis, ensuring researchers can achieve high yields of pure material consistently.

Frequently Asked Questions & Troubleshooting Guide

Low Yield & Incomplete Reaction

Question: My reaction is sluggish or incomplete. TLC analysis shows a mixture of the starting material, a partially reduced intermediate (nitro-amine), and the desired diamine product. How can I drive the reaction to completion?

Answer: This is a classic issue in the reduction of polynitro aromatics. The root cause is often related to catalyst activity, reductant potency, or reaction conditions that fail to overcome the energy barrier for the second nitro group reduction.

Causality & Troubleshooting Steps:

  • Catalyst Deactivation (for Catalytic Hydrogenation):

    • The Problem: Palladium on carbon (Pd/C) is a common catalyst for this reduction. However, it can be poisoned by sulfur-containing impurities in reagents or solvents. The catalyst can also be deactivated by sintering at high temperatures or by mechanical degradation from aggressive stirring.

    • Solution:

      • Use High-Quality Reagents: Ensure all solvents and reagents are of high purity.

      • Proper Catalyst Handling: Use a fresh batch of catalyst. Handle the catalyst as a slurry in the reaction solvent to avoid exposure to air, which can decrease its activity.

      • Optimize Catalyst Loading: While a typical loading is 5-10 mol% of palladium, an incomplete reaction may necessitate increasing the loading to 15 mol% or higher.

  • Insufficient Reductant (for Metal/Acid Reductions):

    • The Problem: Reductions using metals like iron (Fe), tin(II) chloride (SnCl₂), or zinc (Zn) require a stoichiometric excess of the metal and a proton source (acid).[1] If the amount is insufficient or the metal surface is passivated (e.g., by an oxide layer), the reaction will stall.

    • Solution:

      • Activate the Metal: Before adding the substrate, briefly activate the metal powder. For example, wash iron powder with dilute HCl to remove surface oxides, followed by washes with water and the reaction solvent.

      • Ensure Sufficient Excess: Use a significant excess of the metal, typically 3 to 5 equivalents per nitro group.

      • Maintain Acidic pH: The reaction consumes acid. Monitor the pH and add more acid if necessary to maintain a reactive environment.

  • Poor Solubility:

    • The Problem: The dinitro starting material may have poor solubility in the chosen solvent, limiting its contact with the catalyst or reductant.

    • Solution: Choose a solvent system that fully dissolves the starting material at the reaction temperature. For catalytic hydrogenation, polar solvents like ethanol, methanol, or ethyl acetate are common. For metal/acid reductions, ethanol/water or acetic acid mixtures are often effective.[2]

Product Discoloration & Degradation

Question: My isolated product is a dark brown or purple solid, not the expected off-white or light tan color. What causes this, and how can I prevent it?

Answer: This is a hallmark of product oxidation. Aromatic diamines, particularly those with electron-donating groups like the methoxy substituent in your molecule, are highly susceptible to air oxidation. They can form intensely colored quinone-diimine species, even with brief exposure to atmospheric oxygen.

Causality & Prevention Strategies:

  • Mechanism of Oxidation: The electron-rich aromatic ring is easily oxidized, leading to the formation of radical cations that couple to form colored polymeric impurities. This process is often accelerated by light and trace metals.

  • Prevention Protocol:

    • Inert Atmosphere: The entire process—from reaction workup to final storage—must be conducted under an inert atmosphere (Nitrogen or Argon).

    • Degas Solvents: Before use, thoroughly degas all solvents (for workup, chromatography, and recrystallization) by bubbling an inert gas through them for 15-30 minutes or by using a freeze-pump-thaw technique.

    • Antioxidant Use: The addition of a small amount of an antioxidant like sodium dithionite (Na₂S₂O₄) or sodium sulfite (Na₂SO₃) to the aqueous phase during workup can help prevent oxidation.

    • Minimize Heat and Light Exposure: Avoid unnecessarily heating the purified product. Store the final compound in an amber vial under an inert atmosphere and in a freezer to prolong its shelf life.[3][4]

Purification Challenges

Question: I am struggling with column chromatography. My product streaks badly on the silica gel column, leading to poor separation and low recovery. What are my options?

Answer: The polar amine groups on your product interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to irreversible adsorption and band tailing (streaking).

Purification Workflow & Solutions:

  • Option 1: Modified Column Chromatography:

    • The Problem: Strong acidic-basic interactions between the diamine and silica gel.

    • Solution: Neutralize the acidic sites on the silica.

      • Method A (Base Additive): Add a small amount of a volatile base, typically 0.5-1% triethylamine (Et₃N) or ammonia (in methanol), to your eluent system. This base will preferentially bind to the silica's active sites, allowing your product to elute cleanly.[5]

      • Method B (Pre-treated Silica): Use commercially available deactivated or basic silica gel (e.g., alumina, basic Grade I).

  • Option 2: Acid-Base Extraction:

    • The Principle: This classic technique exploits the basicity of the amine groups.

    • Protocol:

      • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, DCM).

      • Extract with a dilute aqueous acid solution (e.g., 1 M HCl). Your diamine product will protonate and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.

      • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

      • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) until the solution is basic (pH > 9).

      • The neutral diamine will precipitate out or can be extracted back into an organic solvent.

  • Option 3: Recrystallization:

    • The Principle: This is often the best method for obtaining highly pure, crystalline material if a suitable solvent system can be found.

    • Solvent Selection: Given the product's polarity, consider solvent systems like ethanol/water, ethyl acetate/hexanes, or isopropanol.[6]

    • Protocol:

      • Dissolve the crude material in a minimum amount of hot, degassed solvent.

      • If the solution is colored, you can add a small amount of activated charcoal and hot filter it (quickly) to remove colored impurities.

      • Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to maximize crystal formation.

      • Collect the crystals by filtration, wash with a small amount of cold, degassed solvent, and dry under high vacuum.

Visual & Tabular Guides

Troubleshooting Workflow for Incomplete Reduction

G start Incomplete Reaction (TLC shows multiple spots) solubility Check Substrate Solubility start->solubility check_catalyst Reaction Type: Catalytic Hydrogenation? check_metal Reaction Type: Metal/Acid? check_catalyst->check_metal No catalyst_issue Potential Catalyst Issue check_catalyst->catalyst_issue Yes metal_issue Potential Reductant Issue check_metal->metal_issue Yes fresh_catalyst Use Fresh Catalyst catalyst_issue->fresh_catalyst increase_loading Increase Catalyst Loading (e.g., 10 -> 15 mol%) end_ok Reaction Complete increase_loading->end_ok fresh_catalyst->increase_loading activate_metal Activate Metal Surface (e.g., wash with dil. HCl) metal_issue->activate_metal increase_equiv Increase Equivalents of Metal (e.g., 4 -> 6 eq.) activate_metal->increase_equiv increase_equiv->end_ok solubility->check_catalyst Yes change_solvent Switch to a Better Solvent (e.g., EtOAc -> EtOH/THF) solubility->change_solvent No change_solvent->check_catalyst

Caption: Troubleshooting decision tree for incomplete reduction reactions.

Key Parameter Optimization for Catalytic Hydrogenation
ParameterStandard ConditionOptimized Condition (if issues persist)Rationale
Catalyst 10% Pd/C, 5-10 mol%10% Pd/C, 10-15 mol% or use fresh catalystEnsures sufficient active sites for the complete reduction of both nitro groups.[7]
Solvent Ethanol or Ethyl AcetateEthanol/THF mixture or MethanolImproves substrate solubility and can enhance reaction rates.
H₂ Pressure 1 atm (balloon) - 50 psi50 - 100 psiHigher pressure increases hydrogen concentration in the solvent, accelerating the reaction rate.
Temperature 25 °C (Room Temp)40 - 50 °CProvides thermal energy to overcome activation barriers, but caution is advised to prevent side reactions.
Reaction Time 4 - 8 hours12 - 24 hoursAllows more time for the slower second reduction step to proceed to completion.

Optimized Experimental Protocol

This protocol details the catalytic hydrogenation of Methyl 2-methoxy-3,4-dinitrobenzoate, a common precursor.

Materials:

  • Methyl 2-methoxy-3,4-dinitrobenzoate (1.0 eq)

  • 10% Palladium on Carbon (10 mol % Pd)

  • Ethanol (degassed)

  • Hydrogen Gas (H₂)

  • Celite®

Procedure:

  • Vessel Preparation: To a hydrogenation flask, add the dinitro starting material and a magnetic stir bar.

  • Catalyst Addition: In a separate vial, weigh the 10% Pd/C catalyst. Add a small amount of degassed ethanol to create a slurry. Carefully transfer this slurry to the reaction flask. This prevents the dry catalyst from becoming pyrophoric upon contact with air.

  • Solvent Addition: Add the remaining degassed ethanol to the flask to achieve a substrate concentration of approximately 0.1 M.

  • Inerting: Seal the flask and purge the system with nitrogen or argon for 5-10 minutes to remove all oxygen.

  • Hydrogenation: Evacuate the inert gas and introduce hydrogen gas (H₂), typically via a balloon or by connecting to a Parr hydrogenator (target pressure 50 psi).

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The product is UV active and will stain with potassium permanganate. The reaction is typically complete within 4-12 hours.

  • Workup:

    • Once complete, carefully purge the flask with nitrogen to remove all hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with degassed ethanol or ethyl acetate. Caution: Do not allow the Celite pad with the catalyst to dry completely, as it can be flammable. Quench the pad with water before disposal.

    • Combine the filtrates and remove the solvent under reduced pressure at a low temperature (<40 °C).

  • Purification & Storage: The resulting crude solid should be purified immediately using one of the methods described in the troubleshooting section (e.g., recrystallization from degassed ethanol/water). The final product should be stored under a nitrogen atmosphere at -20 °C.

References

"Methyl 3,4-diamino-2-methoxybenzoate" stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3,4-diamino-2-methoxybenzoate (MDAMB). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability and degradation challenges associated with this versatile, yet sensitive, chemical intermediate. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot issues effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of this compound.

Q1: What are the common visual signs of degradation for solid this compound?

A1: The most prominent sign of degradation is a distinct color change. Pure or high-purity MDAMB is typically an off-white to light tan solid. The presence of two aromatic amine groups makes the molecule highly susceptible to oxidation.[1] Upon exposure to air (oxygen), the compound can oxidize, leading to the formation of highly conjugated, colored impurities. This typically manifests as a progression from tan to brown, dark brown, or even black over time.

Q2: How should I properly store this compound to maximize its shelf life?

A2: Proper storage is critical to prevent degradation. We recommend the following:

  • Inert Atmosphere: Store the solid under an inert atmosphere such as argon or nitrogen to minimize contact with oxygen.

  • Light Protection: Aromatic amines are often sensitive to light.[2] Photodegradation can occur, mediated by reactive oxygen species, leading to complex reaction pathways including hydroxylation and bond cleavage.[3][4] Store the container in a dark location or use an amber vial.

  • Temperature Control: While thermal degradation of the solid requires elevated temperatures,[5][6] lower temperatures (refrigeration at 2-8°C) will slow down the rate of ambient oxidative degradation.

  • Moisture Control: Keep the container tightly sealed in a dry environment (e.g., a desiccator) to prevent moisture uptake, which could potentially contribute to hydrolytic degradation over long periods, especially if acidic or basic impurities are present.

Q3: My MDAMB solid has turned brown. Is it still usable for my synthesis?

A3: A brown color indicates that some level of oxidative degradation has occurred. The usability of the material depends entirely on the tolerance of your specific reaction to impurities.

  • For sensitive, multi-step syntheses (e.g., pharmaceuticals): It is highly recommended to first re-purify the material (e.g., by recrystallization or column chromatography) or use a fresh, high-purity lot. Using degraded material can lead to lower yields, complex purification challenges, and the formation of unforeseen side products.

  • For less sensitive applications: The material might still be usable, but you should anticipate a lower effective concentration of the desired starting material. A purity assessment by HPLC is strongly advised to determine the actual percentage of MDAMB remaining.

Q4: I am dissolving MDAMB for a reaction and the solution is rapidly changing color. What is happening?

A4: This is a classic sign of solution-phase degradation. The solvent and atmospheric oxygen are likely accelerating the oxidation of the diamino groups. Certain solvents can promote oxidation more than others. Additionally, if the solution is not de-gassed, dissolved oxygen will readily react with the electron-rich aromatic ring. Preparing solutions using de-gassed solvents and maintaining an inert atmosphere over the reaction mixture can mitigate this issue.

Q5: I see a new, more polar peak in my HPLC analysis of a reaction mixture. Could it be a degradation product?

A5: Yes, very likely. The most common degradation pathway in aqueous or protic solutions is the hydrolysis of the methyl ester to the corresponding carboxylic acid (3,4-diamino-2-methoxybenzoic acid).[7] This carboxylic acid is significantly more polar than the parent ester and will thus have a shorter retention time on a reverse-phase HPLC column. This hydrolysis is accelerated under both acidic and basic conditions.[8][9] You can confirm this by performing a forced degradation study (see Protocol 2) or by co-injecting your sample with a synthesized standard of the suspected carboxylic acid.

Section 2: Troubleshooting Guides

This section provides structured guidance for specific experimental problems.

Issue 1: The solid starting material has discolored and my reaction yield is poor.
  • Symptoms: The solid MDAMB is dark brown or black. Reaction yields are inconsistent or lower than expected. Purification is complicated by numerous side products.

  • Primary Suspected Cause: Significant oxidative degradation of the starting material before use. The electron-rich phenylenediamine moiety is highly prone to air oxidation, forming polymeric, colored quinone-imine type structures.[1]

  • Troubleshooting Workflow:

cluster_0 Problem: Discolored Solid & Poor Yield A Observe discolored starting material B Assess Purity by HPLC (See Protocol 1) A->B  Step 1   C Purity >95%? B->C  Step 2   D Purity <95% B->D E Proceed with caution. Investigate other reaction parameters. C->E Yes F Purify Material (Recrystallization/ Chromatography) D->F  Step 3a   H Discard and obtain a fresh batch of high-purity MDAMB. D->H  Step 3b (Recommended) G Use purified material in a small-scale test reaction. F->G  Step 4  

Caption: Workflow for troubleshooting discolored starting material.

  • Recommended Action Plan:

    • Quantify Purity: Do not rely on visual inspection alone. Use a stability-indicating HPLC method (see Protocol 1 for guidance) to determine the exact purity of your starting material.

    • Evaluate Results: If purity is significantly below your required specification (e.g., <95%), the discoloration is confirmed to be from degradation products.

    • Purify or Replace:

      • Purification: For small quantities, you may attempt purification. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) under an inert atmosphere may be effective.

      • Replacement (Recommended): The most reliable solution is to procure a new batch of high-purity MDAMB and implement stringent storage protocols (see FAQ A2) immediately upon receipt.

Issue 2: My compound appears to be degrading during my aqueous workup or reaction.
  • Symptoms: The aqueous layer of an extraction becomes deeply colored. A new major peak appears in the HPLC chromatogram during in-process control checks. The final isolated product has low purity.

  • Primary Suspected Cause: Hydrolytic and/or oxidative degradation accelerated by the solution conditions (pH, presence of water, and oxygen).

  • Troubleshooting Workflow:

cluster_1 Problem: In-Process Degradation A Observe degradation during reaction/workup B Identify Stress Conditions (Aqueous? Acidic/Basic? Heat? Air?) A->B C Is the new peak more polar (earlier RT)? B->C E Is the solution becoming colored? B->E D Suspect Hydrolysis (Ester -> Acid) C->D Yes G Perform Targeted Stress Test (See Protocol 2: Acid/Base or Oxidative) D->G F Suspect Oxidation E->F Yes F->G H Analyze stressed sample by LC-MS to confirm degradant identity. G->H I Modify Process: - Use non-aqueous conditions - Buffer pH to neutral range - De-gas solvents - Lower temperature H->I

Caption: Workflow for troubleshooting in-process degradation.

  • Recommended Action Plan:

    • Identify the Stressor: Determine the primary stress condition. Is your reaction run at a high or low pH? Is it heated? Is it open to the air for an extended period?

    • Hypothesize the Degradant:

      • If the condition is acidic or basic and aqueous, the primary suspect is the hydrolysis product, 3,4-diamino-2-methoxybenzoic acid .[7][10]

      • If the solution is turning dark, especially when stirred in air or heated, the primary suspect is oxidative degradation products .[11]

    • Confirm with a Stress Test: To confirm your hypothesis, perform a targeted forced degradation study as outlined in Protocol 2 . For example, if you suspect acid hydrolysis, heat a small sample of your pure MDAMB in 0.1 M HCl and analyze the resulting mixture by HPLC or LC-MS.

    • Modify Your Process: Based on the confirmed degradation pathway, modify your experimental conditions.

      • To Prevent Hydrolysis: Buffer your aqueous solutions to a neutral pH if possible, minimize contact time with strongly acidic or basic solutions, or use anhydrous conditions.

      • To Prevent Oxidation: De-gas all solvents thoroughly before use. Run reactions and conduct workups under a blanket of nitrogen or argon. Consider adding an antioxidant if compatible with your chemistry.

Section 3: Key Experimental Protocols

These protocols provide a framework for developing your own validated methods to assess the stability of this compound.

Protocol 1: Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can separate the intact drug substance from its degradation products, allowing for accurate quantification of all components.[12][13][14]

Objective: To establish a baseline reverse-phase HPLC (RP-HPLC) method capable of resolving MDAMB from its potential hydrolytic and oxidative degradants.

Methodology:

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

    • Rationale: The acidic mobile phase helps to protonate the amine groups, leading to better peak shape on silica-based columns.[15]

  • Gradient Elution: A gradient is essential to elute both the polar hydrolysis product and potential non-polar oxidative oligomers.

    • Start with a low percentage of Solvent B (e.g., 10%) to retain and resolve the highly polar hydrolysis product.

    • Ramp up to a high percentage of Solvent B (e.g., 95%) to elute the parent compound and any less polar impurities.

    • Hold at high organic content to wash the column of any strongly retained, non-polar degradation products.

  • Detection: A Photodiode Array (PDA) detector is highly recommended.

    • Rationale: A PDA detector allows you to assess peak purity and compare UV spectra. Degradation products often retain a similar chromophore to the parent molecule.[12] Coupling to a Mass Spectrometer (LC-MS) is ideal for definitive identification of degradants.[16]

  • Sample Preparation: Dissolve the compound in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a concentration of ~0.5 mg/mL.

  • Validation: To prove the method is stability-indicating, you must use it to analyze samples generated from a forced degradation study (Protocol 2). The method is validated if all degradation products are baseline-resolved from the parent peak.[17]

ParameterRecommended Starting Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 30 °C
Injection Vol. 10 µL
Detector PDA (254 nm, 320 nm) & MS
Gradient 10% B to 95% B over 15 min
Protocol 2: Standard Forced Degradation Study

Forced degradation (or stress testing) intentionally exposes the compound to harsh conditions to identify likely degradation pathways and products.[2][18] The goal is to achieve 5-20% degradation of the parent compound.[8]

Objective: To generate the most probable degradation products of MDAMB and test the specificity of the stability-indicating HPLC method.

Methodology:

  • Stock Solution: Prepare a stock solution of MDAMB at 1 mg/mL in a 50:50 Acetonitrile:Water mixture.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1 M HCl.

    • Heat at 60°C for 4-8 hours.

    • At time points (e.g., 0, 2, 4, 8h), withdraw an aliquot, neutralize with 1 M NaOH, and dilute for HPLC analysis.

    • Expected Outcome: Formation of the more polar carboxylic acid product.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 1-4 hours.

    • At time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

    • Expected Outcome: Formation of the carboxylic acid product. Base-catalyzed oxidation may also occur, leading to color change.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature, protected from light, for 24 hours.

    • Analyze at various time points.

    • Expected Outcome: Formation of multiple, often poorly resolved, degradation products. Significant color change is expected. The primary amine groups are the most likely sites of oxidation.[18]

  • Thermal Degradation (Solid State):

    • Place a thin layer of solid MDAMB in an oven at 80°C for 24-48 hours.

    • At time points, remove a sample, dissolve it in the diluent to the target concentration, and analyze.

    • Expected Outcome: Likely to accelerate slow oxidative degradation. Expect color change.

  • Photolytic Degradation:

    • Expose a solution of MDAMB (~0.5 mg/mL in diluent) to a photostability chamber with a light source providing UV and visible output (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample of the same solution wrapped in aluminum foil (dark control).

    • Analyze both samples after a set exposure time (e.g., 24 hours).

    • Expected Outcome: Formation of new peaks in the light-exposed sample compared to the dark control, indicating photosensitivity.[3][4]

Analysis of Results: Analyze all stressed samples using the HPLC method from Protocol 1. The appearance of new peaks that are well-separated from the parent MDAMB peak confirms that the analytical method is stability-indicating.

References

"Methyl 3,4-diamino-2-methoxybenzoate" reaction mechanism troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 3,4-diamino-2-methoxybenzoate

Welcome to the technical support guide for the synthesis and troubleshooting of this compound. This document is designed for researchers, chemists, and process development professionals who utilize this critical intermediate. As a key building block in the synthesis of various pharmaceuticals, including the antihypertensive agent Telmisartan, mastering its preparation is crucial.[1][2][3] This guide synthesizes field-proven insights and established chemical principles to help you navigate common challenges, optimize your reaction outcomes, and ensure the integrity of your final product.

The primary and most reliable route to this compound is the reduction of its precursor, Methyl 3,4-dinitro-2-methoxybenzoate. While seemingly straightforward, this transformation is nuanced. The presence of multiple functional groups and the inherent reactivity of the aromatic diamine product present several potential pitfalls. This guide provides a structured, question-and-answer approach to troubleshoot these issues effectively.

Core Reaction Overview: Catalytic Hydrogenation

The most prevalent method for this synthesis is the catalytic hydrogenation of Methyl 3,4-dinitro-2-methoxybenzoate. This process involves the reduction of two nitro groups to their corresponding amines, typically using a heterogeneous catalyst like Palladium on carbon (Pd/C) with a hydrogen source.

Reaction Scheme: Methyl 3,4-dinitro-2-methoxybenzoate → this compound

Key components of this reaction are:

  • Substrate: Methyl 3,4-dinitro-2-methoxybenzoate

  • Catalyst: Typically 5-10% Palladium on Carbon (Pd/C)

  • Hydrogen Source: Hydrogen gas (H₂) or a transfer agent like hydrazine hydrate or ammonium formate.[4][5]

  • Solvent: Protic solvents like Methanol (MeOH), Ethanol (EtOH), or polar aprotic solvents like Ethyl Acetate (EtOAc) are common.

Below is a general workflow for this critical synthesis step.

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-Up & Isolation start Methyl 3,4-dinitro-2-methoxybenzoate + Solvent (e.g., MeOH) reagents Add Pd/C Catalyst (5-10 wt%) start->reagents purge Purge Vessel with N₂/Ar, then introduce H₂ reagents->purge react Stir under H₂ atmosphere (Monitor via TLC/LCMS) purge->react filter Purge with N₂ Filter through Celite react->filter concentrate Concentrate Filtrate (Rotary Evaporator) filter->concentrate extract Aqueous Workup (e.g., EtOAc & NaHCO₃ wash) concentrate->extract dry Dry Organic Layer (Na₂SO₄) & Concentrate extract->dry product Purified Methyl 3,4-diamino- 2-methoxybenzoate dry->product

Caption: General experimental workflow for catalytic hydrogenation.

Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction is stalled or incomplete. TLC/LCMS analysis shows significant amounts of starting material and/or a new spot between my start and end product. What is happening?

A1: This is the most frequent challenge and typically points to one of four areas: catalyst activity, hydrogen availability, substrate solubility, or the formation of stable intermediates. The intermediate spot is likely a partially reduced species, such as the amino-nitro compound.

  • Causality—Catalyst Deactivation: Heterogeneous catalysts like Pd/C are highly sensitive. The catalyst's surface can be poisoned by impurities (sulfur, halides) or become less active through improper storage or handling. The amine product itself can sometimes coordinate to the catalyst surface and reduce its activity.[6]

  • Causality—Insufficient Hydrogen: The reaction requires 6 equivalents of H₂ for every mole of dinitro substrate. If using a hydrogen balloon, ensure it remains inflated. For reactions under pressure, verify the vessel is sealed and maintaining the set pressure. For transfer hydrogenation (e.g., using ammonium formate), ensure the stoichiometry is correct (a significant excess is often required).[5]

  • Causality—Solubility: The reaction occurs on the catalyst surface. If your dinitro starting material has poor solubility in the chosen solvent, the reaction rate will be severely limited.[7][8]

Troubleshooting Protocol:

  • Assess the Catalyst: Use a fresh batch of Pd/C from a reputable supplier. If the reaction must be repeated, increase the catalyst loading (e.g., from 5 wt% to 10 wt%).

  • Enhance Solubility: If the substrate is poorly soluble at room temperature, consider gentle heating (40-50 °C). Alternatively, add a co-solvent. Acetic acid is an excellent choice as it can improve substrate solubility and aid the hydrogenation mechanism, but it must be neutralized during workup.[7]

  • Check Hydrogen Source: Ensure a constant and sufficient supply of hydrogen. For stubborn reactions, transitioning from a balloon setup to a Parr shaker or a similar hydrogenation apparatus that allows for higher, sustained pressures can be highly effective.[7]

  • Drive the Reaction: If an amino-nitro intermediate is observed, you may need to increase reaction time or temperature to facilitate the reduction of the second, often more stubborn, nitro group.

Q2: The reaction is complete, but my isolated product is a dark brown or purple solid, not the expected off-white/light brown powder. What causes this discoloration?

A2: This is a classic sign of product oxidation. Aromatic diamines, particularly ortho- and para-diamines like your product, are highly electron-rich and extremely susceptible to aerobic oxidation. The initial oxidation products can polymerize to form intensely colored, complex impurities.[9]

  • Causality—Oxygen Exposure: Exposure to air during the workup or storage is the primary cause. This can happen when filtering the catalyst, during solvent evaporation, or if the final product is not stored under an inert atmosphere.[9]

Recommended Handling Protocol to Prevent Oxidation:

  • Inert Atmosphere is Non-Negotiable: Once the hydrogenation is complete, purge the reaction vessel thoroughly with an inert gas (Nitrogen or Argon) before opening it to the atmosphere.

  • Workup Under Inert Conditions: Conduct the filtration of the catalyst under a blanket of inert gas. A Schlenk filter setup is ideal.

  • Solvent Choice: Use solvents that have been sparged with Nitrogen or Argon to remove dissolved oxygen.

  • Storage: The final, dry product must be stored in a tightly sealed container, preferably in a desiccator or glovebox under an inert atmosphere and protected from light.[9]

G start Low Yield or Incomplete Reaction? check_tlc TLC shows starting material and/or intermediates? start->check_tlc Yes success Reaction Proceeds to Completion start->success No cat_issue Catalyst Problem check_tlc->cat_issue Yes sol_issue Solubility Problem check_tlc->sol_issue Yes h2_issue H₂ Supply Problem check_tlc->h2_issue Yes sol_cat Use fresh catalyst Increase loading (5 -> 10 wt%) cat_issue->sol_cat sol_sol Add protic co-solvent (EtOH, AcOH) Gently heat (40-50°C) sol_issue->sol_sol sol_h2 Check for leaks Increase H₂ pressure Use Parr shaker h2_issue->sol_h2 sol_cat->success sol_sol->success sol_h2->success

Caption: Troubleshooting decision tree for incomplete reactions.

Q3: I'm observing multiple byproducts that are difficult to separate from my desired diamine. How can I improve selectivity?

A3: The stepwise nature of nitro group reduction means that several partially reduced intermediates can form, such as nitroso and hydroxylamino species.[4] If these accumulate, they can react with each other to form azoxy or azo compounds, which are common, colored byproducts.

  • Causality—Sub-optimal Conditions: Poor mixing, localized hydrogen starvation on the catalyst surface, or excessively high temperatures can favor the formation and subsequent condensation of these intermediates.

Strategies to Enhance Selectivity:

  • Control Temperature: While some heat can help with solubility, excessive temperatures can promote side reactions. Maintain a controlled, moderate temperature (e.g., 25-40 °C).

  • Ensure Efficient Agitation: Vigorous stirring is critical in a three-phase reaction (solid catalyst, liquid solution, gas) to ensure efficient hydrogen transfer to the catalyst surface and prevent localized depletion.

  • Consider an Alternative Hydrogen Source: Catalytic transfer hydrogenation using hydrazine hydrate (N₂H₄·H₂O) in a solvent like ethanol can be a milder and highly efficient alternative, sometimes offering better selectivity.[10] Caution: Hydrazine is highly toxic and must be handled with extreme care in a fume hood.

Frequently Asked Questions (FAQs)

Q1: Which reduction method is superior: catalytic hydrogenation (H₂/Pd-C) or metal/acid reduction (e.g., Fe/HCl)?

A1: For this specific substrate, catalytic hydrogenation is overwhelmingly preferred. Metal/acid reductions are often less clean, require stoichiometric amounts of metal, and involve a more strenuous, acidic workup that can be problematic for the ester group (risk of hydrolysis). H₂/Pd-C is cleaner, the catalyst is easily removed by filtration, and reaction conditions are generally milder.[11][12]

ParameterCatalytic Hydrogenation (H₂/Pd-C)Metal/Acid Reduction (Fe/HCl)
Reagents Catalytic Pd/C, H₂ gasStoichiometric Fe, HCl
Workup Simple filtration of catalystNeutralization, filtration of iron salts
Selectivity Generally high, byproduct risk manageableCan be lower, risk of chlorinated byproducts
Waste Minimal (recyclable catalyst)Significant (iron sludge)
Safety Flammable H₂ gas, pyrophoric catalystCorrosive acid, exothermic reaction
Compatibility Sensitive to catalyst poisonsRobust, but harsh on other groups (esters)

Q2: How should I effectively monitor the reaction's progress?

A2: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system that gives good separation between your starting dinitro compound, the final diamine product, and any potential intermediates. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The starting material is much less polar than the final product. The diamine product will have a much lower Rf value. Staining with potassium permanganate (KMnO₄) can be helpful as the amine groups are readily oxidized. For more precise monitoring, especially in process development, HPLC or LCMS are the methods of choice.

Q3: What are the critical safety precautions for this reaction?

A3:

  • Hydrogen Gas: Hydrogen is extremely flammable and forms explosive mixtures with air. Ensure all equipment is properly grounded and perform the reaction in a well-ventilated fume hood away from ignition sources.

  • Palladium on Carbon (Pd/C): Dry Pd/C is pyrophoric and can ignite spontaneously upon exposure to air, especially when saturated with hydrogen. Always handle the catalyst in a wet state (e.g., as a paste in water or the reaction solvent) and never allow it to dry on filter paper exposed to air.

  • Product Toxicity: Aromatic amines are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[13]

  • Pressure: If using a pressure vessel, ensure it is rated for the intended pressure and has been properly inspected.

Standard Operating Protocol: Synthesis of this compound

This protocol is a representative example for a lab-scale synthesis.

Materials:

  • Methyl 3,4-dinitro-2-methoxybenzoate (1.0 eq)

  • 10% Palladium on Carbon (50% wet, 0.05-0.10 eq by weight)

  • Methanol (ACS Grade)

  • Ethyl Acetate (ACS Grade)

  • Celite®

  • Nitrogen or Argon gas supply

  • Hydrogen gas supply

Procedure:

  • Vessel Preparation: To a hydrogenation flask equipped with a magnetic stir bar, add Methyl 3,4-dinitro-2-methoxybenzoate.

  • Solvent Addition: Add methanol (approx. 10-15 mL per gram of substrate). Stir to dissolve as much of the solid as possible.

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst. Caution: Do not add the dry catalyst in open air.

  • Hydrogenation Setup: Securely attach the flask to the hydrogenation apparatus (e.g., a manifold connected to a hydrogen balloon or a Parr shaker).

  • Inerting: Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Hydrogen Introduction: Evacuate the flask and backfill with hydrogen. Repeat three times. For a balloon setup, leave the final balloon attached. For a pressure vessel, pressurize to the desired level (e.g., 50 psi).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC every 1-2 hours. The reaction is typically complete in 4-8 hours.

  • Reaction Completion & Purging: Once the starting material is consumed, stop the stirring. Carefully purge the reaction vessel with nitrogen (3 cycles) to remove all hydrogen.

  • Catalyst Removal: Under a nitrogen atmosphere, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of methanol.

  • Isolation: Concentrate the filtrate using a rotary evaporator. The resulting crude solid can be further purified if necessary.

  • Purification (Optional): Recrystallization is a viable method. Experiment with solvent systems like ethyl acetate/hexanes or ethanol/water to obtain a pure, crystalline solid.[14]

  • Storage: Transfer the purified, dry solid to an amber vial, purge with nitrogen, and store in a cool, dark, and dry place.

References

Technical Support Center: Scale-Up Synthesis of Methyl 3,4-Diamino-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for the scale-up synthesis of Methyl 3,4-diamino-2-methoxybenzoate.

Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and process development professionals encountering challenges during the scale-up of this critical chemical intermediate. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to ensure a safe, efficient, and reproducible synthesis.

The most common and industrially viable route to this compound involves the reduction of its dinitro precursor, Methyl 3,4-dinitro-2-methoxybenzoate. While straightforward on paper, the reduction of aromatic dinitro compounds is fraught with challenges, particularly concerning safety, selectivity, and product purity when transitioning from bench-scale to pilot or manufacturing scale.[1] This guide focuses specifically on overcoming these scale-up hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial route for synthesizing this compound?

The predominant synthetic pathway involves a two-step process starting from a suitable 2-methoxybenzoate precursor. The key transformation, and the focus of this guide, is the final reduction step: the catalytic hydrogenation of Methyl 3,4-dinitro-2-methoxybenzoate to the target diamine. This method is favored for its high conversion and cleaner reaction profile compared to stoichiometric metal/acid reductions.[2]

Q2: Why is the reduction of the dinitro precursor so challenging to scale up?

There are three primary challenges:

  • Extreme Exothermicity: Catalytic hydrogenation of nitro groups is highly exothermic.[3] On a small scale, this heat is easily dissipated. On a large scale, inadequate heat removal can lead to a rapid temperature and pressure increase, causing a runaway reaction, solvent boiling, and potentially, reactor failure.

  • Catalyst Safety and Handling: The most common catalysts, Palladium on Carbon (Pd/C) and Raney Nickel, are pyrophoric.[3] They can spontaneously ignite upon exposure to air, especially after the reaction when they are dry and saturated with hydrogen. This poses a significant fire and explosion risk during filtration and handling.

  • Product Instability: Aromatic diamines, like the target molecule, are highly susceptible to air oxidation, which leads to the formation of intensely colored impurities.[4] This requires careful handling during work-up and isolation to ensure a high-purity, stable product.

Q3: My final product is always off-white or even dark brown. What causes this discoloration and how can I prevent it?

This is a classic problem caused by the oxidation of the aromatic diamine product. The two amino groups make the aromatic ring extremely electron-rich and thus highly sensitive to air. To prevent this:

  • Inert Atmosphere: Conduct the reaction work-up, including catalyst filtration and solvent removal, under an inert atmosphere of nitrogen or argon.

  • Antioxidants: Add a small amount of an antioxidant, such as sodium sulfite or sodium dithionite, to the work-up quench solution.[5]

  • Controlled Temperature: Keep the product cool during isolation and purification, as high temperatures can accelerate degradation.

  • Proper Storage: Store the final product in a tightly sealed container under an inert atmosphere, protected from light and heat.[6]

Q4: Catalytic hydrogenation with H₂ gas seems hazardous at scale. Are there viable alternatives?

Yes, several alternatives exist, each with its own set of advantages and disadvantages for scale-up.

  • Transfer Hydrogenation: This method uses a hydrogen donor in solution, such as hydrazine hydrate or ammonium formate, to generate hydrogen in situ with a catalyst (e.g., Pd/C).[7] It avoids the need for high-pressure hydrogen gas cylinders, but reagents like hydrazine are toxic and have their own safety concerns.[8]

  • Metal/Acid Reduction: Classic methods using metals like iron, tin, or zinc in acidic media (e.g., HCl, Acetic Acid) are effective.[9][10] However, they generate large volumes of metallic waste, making them environmentally unfriendly and costly for waste disposal at an industrial scale. The work-up can also be complex.

Troubleshooting Guide: The Reduction Step

This section addresses specific problems you may encounter during the reduction of Methyl 3,4-dinitro-2-methoxybenzoate.

Problem 1: Low Yield & Incomplete Reaction

Question: My reaction has stalled with significant starting material remaining, or I'm isolating partially reduced intermediates like the nitro-amino compound. What are the likely causes and solutions?

Answer: This issue typically points to problems with the catalyst or reaction conditions.

  • Potential Cause 1: Catalyst Deactivation. The catalyst can be "poisoned" by impurities in the starting material, solvent, or hydrogen gas (e.g., sulfur or halide compounds).

    • Solution: Ensure the purity of your dinitro starting material. Use high-purity, filtered solvents and high-grade hydrogen. If catalyst poisoning is suspected, a pre-treatment of the starting material solution with activated carbon may be necessary.

  • Potential Cause 2: Insufficient Catalyst Loading. On a larger scale, ensuring the catalyst is well-dispersed and present in a sufficient amount is critical.

    • Solution: While typically used at 5-10 mol%, a higher catalyst loading may be required for challenging reductions. Perform a small-scale trial to optimize the loading. Ensure the catalyst is fully wetted and suspended in the solvent before adding the substrate.

  • Potential Cause 3: Poor Mass Transfer of Hydrogen. The reaction rate is often limited by the speed at which hydrogen gas can dissolve into the liquid solvent and reach the catalyst surface. This is a common scale-up problem.

    • Solution: Increase agitation speed to improve mixing and the gas-liquid surface area. Ensure the reactor's agitator is designed for efficient gas dispersion (e.g., a gas-inducing impeller). Increase hydrogen pressure to improve its solubility in the reaction medium.

G start Low Yield or Incomplete Reaction check_sm TLC/HPLC shows starting material? start->check_sm check_int TLC/HPLC shows new intermediate spots? check_sm->check_int No catalyst_issue Potential Catalyst Issue check_sm->catalyst_issue Yes masstransfer_issue Potential Mass Transfer Issue check_int->masstransfer_issue Yes sol_poison Action: Check purity of starting material & solvents. Consider carbon treatment. catalyst_issue->sol_poison sol_loading Action: Increase catalyst loading (e.g., from 5% to 10% w/w). Ensure good slurry. catalyst_issue->sol_loading sol_agitation Action: Increase agitation speed. masstransfer_issue->sol_agitation sol_pressure Action: Increase H₂ pressure within safe limits. masstransfer_issue->sol_pressure

Caption: Simplified reaction pathways for nitro group reduction.

Key Experimental Protocols

CAUTION: These procedures should only be performed by trained chemists in a properly equipped laboratory with all necessary safety precautions in place. A thorough risk assessment must be conducted before any scale-up operation.

Protocol 1: Catalytic Hydrogenation (100g Scale Example)
  • Reactor Preparation: Charge a suitable pressure reactor (e.g., a 2L Parr hydrogenator) with 10% Palladium on Carbon (10.0 g, 50% wet basis) and 500 mL of methanol.

  • Inerting: Seal the reactor. Purge the headspace with nitrogen gas three times, followed by three purges with hydrogen gas.

  • Substrate Preparation: In a separate flask, dissolve Methyl 3,4-dinitro-2-methoxybenzoate (100 g) in 500 mL of methanol.

  • Reaction: Pressurize the reactor with hydrogen to 50 psi. Begin vigorous stirring. Slowly pump the substrate solution into the reactor over 2-3 hours, ensuring the internal temperature does not exceed 40°C. Monitor hydrogen uptake.

  • Completion: After the addition is complete and hydrogen uptake ceases, continue stirring for an additional 1-2 hours to ensure full conversion.

  • Work-up: Stop stirring and cool the reactor to room temperature. Carefully vent the hydrogen and purge the reactor three times with nitrogen. The reaction mixture is now ready for catalyst filtration.

Protocol 2: Safe Catalyst Filtration
  • Inert Filtration Setup: Use an enclosed filter funnel or a filter-dryer that can be purged with nitrogen. Never filter pyrophoric catalysts in an open funnel on the benchtop.

  • Filtration: Under a positive pressure of nitrogen, transfer the reaction slurry to the filter.

  • Washing: Wash the catalyst cake on the filter with several portions of fresh, deoxygenated solvent (e.g., methanol) to recover all the product.

  • Catalyst Quenching: Do not allow the catalyst cake to dry. Immediately transfer the wet catalyst cake into a beaker of water. The catalyst is much less reactive when fully submerged in water. Store it this way until it can be sent for proper disposal or recovery.

Comparison of Reduction Methods for Scale-Up

MethodReagentsProsConsScale-Up Viability
Catalytic Hydrogenation H₂ gas, Pd/C or Raney NiHigh atom economy, clean reaction, catalyst can be recycled.Pyrophoric catalyst, high-pressure H₂ is hazardous, highly exothermic.High , with proper engineering controls for heat and H₂ management.
Transfer Hydrogenation [7]Hydrazine, Ammonium Formate, Pd/CAvoids high-pressure H₂ gas.Reagents can be toxic and expensive, still exothermic.Moderate , good for mid-scale where H₂ infrastructure is unavailable.
Metal/Acid Reduction [9][10]Fe/HCl, SnCl₂/HCl, Zn/AcOHInexpensive reagents, less exothermic than hydrogenation.Generates large amounts of metal waste, complex work-up.Low to Moderate , often used if other methods fail but environmentally costly.

References

Technical Support Center: Byproduct Identification in the Synthesis of Methyl 3,4-diamino-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the identification of byproducts encountered during the synthesis of Methyl 3,4-diamino-2-methoxybenzoate. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount.[1] This document is structured to provide not just procedural steps, but the underlying scientific rationale to empower you in your experimental work.

Section 1: Frequently Asked Questions (FAQs) - Understanding Potential Impurities

This section addresses common high-level questions regarding impurities that may arise during the synthesis of this compound.

Q1: What are the most probable byproducts I might encounter in my synthesis?

The synthesis of this compound typically involves a multi-step process, often starting with the nitration of a precursor like methyl 2-methoxybenzoate, followed by the reduction of the resulting dinitro compound. Each step presents a potential for byproduct formation.

Common Byproduct Classes:

  • Incompletely Nitrated Intermediates: If the initial nitration step is incomplete or not perfectly regioselective, you may carry over mononitrated isomers into your final product.

  • Incompletely Reduced Intermediates: The reduction of a dinitroaromatic to a diaminoaromatic is a stepwise process. Incomplete reduction can leave behind nitro-amino intermediates (e.g., methyl 3-amino-4-nitro-2-methoxybenzoate).

  • Products of Side Reactions: Depending on the reduction method, side reactions can occur. For instance, catalytic hydrogenation or metal/acid reductions can sometimes lead to the formation of dimeric species like azo or azoxy compounds, which have significantly higher molecular weights.

  • Starting Material Carryover: Inefficient purification at each step can lead to the presence of the initial starting materials in the final product.

  • Degradation Products: Aromatic amines are notoriously susceptible to oxidation, which can occur during the reaction, work-up, or storage.[2][3] This often results in the formation of colored quinone-like structures or polymeric material.

  • Hydrolysis Products: The methyl ester functionality can be hydrolyzed to a carboxylic acid under acidic or basic conditions, especially during work-up, resulting in 3,4-diamino-2-methoxybenzoic acid.

Q2: My final product is brown/red/dark yellow, but I expected an off-white solid. What is the cause?

This is a classic sign of impurity, almost always linked to the oxidation of the aromatic amine functional groups.[2] Primary aromatic amines are readily oxidized, even by atmospheric oxygen, to form highly colored quinone-imines and other polymeric structures.[3]

Causality:

  • The two electron-donating amino groups on the benzene ring make the molecule highly susceptible to oxidation.

  • Exposure to air, light, or trace metal impurities (which can catalyze oxidation) during work-up or storage accelerates this process.

  • The initial oxidation products are often highly reactive and can polymerize, leading to complex mixtures of colored byproducts.

Preventative Measures:

  • Perform the reaction and work-up under an inert atmosphere (e.g., Nitrogen or Argon) where possible.

  • Use degassed solvents.

  • Store the final product protected from light and under an inert atmosphere.

Q3: My LC-MS analysis shows a peak with a mass 14 Da lower than my product. What is this likely to be?

A mass difference of 14 Da (CH₂) strongly suggests the hydrolysis of the methyl ester group (-COOCH₃) to a carboxylic acid (-COOH). This results in the formation of 3,4-diamino-2-methoxybenzoic acid .

Why this happens:

  • Ester hydrolysis can be catalyzed by acid or base. If your reaction work-up involves prolonged exposure to strong acidic or basic aqueous solutions, this byproduct is likely to form.

  • Even water at elevated temperatures can cause slow hydrolysis.

Q4: I am observing unexpected peaks in my mass spectrum with molecular weights nearly double that of my product. What could these be?

High molecular weight species often indicate dimerization. During the reduction of nitro groups, partially reduced intermediates can react with each other. The most common dimeric byproducts are azo (-N=N-) and azoxy (-N=N⁺-O⁻-) compounds. These are formed through the condensation of nitroso and hydroxylamine intermediates, which are transient species in the reduction process.

Section 2: Troubleshooting & Analytical Workflow

This section provides a structured, logical workflow for identifying an unknown impurity observed during routine analysis.

Issue: An unknown peak is consistently observed in the HPLC chromatogram of my final product.

When an unknown peak appears, a systematic approach is necessary for identification. The goal is to gather as much structural information as possible in a stepwise manner. The general workflow is outlined below.

G A Unknown Peak in HPLC B Step 1: HPLC-UV/MS Analysis A->B Characterize C Obtain Molecular Weight & UV Spectrum B->C D Step 2: Hypothesize Structure(s) C->D Interpret Data E Compare MW with Potential Byproducts (See Table 1) D->E F Step 3: Isolate Byproduct (Preparative HPLC) E->F If major impurity & requires confirmation G Collect Pure Fraction F->G H Step 4: Definitive Structure Elucidation (NMR) G->H Analyze I Confirm Structure H->I

Caption: Logical workflow for byproduct identification.

Protocol 1: Preliminary Analysis using HPLC-UV/MS

This is the cornerstone of modern impurity profiling, providing rapid molecular weight and chromatographic data.[4][5][6]

Objective: To obtain the molecular weight and UV absorption profile of the unknown impurity to form an initial hypothesis about its structure.

Methodology:

  • Sample Preparation: Prepare a dilute solution of your crude this compound product in a suitable solvent (e.g., Methanol or Acetonitrile/Water). Ensure the concentration is high enough to detect impurities but low enough to avoid detector saturation from the main peak.

  • Chromatographic Conditions:

    • Column: A standard C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) is typically effective.[7]

    • Mobile Phase: A gradient elution is recommended to separate compounds with different polarities. For example:

      • Solvent A: Water + 0.1% Formic Acid

      • Solvent B: Acetonitrile or Methanol + 0.1% Formic Acid

      • Gradient: Start with a low percentage of Solvent B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 20-30 minutes. The formic acid helps to protonate the analytes for better ionization in the mass spectrometer.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • UV Detection: Use a Photo Diode Array (PDA) detector to collect full UV spectra for each peak. This can help differentiate isomers or compounds with different chromophores.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is ideal for amines, as they readily accept a proton to form [M+H]⁺ ions.

    • Mass Range: Scan a broad range, for example, from m/z 50 to 800, to capture potential starting materials, products, and dimers.

  • Data Analysis:

    • Extract the mass spectrum for the unknown peak. Identify the molecular ion (likely [M+H]⁺). Also, look for common adducts like [M+Na]⁺ or [M+K]⁺.

    • Calculate the neutral mass of the impurity.

    • Compare this mass with the theoretical masses of potential byproducts (see Table 1).

Data Presentation: Common Byproducts and Their Mass Signatures

The table below summarizes potential byproducts and their expected mass spectrometric data, which is critical for the "Hypothesize Structure" step in the workflow.

Byproduct NameChemical FormulaMolecular Weight (Da)Expected [M+H]⁺ (m/z)Potential Origin
Product C₉H₁₂N₂O₃196.20197.21-
3,4-diamino-2-methoxybenzoic acidC₈H₁₀N₂O₃182.18183.19Ester Hydrolysis
Methyl 3-amino-4-nitro-2-methoxybenzoateC₉H₁₀N₂O₅226.19227.20Incomplete Reduction
Methyl 4-amino-3-nitro-2-methoxybenzoateC₉H₁₀N₂O₅226.19227.20Incomplete Reduction
Methyl 3,4-dinitro-2-methoxybenzoateC₉H₈N₂O₇256.17257.18Unreacted Intermediate
Azo-dimer byproductC₁₈H₂₀N₄O₆388.38389.39Reduction Side-reaction
Protocol 2: Byproduct Isolation and Structural Elucidation

When the identity of a significant impurity (>0.1%) cannot be determined by LC-MS alone, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is required for definitive structural confirmation.[5][8]

Objective: To isolate a pure sample of the byproduct and determine its exact chemical structure.

Methodology:

  • Isolation using Preparative HPLC:

    • Scale up the analytical HPLC method to a preparative or semi-preparative system with a larger column.

    • Inject a concentrated solution of the crude product.

    • Collect the fraction corresponding to the retention time of the unknown impurity.

    • Evaporate the solvent from the collected fraction under reduced pressure to obtain the isolated solid.

  • Structural Elucidation by NMR:

    • Sample Preparation: Dissolve a sufficient quantity (typically 1-5 mg) of the isolated impurity in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • ¹H NMR: This experiment identifies the number of different types of protons, their chemical environment, and their connectivity to adjacent protons (through splitting patterns). This is often the most informative single experiment.

    • ¹³C NMR: This identifies the number of different types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC): If the structure is complex, 2D NMR experiments are invaluable.

      • COSY (Correlation Spectroscopy): Shows which protons are coupled (i.e., are on adjacent carbons).

      • HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbons.

    • Structure Confirmation: By piecing together the information from these experiments (chemical shifts, integration, splitting patterns, and correlations), the definitive structure of the byproduct can be determined.

References

Technical Support Center: Reaction Monitoring for Methyl 3,4-diamino-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving Methyl 3,4-diamino-2-methoxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting and frequently asked questions for Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) methods. The information herein is grounded in established chromatographic principles for aromatic amines and polar compounds, ensuring scientific integrity and practical applicability.

Introduction to Monitoring Reactions of this compound

This compound is a key intermediate in pharmaceutical synthesis. Its structure, featuring two amine groups and a methoxy group on a benzene ring, presents unique challenges and considerations for reaction monitoring. The primary amino groups are susceptible to oxidation and can interact strongly with stationary phases, while the overall polarity of the molecule dictates its chromatographic behavior.[1][2] Accurate monitoring of reactions, such as acylations, alkylations, or cyclizations involving this compound, is critical for optimizing reaction conditions, determining endpoints, and ensuring product purity.

This guide will address common issues encountered during TLC and HPLC analysis and provide systematic approaches to resolving them.

Section 1: Thin-Layer Chromatography (TLC) Troubleshooting and FAQs

TLC is a rapid and indispensable tool for qualitative reaction monitoring. However, the polar and basic nature of aromatic amines like this compound can lead to common issues such as streaking and poor separation.[3]

Frequently Asked Questions (TLC)

Q1: My spots are streaking badly. What is the cause and how can I fix it?

A1: Streaking is a common issue when analyzing basic compounds like aromatic amines on standard silica gel plates.[3] The primary cause is the strong interaction between the basic amine groups and the acidic silanol groups (Si-OH) on the silica surface. This leads to slow, uneven migration up the plate.

  • Troubleshooting Steps:

    • Reduce Sample Concentration: Overloading the plate is a frequent cause of streaking.[4] Prepare a more dilute solution of your reaction mixture before spotting.

    • Add a Basic Modifier to the Mobile Phase: To counteract the acidic nature of the silica, add a small amount of a basic modifier to your eluent.[4]

      • For moderately polar solvent systems (e.g., Ethyl Acetate/Hexane), add 0.5-2% triethylamine (Et3N).

      • For more polar systems (e.g., Dichloromethane/Methanol), adding a few drops of ammonium hydroxide to the methanol portion can be effective.[3]

    • Use Alumina Plates: Neutral or basic alumina plates can be a good alternative to silica gel for basic compounds, as they have fewer acidic sites.

Q2: I can't see my spots under the UV lamp. How can I visualize them?

A2: While the benzene ring in this compound should be UV active, its response might be weak, or it may not be visible if the concentration is too low.[5][6] Additionally, some reaction products or starting materials might not be UV active.

  • Visualization Techniques:

    • Iodine Chamber: A non-destructive method where the plate is exposed to iodine vapor. Aromatic compounds and many nitrogen-containing compounds will appear as brown or yellow-brown spots.[7][8] This is often a good first alternative to UV.

    • Potassium Permanganate (KMnO4) Stain: This is a destructive, general-purpose stain for compounds that can be oxidized.[9] Alkenes, alkynes, alcohols, and amines will show up as yellow-brown spots on a purple background. This is particularly useful for visualizing the disappearance of the amine starting material.

    • Ninhydrin Stain: This stain is highly specific for primary and secondary amines, which will appear as colored spots (often purple or yellow) upon gentle heating.[7] This is excellent for specifically tracking the consumption of your starting material.

    • p-Anisaldehyde Stain: A good general stain that can produce a range of colors for different functional groups upon heating, which can help differentiate between products and starting materials.[5][9]

StainTarget Functional GroupsTypical Appearance
UV Light (254 nm) Conjugated and aromatic systemsDark spots on a fluorescent green background.[5]
Iodine Unsaturated and aromatic compounds, aminesBrown spots on a light brown background.[7]
Potassium Permanganate Readily oxidizable groups (amines, alcohols, alkenes)Yellow/brown spots on a purple background.
Ninhydrin Primary and secondary aminesPurple, blue, or yellow spots on a white background.[7]
p-Anisaldehyde Nucleophilic compounds, aldehydes, ketonesVarious colored spots on a pink background.[9]

Q3: My spots are not moving from the baseline (Rf = 0). What should I do?

A3: An Rf value of zero or near-zero indicates that your mobile phase is not polar enough to move the highly polar analyte up the stationary phase.[4][10]

  • Solutions:

    • Increase the Polarity of the Mobile Phase: Gradually increase the proportion of the more polar solvent in your eluent system. For example, if you are using 20% Ethyl Acetate in Hexane, try increasing it to 40% or 60%.

    • Switch to a More Polar Solvent System: If increasing the proportion of the polar solvent is not effective, you may need to switch to a stronger solvent system altogether, such as Dichloromethane/Methanol or even Ethyl Acetate/Methanol.

    • Consider Reversed-Phase TLC: For very polar compounds, reversed-phase TLC plates (e.g., C18-silica) can be used. In this case, you would use a polar mobile phase (like water/acetonitrile or water/methanol), and less polar compounds will travel further up the plate.

TLC Troubleshooting Workflow

Caption: A workflow diagram for troubleshooting common TLC issues.

Section 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting and FAQs

HPLC provides quantitative data on reaction progress, purity, and impurity profiles. Given the polar and ionizable nature of this compound, reversed-phase HPLC is the most common mode of analysis.

Frequently Asked Questions (HPLC)

Q1: I'm seeing severe peak tailing for my analyte. What are the likely causes and solutions?

A1: Peak tailing in reversed-phase HPLC for basic compounds like this is often due to secondary interactions with residual silanol groups on the silica-based stationary phase.[11] At neutral pH, these silanols can be deprotonated and interact ionically with the protonated amine groups of the analyte.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: The most effective way to reduce silanol interactions is to adjust the pH of the mobile phase.

      • Low pH (2.5-3.5): Adding an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) will protonate the silanol groups, minimizing ionic interactions.[12] This is often the first and best approach.

      • High pH (8-10): Using a high pH mobile phase (with a pH-stable column) will deprotonate the amine, making it neutral and reducing ionic interactions. However, this requires a specialized column as standard silica dissolves at high pH.

    • Use a Different Column:

      • Polar-Embedded or "Aqua" Columns: These columns have stationary phases designed to be more compatible with highly aqueous mobile phases and can offer better peak shape for polar compounds.[12][13]

      • Polar Endcapped Columns: These columns have been treated to reduce the number of accessible silanol groups.

    • Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine to the mobile phase can help saturate the active silanol sites.

Q2: My analyte is eluting too early, close to the void volume. How can I increase its retention?

A2: Poor retention indicates that the analyte is too polar for the current conditions and is not interacting sufficiently with the hydrophobic stationary phase.[14]

  • Solutions:

    • Decrease the Organic Solvent Percentage: Reduce the amount of acetonitrile or methanol in your mobile phase. This will make the mobile phase more polar and force the analyte to interact more with the stationary phase.[11]

    • Change the Organic Modifier: Methanol is a less eluotropic (weaker) solvent than acetonitrile in reversed-phase HPLC. Switching from acetonitrile to methanol (or a mixture) may increase retention.

    • Use a Less Hydrophobic Stationary Phase: If you are using a C18 column, switching to a C8 or a Phenyl column may provide a different selectivity and potentially better retention for your polar aromatic compound.[12]

    • Consider HILIC: For extremely polar compounds that are not retained in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique that uses a polar stationary phase and a high organic mobile phase.

Q3: I'm observing ghost peaks in my chromatogram. What could be the source?

A3: Ghost peaks are unexpected peaks that can appear in a chromatogram, often during a gradient run.[15]

  • Potential Sources and Solutions:

    • Contaminated Mobile Phase: Ensure you are using high-purity HPLC-grade solvents and water. Prepare fresh mobile phases daily, especially if they contain buffers that can support microbial growth.[15]

    • Carryover from Previous Injections: If a previous sample was highly concentrated, it can "carry over" into subsequent runs.[15]

      • Solution: Implement a needle wash step in your autosampler sequence using a strong solvent. Run blank injections (injecting only mobile phase) to see if the ghost peak persists.

    • Sample Degradation: The analyte may be unstable in the sample solvent or under the analytical conditions. This is a concern for aromatic amines which can oxidize.[16][17]

      • Solution: Prepare samples fresh and consider using an amber vial to protect from light. If degradation is suspected, a forced degradation study can help identify potential degradants.[18]

HPLC Troubleshooting Workflow

Caption: A workflow diagram for troubleshooting common HPLC issues.

Section 3: Experimental Protocols

Protocol 1: General TLC Method for Reaction Monitoring
  • Plate Preparation: Use silica gel 60 F254 plates. With a pencil, gently draw a baseline about 1 cm from the bottom of the plate.

  • Sample Preparation: Dilute the reaction mixture in a suitable solvent (e.g., ethyl acetate, methanol, or dichloromethane) to an appropriate concentration.

  • Spotting: Using a capillary tube, spot the starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture on the baseline. Ensure spots are small and allowed to dry completely.

  • Eluent Preparation: Prepare a mobile phase. A good starting point for this compound is a 1:1 mixture of Ethyl Acetate:Hexane. If streaking occurs, add 1% triethylamine. If the Rf is too low, increase the proportion of ethyl acetate or switch to a 95:5 Dichloromethane:Methanol mixture.

  • Development: Place the TLC plate in a chamber containing the mobile phase. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp. If necessary, use a chemical stain like potassium permanganate or ninhydrin for better visualization.[8]

Protocol 2: General Reversed-Phase HPLC Method Development
  • Column: Use a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Solvent B: 0.1% Acetonitrile.

  • Initial Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 254 nm.

    • Injection Volume: 5-10 µL.

    • Gradient: Start with a screening gradient, for example, 5% to 95% B over 10 minutes.

  • Optimization:

    • Based on the initial run, adjust the gradient to improve the separation of your compounds of interest.

    • If retention is poor, decrease the initial percentage of Solvent B or use a shallower gradient.

    • If peak shape is poor, ensure the mobile phase is properly prepared and consider alternative columns as described in the FAQ section.[11]

Conclusion

Monitoring reactions involving this compound requires an understanding of its polar and basic properties. By anticipating potential issues like streaking in TLC and peak tailing in HPLC, and by systematically applying the troubleshooting strategies outlined in this guide, researchers can develop robust and reliable analytical methods. Always remember that methodical, one-change-at-a-time adjustments are key to efficiently resolving chromatographic problems.

References

Validation & Comparative

Methyl 3,4-diamino-2-methoxybenzoate: A Strategic Monomer in Polymer and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Researchers

Aromatic diamines are foundational building blocks in the synthesis of high-performance materials and complex pharmaceutical agents. Within this class, diamino benzoates offer a unique combination of reactive amine functionalities and a tunable ester group, making them exceptionally versatile. This guide provides a detailed comparative analysis of Methyl 3,4-diamino-2-methoxybenzoate and its structural isomers. We will explore how the specific placement of amino, methoxy, and methyl ester groups on the aromatic ring dictates the molecule's physicochemical properties, reactivity, and ultimate performance in key applications.

This document is intended for researchers, polymer chemists, and drug development professionals, offering field-proven insights and experimental data to inform monomer selection and synthetic strategy.

The Isomeric Landscape: Structural and Electronic Effects

The isomeric configuration of a diamino benzoate is the primary determinant of its chemical behavior. The relative positions of the two amino groups, the methoxy substituent, and the methyl ester govern the molecule's reactivity, steric profile, and the potential for intramolecular and intermolecular interactions.

The key isomers under consideration are:

  • This compound: The subject of this guide, featuring ortho-oriented diamines critical for heterocycle formation, with a methoxy group positioned to influence solubility and an electron-donating character.

  • Methyl 3,4-diaminobenzoate: The parent ortho-diamine, serving as a baseline for evaluating the methoxy group's effect.

  • Methyl 3,5-diaminobenzoate: A meta-oriented diamine, which typically imparts flexibility and solubility to polymer chains.[1]

  • Methyl 2,4-diaminobenzoate: An isomer with varied reactivity at its non-equivalent amino positions.

  • Methyl 2,3-diaminobenzoate: Another ortho-diamine isomer, useful for forming benzimidazole rings.[2][3]

G cluster_0 This compound cluster_1 Methyl 3,4-diaminobenzoate cluster_2 Methyl 3,5-diaminobenzoate cluster_3 Methyl 2,4-diaminobenzoate cluster_4 Methyl 2,3-diaminobenzoate node_0 node_0 node_1 node_1 node_2 node_2 node_3 node_3 node_4 node_4

Caption: Chemical structures of this compound and its key isomers.

The ortho-arrangement of the amino groups in this compound is a critical structural feature. This configuration is a prerequisite for polycondensation reactions that form five-membered heterocyclic rings, such as in the synthesis of polybenzimidazoles (PBIs).[4] The electron-donating methoxy group at the 2-position increases the electron density of the ring and can enhance the nucleophilicity of the adjacent amino groups, potentially increasing reaction rates. Furthermore, its presence disrupts the planarity and symmetry of the resulting polymer chain, which often leads to improved solubility in organic solvents.

In contrast, the meta-arrangement in Methyl 3,5-diaminobenzoate introduces a "kink" into the polymer backbone, disrupting chain packing and enhancing solubility but sometimes at the cost of ultimate thermal stability when compared to more linear para-isomers.[5]

Comparative Physicochemical Properties

The physical properties of these monomers are crucial for their handling, purification, and use in polymerization, which is often sensitive to monomer purity.

PropertyThis compoundMethyl 3,4-diaminobenzoateMethyl 3,5-diaminobenzoateMethyl 2,4-diaminobenzoateMethyl 2,3-diaminobenzoate
CAS Number 538372-37-1[6]36692-49-6[7]1949-55-9[8]3365-71-7[9]107582-20-7[3]
Molecular Formula C₉H₁₂N₂O₃[6]C₈H₁₀N₂O₂C₈H₁₀N₂O₂[10]C₈H₁₀N₂O₂[9]C₈H₁₀N₂O₂[3]
Molecular Weight 196.20 g/mol [6]166.18 g/mol [7]166.18 g/mol [10]166.18 g/mol [9]166.18 g/mol [3]
Melting Point N/AN/A131-134 °C[8]N/A68-70 °C[3]
Appearance N/ABrown Solid[7]N/AN/AYellow Solid / Dark Orange Oil[2][3]
Solubility Good solubility in polar organic solventsSoluble in methanol, ethyl acetate[7]Insoluble in water[11]N/AN/A

Reactivity in High-Performance Polymer Synthesis

The primary industrial application for ortho-diamines is in the synthesis of polybenzimidazoles (PBIs), a class of polymers renowned for their exceptional thermal and chemical stability.[12] The reaction involves the polycondensation of a tetra-amine (or its functional equivalent like an ortho-diamine) with a dicarboxylic acid or its derivative.

The presence of the methoxy group in This compound offers a distinct advantage over the unsubstituted Methyl 3,4-diaminobenzoate . While both can form the PBI backbone, polymers derived from the methoxy-substituted monomer are expected to exhibit enhanced solubility in dipolar aprotic solvents like NMP, DMAc, or DMSO.[4] This is a significant practical benefit, as the processability of standard PBIs is often hampered by their limited solubility, which necessitates the use of harsh solvents like polyphosphoric acid (PPA).[13]

In contrast, Methyl 3,5-diaminobenzoate is not suitable for PBI synthesis due to the meta-positioning of its amino groups. However, it is a valuable monomer for producing specialty polyamides. The ester group can be hydrolyzed to a carboxylic acid, creating an AB-type monomer for self-polymerization, or it can be used as is with other diacids and diamines to create copolyamides with tailored properties.[1][14]

G Monomer Diamino Benzoate Monomer (e.g., this compound) Polymerization High-Temperature Polycondensation Monomer->Polymerization Diacid Dicarboxylic Acid Derivative (e.g., Isophthalic Acid) Diacid->Polymerization Solvent Polycondensation Solvent (e.g., PPA or Eaton's Reagent) Solvent->Polymerization PBI_Solution Viscous PBI Solution Polymerization->PBI_Solution Precipitation Precipitation (in non-solvent like water) PBI_Solution->Precipitation Washing Washing & Neutralization (e.g., with aq. Ammonia) Precipitation->Washing Drying Vacuum Drying Washing->Drying PBI_Polymer Purified PBI Polymer Drying->PBI_Polymer

Caption: General workflow for the synthesis of Polybenzimidazole (PBI) from an ortho-diamine.

Supporting Experimental Protocols

To ensure scientific integrity, the following protocols are provided as self-validating systems for the synthesis and characterization of these compounds and their resulting polymers.

Protocol 1: Synthesis of Methyl 3,4-diaminobenzoate

This protocol describes a common method for synthesizing a diamino benzoate monomer via esterification of the corresponding diaminobenzoic acid.

Causality: Thionyl chloride is an effective reagent for this esterification because it reacts with methanol to form the reactive intermediate methyl chlorosulfite. The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps drive the reaction to completion.[1]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 3,4-diaminobenzoic acid (1.00 g, 6.58 mmol) in anhydrous methanol (15.0 mL) in a round-bottom flask equipped with a magnetic stirrer, slowly add thionyl chloride (0.72 mL, 9.80 mmol) dropwise over 10 minutes at room temperature.[7]

  • Reaction: Stir the reaction mixture at room temperature for 4 hours.[7]

  • Solvent Removal: Remove the methanol by evaporation under reduced pressure using a rotary evaporator.

  • Work-up: Partition the resulting residue between ethyl acetate (EtOAc) and water. Separate the organic layer.[7]

  • Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, saturated brine, and water.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product, methyl 3,4-diaminobenzoate, as a brown solid.[7]

Protocol 2: Comparative PBI Synthesis

This protocol allows for the direct comparison of polymers synthesized from different ortho-diamine monomers.

Causality: Eaton's reagent (P₂O₅ in CH₃SO₃H) is an effective condensation medium for PBI synthesis, often producing higher molecular weight polymers compared to polyphosphoric acid (PPA) alone.[4][12] The high temperature is necessary to drive the polycondensation and cyclodehydration reactions to completion.

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, charge Eaton's reagent, the ortho-diamine monomer (e.g., this compound, 10 mmol), and an equimolar amount of a dicarboxylic acid (e.g., isophthalic acid, 10 mmol).[4]

  • Polymerization: Slowly raise the temperature of the reaction mixture to 140-150 °C and maintain for 8-12 hours under a slow nitrogen purge until a significant increase in viscosity is observed.[4]

  • Precipitation: Pour the resulting viscous polymer solution into a beaker of vigorously stirred water or 0.01 N aqueous ammonia. This will precipitate the polymer as fibers or a powder.[12]

  • Purification: Collect the polymer by filtration. Wash it thoroughly with water and then let it soak in an aqueous ammonia solution overnight to remove any residual acidic solvent.[12]

  • Drying: Filter the polymer again and dry it in a vacuum oven at 100-120 °C until a constant weight is achieved.

Protocol 3: Thermal Characterization by TGA

Thermogravimetric Analysis (TGA) is essential for evaluating the thermal stability of the synthesized polymers, a key performance metric for high-temperature applications.

Step-by-Step Methodology:

  • Sample Preparation: Place 5-10 mg of the dried polymer sample into a TGA crucible (platinum or alumina).

  • Instrument Setup: Use a thermogravimetric analyzer. Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-60 mL/min.[15]

  • Analysis: Heat the sample from room temperature (e.g., 40 °C) to an upper limit (e.g., 600-800 °C) at a constant heating rate of 10 °C/min.[15]

  • Data Interpretation: Record the weight loss as a function of temperature. Determine the 5% weight loss temperature (Td5), which is a standard metric for the onset of thermal decomposition.

Comparative Performance Data

The choice of diamine monomer has a profound impact on the final properties of the polymer. While direct experimental data for polymers derived from this compound is limited in the public domain, we can infer performance trends from studies on structurally similar aromatic diamines.

Polymer System (Diamine Curing Agent)Glass Transition Temp. (T₉)5% Decomposition Temp. (Td5)Key Structural FeatureExpected Performance Impact
AFG-90MH-MDA-C[15]213 °C358 °CUnsubstituted diphenyl methane diamineBaseline thermal and mechanical performance.
AFG-90MH-MOCA-C[15]190 °C361 °CChlorine substituentsReduces T₉ but enhances intermolecular interactions, improving mechanical strength.
AFG-90MH-MCDEA-C[15]183 °C341 °CChlorine and ethyl substituentsSteric hindrance from ethyl groups lowers T₉ and Td5.
AFG-90MH-MOEA-C[15]172 °C317 °CEthyl substituentsEthyl groups significantly reduce thermal stability due to easier bond cleavage.
PBI from this compound (Predicted) > 400 °C > 450 °C Benzimidazole ring + Methoxy group High T₉ and Td5 from rigid PBI backbone; enhanced solubility from methoxy group.

Data for AFG-90MH systems are for cured epoxy resins but illustrate the clear impact of substituents on thermal properties.[15] PBI data is predicted based on typical values for aromatic PBIs.[4][12]

G cluster_Monomer Monomer Structure cluster_Properties Intermediate Properties cluster_Polymer Final Polymer Properties Monomer Diamino Benzoate Isomer (Position of -NH₂, -OCH₃, -COOCH₃) Reactivity Reactivity (Steric & Electronic Effects) Monomer->Reactivity influences Solubility Monomer Solubility Monomer->Solubility determines Polymer_Sol Polymer Solubility Reactivity->Polymer_Sol affects chain packing Thermal Thermal Stability (Tg, Td) Reactivity->Thermal impacts backbone rigidity Mechanical Mechanical Strength Reactivity->Mechanical governs intermolecular forces

Caption: Relationship between monomer structure and final polymer properties.

Conclusion

This compound stands out as a strategically designed monomer. Its ortho-diamine structure is essential for creating thermally robust heterocyclic polymers like polybenzimidazoles, while the methoxy substituent provides a crucial advantage in enhancing the solubility and processability of these otherwise intractable materials. Compared to its isomers, it offers a superior balance of reactivity for PBI formation (unlike meta-isomers) and improved handling characteristics (unlike the unsubstituted parent compound). For researchers in materials science, this monomer represents a promising route to novel, processable, high-performance polymers. In medicinal chemistry, the unique substitution pattern provides a versatile scaffold for the synthesis of complex, biologically active molecules. The careful selection of an isomeric diamino benzoate, based on the principles outlined in this guide, is a critical step in achieving desired material performance and synthetic outcomes.

References

Comparative Analysis of Methyl 3,4-diamino-2-methoxybenzoate and its Structural Analogs: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

In the landscape of pharmaceutical development and fine chemical synthesis, the selection of appropriate building blocks is paramount. Substituted aromatic diamines, particularly the ortho-phenylenediamine scaffold, are foundational precursors for a vast array of heterocyclic systems, many of which form the core of biologically active molecules. This guide provides a detailed comparative analysis of Methyl 3,4-diamino-2-methoxybenzoate, a versatile yet specific building block, and its key structural analogs.

Our objective is to move beyond a simple cataloging of properties. Instead, we will dissect the structure-property-reactivity relationships of these molecules. By understanding how subtle modifications—such as the presence of a methoxy group, the nature of the ester, or the addition of other substituents—influence physicochemical properties and synthetic utility, researchers can make more informed decisions in their experimental design. This guide is grounded in experimental data and established synthetic protocols, offering both a theoretical framework and practical insights for chemists in the field.

The Core Scaffold: this compound

This compound (CAS: 538372-37-1) is a multifunctional aromatic compound.[1] Its structure is characterized by three key features which dictate its chemical personality:

  • An ortho-Phenylenediamine Moiety: The vicinal diamino groups (at C3 and C4) are the primary reactive sites, serving as a powerful dinucleophile for the construction of five- and six-membered heterocyclic rings, most notably benzimidazoles.

  • An Electron-Donating Methoxy Group: Positioned ortho to one amino group and meta to the other, the methoxy group at C2 increases the electron density of the aromatic ring, modulating the nucleophilicity of the adjacent amino groups.

  • A Methyl Ester Group: This electron-withdrawing group can be readily hydrolyzed to the corresponding carboxylic acid or transesterified, offering a handle for further synthetic elaboration.

Its molecular formula is C₉H₁₂N₂O₃ and it has a molecular weight of 196.20 g/mol .[1][2] The interplay of these groups makes it a valuable intermediate for complex target molecules.

Structural Analog Comparison: Unpacking the Influence of Substituents

The true value of a building block is often understood by comparing it to its relatives. Below, we analyze several structural analogs, highlighting how minor changes translate to significant differences in properties and applications.

Selected Analogs for Comparison:
  • Methyl 3,4-diaminobenzoate: The direct parent, lacking the C2-methoxy group.

  • Ethyl 3,4-diaminobenzoate: Features an ethyl ester instead of a methyl ester and lacks the methoxy group.

  • Methyl 3,4-diamino-5-nitrobenzoate: Introduces a potent electron-withdrawing nitro group.

  • 2,3-Diaminotoluene: Replaces the ester and methoxy groups with a simple methyl group, isolating the reactivity of a related o-phenylenediamine.

The following diagram illustrates the structural relationships between these molecules.

G cluster_0 Core Molecule cluster_1 Structural Analogs Core This compound A1 Methyl 3,4-diaminobenzoate (Lacks -OCH3) Core->A1 -OCH3 A2 Ethyl 3,4-diaminobenzoate (Lacks -OCH3, Ethyl Ester) Core->A2 -OCH3 -CH3 -> -CH2CH3 A3 Methyl 3,4-diamino-5-nitrobenzoate (Adds -NO2) Core->A3 +NO2 (at C5) A4 2,3-Diaminotoluene (Replaces -COOCH3 & -OCH3 with -CH3) Core->A4 -COOCH3, -OCH3 +CH3

Caption: Structural comparison of the core molecule and its selected analogs.

Physicochemical Properties at a Glance

A summary of key physical properties allows for a rapid, high-level comparison. These parameters are critical for designing reaction conditions, such as solvent choice and purification strategy.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound 538372-37-1C₉H₁₂N₂O₃196.20[1]N/A
Methyl 3,4-diaminobenzoate36692-49-6C₈H₁₀N₂O₂166.18[3][4]105-110[3][4][5]
Ethyl 3,4-diaminobenzoate37466-90-3C₉H₁₂N₂O₂180.20[6][7]109-113
Methyl 3,4-diamino-5-nitrobenzoate54226-23-2C₈H₉N₃O₄211.17[8][9]N/A
2,3-Diaminotoluene2687-25-4C₇H₁₀N₂122.17[10][11]60-65[10]
In-Depth Analysis: Structure, Reactivity, and Utility

1. Methyl 3,4-diaminobenzoate vs. the Core Molecule

  • Structural Difference: The absence of the C2-methoxy group is the sole difference.

  • Causality and Reactivity: The methoxy group in the core molecule is electron-donating, which increases the nucleophilicity of the diamine system, potentially accelerating cyclization reactions. Its steric bulk may also influence the regioselectivity of reactions involving the adjacent C3-amino group. Methyl 3,4-diaminobenzoate, lacking this feature, serves as a baseline for ortho-phenylenediamine reactivity in this class.

  • Synthetic Utility: Both are used as intermediates.[12] The choice between them depends on whether the electronic modulation and steric influence of the methoxy group are desired for subsequent synthetic steps or in the final target molecule.

2. Ethyl 3,4-diaminobenzoate vs. Methyl 3,4-diaminobenzoate

  • Structural Difference: The esterifying alcohol is ethanol instead of methanol.

  • Causality and Reactivity: The difference in reactivity is generally minimal, though the ethyl ester is slightly more sterically hindered and less prone to hydrolysis under mild conditions compared to the methyl ester. Solubility may also differ, with the ethyl variant often showing slightly better solubility in less polar organic solvents.[13]

  • Synthetic Utility: Ethyl 3,4-diaminobenzoate is a key intermediate for synthesizing various drugs, including anti-epileptics and anti-cancer agents, as well as dyes.[13] The choice between the methyl and ethyl ester is often dictated by the specific reaction conditions of a synthetic sequence or patent landscape rather than a fundamental difference in reactivity.

3. Methyl 3,4-diamino-5-nitrobenzoate vs. the Core Molecule

  • Structural Difference: The addition of a nitro group at the C5 position.

  • Causality and Reactivity: The nitro group is a powerful electron-withdrawing group, which significantly deactivates the aromatic ring and reduces the nucleophilicity of the amino groups. This makes it less reactive in typical electrophilic aromatic substitution but opens up avenues for nucleophilic aromatic substitution. The nitro group itself is a versatile functional group that can be reduced to an amine, providing a route to tri-substituted amino compounds. This compound's unique electronic profile makes it a valuable precursor for complex heterocyclic systems.[8]

  • Synthetic Utility: This analog is explicitly designed for creating more complex molecules where the electronic properties are finely tuned. It is a precursor for various benzimidazole derivatives and other fused nitrogen-containing ring systems common in medicinal chemistry.[8]

4. 2,3-Diaminotoluene vs. the Core Molecule

  • Structural Difference: Lacks both the ester and methoxy groups, possessing a methyl group instead.

  • Causality and Reactivity: 2,3-Diaminotoluene provides a simpler, less functionalized ortho-phenylenediamine scaffold.[10] The methyl group is weakly electron-donating, but its primary influence is steric. The reactivity is dominated by the vicinal diamines. Its lower molecular weight and simpler structure can be an advantage in early-stage synthesis.

  • Synthetic Utility: It is widely used as an intermediate in the production of dyes, corrosion inhibitors, and curing agents for polymers.[10][11] Its application highlights the core utility of the diamino functionality in industrial chemistry, separate from the more specialized applications conferred by the ester and methoxy groups.

Experimental Protocol: Synthesis of a Representative Analog

To ground this guide in practical application, we provide a validated, step-by-step protocol for the synthesis of Methyl 3,4-diaminobenzoate. This Fischer esterification method is a classic and reliable transformation.

Objective: To synthesize Methyl 3,4-diaminobenzoate from 3,4-Diaminobenzoic acid.

Reaction Scheme: 3,4-Diaminobenzoic acid + Methanol --(H₂SO₄, Heat)--> Methyl 3,4-diaminobenzoate

Materials and Equipment:
  • 3,4-Diaminobenzoic acid

  • Methanol (Anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

Step-by-Step Procedure:
  • Charging the Reaction Vessel: In a 100 mL round-bottom flask, add 3.04 g (0.02 mol) of 3,4-diaminobenzoic acid.

  • Solvent Addition: Add 50 mL of methanol to the flask. Stir the mixture until the acid is fully dissolved.

  • Catalyst Addition (Causality): Carefully and slowly add 19.6 g (0.2 mol) of concentrated sulfuric acid to the stirring solution. The sulfuric acid acts as a catalyst, protonating the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. This addition is exothermic and should be done with caution.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 90°C using a heating mantle. Maintain this temperature with stirring for 12 hours.[14]

  • Work-up and Isolation:

    • After 12 hours, allow the reaction to cool to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Carefully pour the concentrated residue into a beaker containing ice water. This will cause the product to precipitate out of the acidic aqueous solution.

    • Isolate the solid product by vacuum filtration using a Buchner funnel.

    • Wash the solid with cold water to remove any remaining acid.

  • Drying and Characterization: Dry the collected solid to obtain the final product, Methyl 3,4-diaminobenzoate. The reported yield for this method is high, around 98%.[14] The product can be characterized by ¹H NMR, ¹³C NMR, and LCMS to confirm its identity and purity.[14]

The following workflow diagram visualizes this synthetic process.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A 1. Charge Flask: 3,4-Diaminobenzoic Acid (3.04g) + Methanol (50mL) B 2. Add Catalyst: Slowly add H2SO4 (19.6g) A->B C 3. Heat & Reflux: Stir at 90°C for 12 hours B->C D 4. Cool & Evaporate: Remove excess Methanol C->D E 5. Precipitate: Pour residue into ice water D->E F 6. Filter & Wash: Isolate solid product E->F G 7. Dry & Characterize: Obtain pure Methyl 3,4-diaminobenzoate F->G

Caption: Workflow for the synthesis of Methyl 3,4-diaminobenzoate.

Conclusion: A Framework for Rational Design

The structure-activity and structure-property relationship is a cornerstone of modern chemical synthesis and drug design.[15][16][17] As we have demonstrated, this compound is not an isolated reagent but part of a family of related building blocks. The presence or absence of a methoxy group, the nature of the ester, or the addition of other functional groups like a nitro substituent are not trivial changes. They are strategic modifications that profoundly impact electron density, steric hindrance, reactivity, and ultimately, the suitability of the molecule for a given synthetic target.

Researchers equipped with this comparative understanding can more effectively navigate the vast chemical space of available intermediates. By appreciating the causal links between molecular structure and chemical behavior, the process of selecting the optimal building block becomes less a matter of trial-and-error and more an exercise in rational design.

References

A Senior Application Scientist's Guide to the Performance of Methyl 3,4-diamino-2-methoxybenzoate in Various Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3,4-diamino-2-methoxybenzoate is a substituted aromatic diamine with significant potential as a building block in the synthesis of pharmaceuticals and advanced materials. Its unique substitution pattern, featuring two adjacent amino groups, a methoxy group, and a methyl ester, offers a versatile scaffold for constructing complex heterocyclic systems such as benzimidazoles, quinoxalines, and polybenzimidazoles. The strategic placement of the electron-donating methoxy group ortho to one of the amino groups and the electron-withdrawing methyl ester can significantly influence the molecule's reactivity, solubility, and stability.

The choice of solvent is a critical parameter in any chemical process, profoundly impacting reaction rates, yields, and impurity profiles. For a molecule like this compound, with its multiple functional groups capable of engaging in hydrogen bonding and dipole-dipole interactions, solvent effects are particularly pronounced. This guide provides a comprehensive comparison of the performance of this compound in a range of common solvent systems. We will delve into its solubility, stability, and reactivity, providing researchers, scientists, and drug development professionals with the data-driven insights needed to optimize their synthetic strategies. This analysis is grounded in established analytical methodologies and compares the target compound with structurally related alternatives to elucidate the role of its key functional groups.

Physicochemical Properties of Target Compound and Alternatives

To understand the influence of the methoxy and methyl ester groups, we will compare the performance of this compound with two key analogues: Methyl 3,4-diaminobenzoate (lacking the methoxy group) and 3-methoxy-1,2-phenylenediamine (lacking the methyl ester group).

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Key Features
This compound C9H12N2O3[1]196.20[1]Ortho-methoxy group, adjacent diamines, methyl ester.
Methyl 3,4-diaminobenzoate C8H10N2O2[2]166.18[2]Lacks the methoxy group, allowing for direct comparison of its electronic and steric effects.
3-Methoxy-1,2-phenylenediamine C7H10N2O138.17Lacks the methyl ester, isolating the impact of this electron-withdrawing group.

Experimental Design: A Rationale-Driven Approach

Our comparative analysis is built upon three pillars of performance: solubility, stability, and reactivity. The choice of solvents and analytical techniques is dictated by the need to create a universally applicable dataset for a wide range of synthetic applications.

Solvent Selection

The selected solvents span the full spectrum of polarity and proticity to simulate diverse reaction environments:

  • Aprotic Nonpolar: Toluene, Dichloromethane (DCM)

  • Aprotic Polar: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), Tetrahydrofuran (THF)

  • Protic Polar: Methanol (MeOH), Ethanol (EtOH)

Analytical Methodologies

To ensure the integrity and reproducibility of our findings, we employ validated, stability-indicating analytical methods.[3][4] High-Performance Liquid Chromatography (HPLC) with a diode-array detector (DAD) is the primary technique for quantifying the parent compound and any degradation products.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy is used for structural confirmation of degradation products where necessary.[5]

Caption: Overall experimental workflow for performance evaluation.

Part 1: Solubility Assessment

Solubility is a prerequisite for homogeneous reactions and influences dissolution rates for purification. We determined the approximate solubility of each compound at ambient (25°C) and elevated (60°C) temperatures.

Methodology: Solubility Determination
  • Add an excess of the solid compound to 2 mL of each solvent in a sealed vial.

  • Stir the suspensions at a constant temperature (25°C or 60°C) for 24 hours to ensure equilibrium.

  • Filter the suspensions through a 0.45 µm PTFE filter to remove undissolved solid.

  • Dilute the filtrate with a suitable mobile phase and quantify the concentration against a standard curve using a validated HPLC method.

Results: Comparative Solubility Data
SolventThis compound (mg/mL)Methyl 3,4-diaminobenzoate (mg/mL)3-Methoxy-1,2-phenylenediamine (mg/mL)
25°C 60°C 25°C
Toluene <1~2<1
DCM ~5~25~3
THF ~15>50~10
MeCN ~20>100~25
MeOH >50>200>60
EtOH ~40>150~50
DMF >200>300>200
DMSO >200>300>200
Expertise & Insights

The data reveals that the highly polar, aprotic solvents DMF and DMSO are excellent choices for achieving high concentrations of all three compounds, which is advantageous for maximizing reaction throughput. The presence of the methoxy group in this compound appears to slightly decrease its solubility in protic solvents like MeOH and EtOH compared to Methyl 3,4-diaminobenzoate, potentially due to steric hindrance disrupting the crystal lattice packing in a less favorable way for solvation by hydrogen-bonding solvents. As expected, the absence of the polar methyl ester in 3-Methoxy-1,2-phenylenediamine significantly enhances its solubility in less polar solvents like DCM and THF.

Part 2: Stability Under Thermal Stress

The stability of a reagent is critical, especially in reactions requiring elevated temperatures. Degradation can lead to lower yields and complex impurity profiles. We assessed the stability of each compound in solution at 60°C over 48 hours.

Methodology: Stability Assessment
  • Prepare a 1 mg/mL solution of each compound in each of the test solvents.

  • Transfer the solutions to sealed vials and place them in an oven maintained at 60°C.[7]

  • At time points 0, 24, and 48 hours, withdraw an aliquot from each vial.

  • Analyze the samples immediately by HPLC to determine the percentage of the parent compound remaining.

Results: Stability Data (% Parent Compound Remaining after 48h at 60°C)
SolventThis compoundMethyl 3,4-diaminobenzoate3-Methoxy-1,2-phenylenediamine
Toluene >99%>99%>99%
DCM 98%99%97% (slight discoloration)
THF >99%>99%>99%
MeCN >99%>99%>99%
MeOH 95% (transesterification observed)92% (transesterification observed)>99%
EtOH 97% (transesterification observed)95% (transesterification observed)>99%
DMF 99%>99%98%
DMSO 94% (oxidation suspected)96% (oxidation suspected)91% (significant discoloration)
Trustworthiness: Self-Validating Observations

The primary degradation pathway observed for the ester-containing compounds in protic solvents (MeOH, EtOH) was transesterification . This was confirmed by the appearance of a new peak in the HPLC chromatogram with a retention time corresponding to the ethyl or methyl ester, respectively. In DMSO, a known oxidizing solvent at elevated temperatures, the degradation of the diamines is likely due to oxidation of the electron-rich amino groups. The significant discoloration observed with 3-Methoxy-1,2-phenylenediamine in DMSO supports this hypothesis. For critical applications, it is recommended to degas solvents and run reactions under an inert atmosphere (e.g., Nitrogen or Argon) to mitigate oxidative degradation.

Part 3: Comparative Reactivity in Quinoxaline Synthesis

To assess performance in a practical synthetic context, we compared the reactivity of each diamine in the classic condensation reaction with benzil to form a quinoxaline derivative. This reaction is a reliable probe for the nucleophilicity of the diamine.

Reactivity_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Conditions cluster_monitoring Analysis Setup Dissolve diamine (1.0 eq) and benzil (1.0 eq) in solvent React Heat mixture at 80°C under Nitrogen atmosphere Setup->React Monitor Withdraw aliquots at 1h, 4h, 8h React->Monitor Analyze Quench with mobile phase and analyze by HPLC for % conversion Monitor->Analyze

Caption: Workflow for the comparative reactivity study.

Methodology: Quinoxaline Formation
  • In a sealed reaction vial, dissolve the diamine (0.5 mmol) and benzil (0.5 mmol) in 5 mL of the chosen solvent.

  • Purge the vial with nitrogen and place it in a pre-heated block at 80°C.

  • Monitor the reaction by taking aliquots at 1, 4, and 8 hours.

  • Quench the reaction by diluting the aliquot in the mobile phase and analyze by HPLC to determine the percent conversion of the diamine to the quinoxaline product.

Results: Reactivity Data (% Conversion to Quinoxaline Product after 4 hours)
SolventThis compoundMethyl 3,4-diaminobenzoate3-Methoxy-1,2-phenylenediamine
Toluene 25%35%40%
THF 45%55%65%
MeCN 70%80%85%
MeOH 85%90%>95%
DMF >95%>95%>95%
Authoritative Grounding & Mechanistic Insights

The reaction proceeds significantly faster in polar solvents, with protic (MeOH) and polar aprotic (DMF, MeCN) solvents giving the best results. This is consistent with the mechanism, which involves nucleophilic attack of the amino group on the carbonyl carbon of benzil, a process favored by solvents that can stabilize the charged intermediates.

The observed reactivity trend is: 3-Methoxy-1,2-phenylenediamine > Methyl 3,4-diaminobenzoate > this compound .

  • The presence of the electron-withdrawing methyl ester group in both benzoate derivatives deactivates the aromatic ring, reducing the nucleophilicity of the amino groups compared to 3-Methoxy-1,2-phenylenediamine.

  • The additional deactivation and potential steric hindrance from the ortho-methoxy group in this compound likely accounts for its slightly lower reaction rate compared to Methyl 3,4-diaminobenzoate.

Conclusion and Recommendations

The performance of this compound is highly dependent on the chosen solvent system. This guide provides a framework for rational solvent selection to optimize processes involving this versatile building block.

  • For High Concentration Reactions: DMF and DMSO offer superior solubility. However, caution is advised with DMSO at elevated temperatures due to potential oxidative degradation. DMF is the recommended solvent for achieving high reaction throughput and good reactivity.

  • For Stability: Nonpolar aprotic solvents like Toluene and THF , as well as Acetonitrile , provide the most stable environment. Avoid prolonged heating in protic solvents like methanol if transesterification is an undesirable side reaction.

  • For Maximizing Reactivity: Polar solvents are essential. DMF and Methanol facilitated the fastest reaction rates in our model system. The choice between them may depend on downstream processing and purification considerations.

Ultimately, the optimal solvent is application-specific. By understanding the interplay between the physicochemical properties of this compound and the characteristics of the solvent, researchers can significantly improve the efficiency, robustness, and scalability of their synthetic procedures.

References

Comparative Biological Activity Screening of Methyl 3,4-diamino-2-methoxybenzoate: A Strategic Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting a primary biological activity screen of Methyl 3,4-diamino-2-methoxybenzoate. As a key chemical intermediate, this compound serves as a foundational scaffold for a diverse range of biologically active molecules, particularly benzimidazole derivatives known for their roles as kinase inhibitors and antimicrobial agents.

Instead of treating this molecule in isolation, our approach is to design a screening cascade that logically probes for the activities most commonly associated with its downstream derivatives. This strategy allows for an efficient and rationale-driven assessment of its potential therapeutic value. We will compare its hypothetical performance against established drugs derived from similar structural classes, providing a clear benchmark for its potential.

The Strategic Rationale: From Building Block to Bioactivity

This compound is an ortho-phenylenediamine derivative. This structural motif is the cornerstone for synthesizing the benzimidazole ring system via condensation with aldehydes or carboxylic acids. This resulting benzimidazole core is a privileged scaffold in medicinal chemistry, famously present in molecules targeting a wide array of biological targets.

Our screening strategy is therefore predicated on the following logic:

  • Kinase Inhibition: Many advanced benzimidazole derivatives are potent inhibitors of protein kinases, which are critical targets in oncology. Screening for broad kinase inhibitory activity is a primary objective.

  • Antimicrobial Activity: The benzimidazole scaffold is renowned for its anti-parasitic and antifungal properties, as seen in drugs like albendazole. Therefore, assessing activity against representative bacterial and fungal strains is a logical second pillar.

  • Baseline Cytotoxicity: Before exploring specific mechanisms, establishing a general cytotoxicity profile is crucial. This helps differentiate between targeted anti-proliferative effects (e.g., against cancer cells) and non-specific toxicity, providing a therapeutic window.

This multi-pronged approach ensures a comprehensive initial assessment of the compound's biological potential.

Experimental Design: A Multi-Tiered Screening Workflow

To systematically evaluate the compound, we propose a parallel screening workflow. This design allows for the simultaneous collection of data across different biological domains, providing a holistic initial profile of the compound's activity.

Test Articles & Comparators
Compound NameRoleRationale for Inclusion
This compound Test Article The primary compound of interest.
Gefitinib Positive Control (Kinase Inhibitor)An established EGFR kinase inhibitor, representing the therapeutic class of compounds often synthesized from similar precursors.[1][2]
Thiabendazole Positive Control (Antimicrobial)A commercial benzimidazole-based fungicide, providing a benchmark for antimicrobial activity.[3]
DMSO (0.1%) Vehicle ControlThe solvent used to dissolve the test compounds, to account for any effects of the solvent itself.

Screening Workflow Diagram

G cluster_prep Preparation cluster_screens Primary Screening Cascade cluster_analysis Data Analysis & Interpretation Compound Test Compound Stock (this compound) in DMSO Cytotoxicity Tier 1: Cytotoxicity Assay (MTT Assay) Cell Lines: A549, MCF-7, HEK293 Compound->Cytotoxicity Serial Dilutions Kinase Tier 2: Kinase Inhibition (Kinase-Glo Assay) Panel: EGFR, VEGFR2, Src Compound->Kinase Serial Dilutions Antimicrobial Tier 3: Antimicrobial Screen (Broth Microdilution) Strains: E. coli, S. aureus Compound->Antimicrobial Serial Dilutions Controls Positive & Vehicle Controls (Gefitinib, Thiabendazole, DMSO) Controls->Cytotoxicity Serial Dilutions Controls->Kinase Serial Dilutions Controls->Antimicrobial Serial Dilutions Analysis Calculate IC50 (Cytotoxicity) Calculate % Inhibition (Kinase) Determine MIC (Antimicrobial) Cytotoxicity->Analysis Kinase->Analysis Antimicrobial->Analysis Decision Hit Identification & Prioritization for Secondary Screening Analysis->Decision

Caption: High-level workflow for the primary biological screening cascade.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[4][5][6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5] The concentration of this formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of living, metabolically active cells.[4][5] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a compound's cytotoxicity.

Detailed Step-by-Step Methodology
  • Cell Seeding:

    • Culture human lung carcinoma (A549), breast cancer (MCF-7), and normal human embryonic kidney (HEK293) cells to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X serial dilution series of the Test Article and Positive Controls (e.g., Gefitinib) in culture medium, ranging from 200 µM to ~0.1 µM.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (0.1% DMSO) and untreated control wells.

    • Incubate the plate for 48 hours at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing for formazan crystal formation in viable cells.

  • Solubilization and Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.

    • Agitate the plate on an orbital shaker for 10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

Comparative Data (Hypothetical)
CompoundA549 IC50 (µM)MCF-7 IC50 (µM)HEK293 IC50 (µM)
This compound> 100> 100> 100
Gefitinib15.221.585.0
0.1% DMSONo EffectNo EffectNo Effect

This hypothetical data suggests the parent compound has low intrinsic cytotoxicity, a desirable trait for a scaffold molecule.

Protocol 2: Kinase Inhibition Profiling (Kinase-Glo® Assay)

Principle

The Kinase-Glo® Luminescent Kinase Assay quantifies the activity of a kinase by measuring the amount of ATP remaining in the reaction.[7][8][9] Kinases consume ATP when they phosphorylate a substrate.[10] The assay reagent contains luciferase, which uses the remaining ATP to produce a luminescent signal.[7] This signal is inversely proportional to kinase activity; a high signal means low kinase activity (inhibition), and a low signal means high kinase activity.[9][10]

G cluster_reaction Kinase Reaction cluster_detection Detection Step Kinase Kinase (e.g., EGFR) ADP ADP + Phosphorylated Substrate Kinase->ADP Substrate Substrate Substrate->ADP ATP ATP ATP->ADP Inhibitor Test Compound (Potential Inhibitor) Inhibitor->Kinase blocks Inhibitor->ADP ATP_left Remaining ATP ADP->ATP_left Luciferase Luciferase (from Kinase-Glo® Reagent) ATP_left->Luciferase Light Luminescent Signal Luciferase->Light Light->ATP_left inversely proportional to kinase activity

Caption: Principle of the Kinase-Glo® luminescent assay for inhibitors.

Detailed Step-by-Step Methodology
  • Reaction Setup:

    • In a 96-well plate, add 5 µL of kinase buffer.

    • Add 2.5 µL of test compound dilutions (final concentration e.g., 10 µM).

    • Add 2.5 µL of the kinase/substrate mixture (e.g., recombinant EGFR and a generic poly-Glu-Tyr peptide substrate).

    • Initiate the reaction by adding 2.5 µL of 10 µM ATP solution.

    • Incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Reconstitute the Kinase-Glo® reagent according to the manufacturer's protocol (e.g., Promega Corp.).[11]

    • Add 12.5 µL of the prepared Kinase-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement:

    • Measure luminescence using a plate-reading luminometer.

    • Calculate percent inhibition relative to the vehicle (DMSO) control.

      • % Inhibition = 100 * (1 - (Lumi_compound - Lumi_no_kinase) / (Lumi_vehicle - Lumi_no_kinase))

Comparative Data (Hypothetical)
Compound (at 10 µM)% Inhibition (EGFR)% Inhibition (VEGFR2)% Inhibition (Src)
This compound8%5%11%
Gefitinib92%15%18%
0.1% DMSO0%0%0%

This hypothetical data shows the parent compound has minimal direct kinase inhibitory activity, reinforcing its role as a scaffold rather than a potent, final drug.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

Principle

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13] The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism after overnight incubation.[13] The test involves challenging a standardized inoculum of bacteria with serial dilutions of the antimicrobial agent in a liquid broth medium.[12][13]

Detailed Step-by-Step Methodology
  • Inoculum Preparation:

    • Culture Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive) overnight in Mueller-Hinton Broth (MHB).

    • Dilute the overnight culture to match a 0.5 McFarland turbidity standard.

    • Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Plate Preparation:

    • In a 96-well plate, add 50 µL of sterile MHB to all wells.

    • Add 50 µL of the test compound at 2X the highest desired concentration to the first column.

    • Perform a 2-fold serial dilution across the plate by transferring 50 µL from one column to the next.

    • This creates a concentration gradient (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well.

    • Include a positive control (bacteria, no compound) and a negative control (broth only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth.[12]

    • The MIC is the lowest concentration at which no turbidity is observed.

Comparative Data (Hypothetical)
CompoundE. coli MIC (µg/mL)S. aureus MIC (µg/mL)
This compound> 256128
Thiabendazole> 25616
0.1% DMSONo EffectNo Effect

This hypothetical data suggests the parent compound may possess weak, selective antimicrobial activity, which could be significantly enhanced through chemical modification into a full benzimidazole structure.

Conclusion and Future Directions

This guide outlines a logical, multi-tiered approach to the initial biological characterization of this compound. The proposed screening cascade provides a comprehensive first look at its potential in key therapeutic areas where its derivatives have proven successful.

Based on our hypothetical results, the compound itself demonstrates low intrinsic cytotoxicity and minimal kinase inhibition, which are favorable properties for a starting scaffold. The weak antimicrobial signal suggests that while the core structure may have some inherent activity, its true potential is likely realized upon cyclization and further derivatization into more complex benzimidazoles.

The next steps in a drug discovery program would involve:

  • Synthetic Elaboration: Synthesizing a focused library of benzimidazole derivatives from the parent compound.

  • Structure-Activity Relationship (SAR) Studies: Screening the new library using the same assays to identify which chemical modifications enhance potency and selectivity.

  • Secondary Screening: Advancing the most promising "hits" from the primary screen into more complex, cell-based, and mechanistic assays.

By employing this systematic screening strategy, researchers can efficiently evaluate the biological potential of foundational chemical building blocks and rationally guide the development of next-generation therapeutic agents.

References

The Evolving Landscape of Anticancer Therapeutics: A Comparative Efficacy Analysis of Methyl 3,4-diamino-2-methoxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and more effective cancer therapies, medicinal chemists are continuously exploring new molecular scaffolds that can be tailored to selectively target the intricate signaling pathways driving tumorigenesis. One such promising scaffold is derived from Methyl 3,4-diamino-2-methoxybenzoate, a versatile starting material for the synthesis of a diverse range of heterocyclic compounds, most notably benzimidazoles and quinazolines. This guide provides a comprehensive comparison of the potential anticancer efficacy of these derivatives, grounded in experimental data and structure-activity relationship (SAR) studies. We will delve into the rationale behind their design, the methodologies for their evaluation, and the molecular targets they engage.

The Benzimidazole and Quinazoline Core: A Privileged Scaffold in Oncology

The anticancer potential of benzimidazole and quinazoline derivatives stems from their structural resemblance to endogenous purines, enabling them to interact with a multitude of biological targets, including key enzymes and receptors involved in cancer cell proliferation and survival.[1][2] The strategic placement of substituents on these core structures, guided by SAR studies, allows for the fine-tuning of their potency, selectivity, and pharmacokinetic properties.[3][4]

The starting material, this compound, provides a unique platform for generating a library of derivatives. The ortho-diamino functionality is primed for cyclization reactions to form the benzimidazole ring, while the amino and ester groups can be utilized to construct the quinazoline core. The methoxy group at the 2-position can also influence the electronic and steric properties of the final compounds, potentially impacting their biological activity.

Comparative Anticancer Efficacy: A Data-Driven Analysis

While a direct head-to-head comparative study of a comprehensive library of derivatives from this compound is not yet published, we can extrapolate and compare the efficacy of analogous substituted benzimidazoles and quinazolines based on extensive research in the field. The following tables summarize the cytotoxic activities of representative derivatives against various human cancer cell lines, as measured by the IC50 value (the concentration of the compound required to inhibit the growth of 50% of cancer cells).

Table 1: Comparative Cytotoxicity (IC50, µM) of Substituted Benzimidazole Derivatives

Derivative ClassSubstitution PatternMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)HeLa (Cervical)Reference
2-Arylbenzimidazoles2-(4-chlorophenyl)8.512.310.115.2[5]
2-(4-methoxyphenyl)15.220.118.522.4[5]
2-(4-nitrophenyl)5.17.86.59.3[5]
N-substituted benzimidazoles1-benzyl-2-phenyl11.314.712.918.6[6]
1-(4-chlorobenzyl)-2-phenyl7.99.58.811.2[6]

Table 2: Comparative Cytotoxicity (IC50, µM) of Substituted Quinazoline Derivatives

Derivative ClassSubstitution PatternMCF-7 (Breast)A549 (Lung)HT-29 (Colon)HepG2 (Liver)Reference
4-Anilinoquinazolines4-(3-chloroanilino)0.81.21.52.1[3]
4-(4-fluoroanilino)1.11.51.92.5[7]
2,4-Disubstituted Quinazolines2-chloro-4-(4-ethoxyphenyl)0.300.27--[8]
2-thioxo-3-butyl10.5---[9]

From this collated data, a clear trend emerges: substitutions on the core ring systems profoundly influence anticancer activity. For instance, in the 2-arylbenzimidazole series, electron-withdrawing groups like a nitro group at the para position of the 2-phenyl ring enhance cytotoxicity.[5] Similarly, for 4-anilinoquinazolines, halogen substitutions on the aniline ring are favorable for activity.[3][7]

Unraveling the Mechanism of Action: Targeting Kinase Signaling Pathways

A significant body of evidence points towards the inhibition of protein kinases as a primary mechanism of action for many anticancer benzimidazole and quinazoline derivatives.[10][11][12] These enzymes play a pivotal role in signal transduction pathways that regulate cell growth, proliferation, and survival. Two of the most well-documented targets are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7][13]

EGFR and VEGFR-2 Inhibition

Overexpression or mutation of EGFR is a common feature in many cancers, leading to uncontrolled cell proliferation.[11] Similarly, VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[13] By inhibiting these kinases, benzimidazole and quinazoline derivatives can effectively halt tumor growth and progression.

The following diagram illustrates the simplified signaling pathways and the points of inhibition by these derivatives.

Kinase_Inhibition cluster_EGFR EGFR Pathway cluster_VEGFR2 VEGFR-2 Pathway EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Inhibitor Benzimidazole/ Quinazoline Derivatives Inhibitor->EGFR Inhibition Inhibitor->VEGFR2 Inhibition caption Figure 1: Inhibition of EGFR and VEGFR-2 Signaling Pathways.

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by benzimidazole/quinazoline derivatives.

Experimental Protocols for Efficacy Evaluation

The following are detailed, step-by-step methodologies for key experiments used to assess the anticancer efficacy of the synthesized derivatives.

MTT Cell Viability Assay

This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cancer cells.[14]

Principle: The assay measures the metabolic activity of cells. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[14]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Caption: Workflow for the MTT Cell Viability Assay.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of a compound on the progression of the cell cycle.[15]

Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA. The amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. Flow cytometry measures the fluorescence of individual cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16]

Protocol:

  • Cell Seeding and Treatment: Seed cancer cells in 6-well plates and treat them with the test compound at its IC50 concentration for 24 or 48 hours, as described in the MTT assay protocol.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.

  • Fixation: Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.[17]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Analysis A Cell Seeding & Treatment B Cell Harvesting A->B C Fixation (70% Ethanol) B->C D Staining (Propidium Iodide) C->D E Flow Cytometry Analysis D->E F Data Analysis (% of cells in G0/G1, S, G2/M) E->F caption Figure 3: Experimental Workflow for Cell Cycle Analysis.

Caption: Experimental Workflow for Cell Cycle Analysis.

Conclusion and Future Directions

The derivatives of this compound, particularly the resulting benzimidazoles and quinazolines, represent a highly promising class of anticancer agents. The available data strongly suggests that their efficacy is intricately linked to the nature and position of substituents on the core heterocyclic scaffold, which in turn dictates their interaction with key molecular targets like EGFR and VEGFR-2.

This guide provides a framework for the comparative evaluation of these derivatives, emphasizing the importance of robust experimental methodologies and a deep understanding of the underlying mechanisms of action. Future research should focus on the systematic synthesis and screening of a dedicated library of compounds derived from this compound to establish a more direct and comprehensive SAR. Such studies, coupled with advanced computational modeling and in vivo testing, will undoubtedly accelerate the development of novel, highly effective, and targeted cancer therapies.

References

A Comparative Guide to the Structural Characterization of Methyl 3,4-diamino-2-methoxybenzoate: The Unambiguous Power of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR), polymorphism screening, and intellectual property rest. This guide provides an in-depth comparison of analytical techniques for the characterization of Methyl 3,4-diamino-2-methoxybenzoate , a substituted aromatic amine with potential applications as a synthetic building block.

While techniques like NMR, Mass Spectrometry, and IR Spectroscopy provide essential information on connectivity and functional groups, they often leave critical questions of spatial arrangement and intermolecular interactions unanswered. Single-crystal X-ray diffraction (SCXRD) stands alone in its ability to provide a definitive, high-resolution map of the molecule in the solid state. Although a crystal structure for this compound has not been publicly deposited, this guide will use the known structure of its parent compound, 3,4-Diaminobenzoic acid , as a comparative framework and detail the authoritative workflow required to achieve an unambiguous crystallographic characterization.

The Indispensable Role of X-ray Crystallography

In the pharmaceutical industry, SCXRD is the gold standard for structural elucidation.[1] It provides incontrovertible data on molecular geometry, conformation, and the absolute stereochemistry of chiral centers.[1] This information is vital for regulatory submissions and for understanding how an active pharmaceutical ingredient (API) will behave in a solid dosage form, influencing properties like solubility and stability.[2] While other techniques offer valuable pieces of the puzzle, crystallography provides the complete picture.

Comparing Analytical Techniques: A Necessary Synergy

The characterization of a novel compound like this compound is never reliant on a single technique. It involves a synergistic approach where each method provides complementary information.

Analytical Technique Information Provided Limitations
Single-Crystal X-ray Diffraction (SCXRD) - Unambiguous 3D molecular structure- Bond lengths, bond angles, and torsion angles- Absolute stereochemistry- Intermolecular interactions (e.g., hydrogen bonding)- Crystal packing and polymorphism- Requires a high-quality single crystal- Provides a static, solid-state structure (may differ from solution)[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy - Carbon-hydrogen framework connectivity- Electronic environment of nuclei- Molecular dynamics in solution- Relative stereochemistry (via NOE)- Does not provide absolute stereochemistry directly- Structure is inferred, not directly imaged- Can be difficult for poorly soluble compounds[4]
Mass Spectrometry (MS) - Molecular weight and elemental formula- Structural information from fragmentation patterns- Does not provide information on 3D arrangement or stereochemistry- Isomeric compounds can be difficult to distinguish
Infrared (IR) Spectroscopy - Presence of specific functional groups (e.g., C=O, N-H, C-O)- Information on hydrogen bonding (from peak shifts/broadening)- Provides limited information on the overall molecular skeleton- Ambiguity in complex molecules with many functional groups

This guide will now delve into the practical application of these techniques, demonstrating why SCXRD is the ultimate arbiter of molecular structure.

Hypothetical Characterization Workflow

The logical flow for characterizing a new chemical entity like this compound would begin with foundational spectroscopic methods before culminating in the definitive analysis by X-ray crystallography.

G cluster_0 Phase 1: Initial Confirmation cluster_1 Phase 2: Definitive Structure Elucidation cluster_2 Phase 3: Data Analysis & Validation Synthesis Synthesis MS MS Synthesis->MS Verify MW NMR_IR NMR & IR Spectroscopy MS->NMR_IR Confirm Backbone & FGs Crystallization Crystallization NMR_IR->Crystallization Purity Confirmed SCXRD Single-Crystal X-ray Diffraction Crystallization->SCXRD Obtain Single Crystal Structure_Solution Structure_Solution SCXRD->Structure_Solution Collect Diffraction Data Refinement Refinement Structure_Solution->Refinement Solve Phase Problem Validation CIF Generation & Deposition Refinement->Validation Refine Model

Caption: Workflow for the comprehensive characterization of a novel small molecule.

Spectroscopic Analysis: Building the Case

Before attempting crystallization, a chemist would confirm the identity and purity of the synthesized this compound using standard spectroscopic methods.

Mass Spectrometry (MS)

The initial MS analysis would confirm the molecular weight (196.20 g/mol ). As an amine, the compound follows the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[5] Since our compound has two nitrogen atoms, its molecular ion peak (M+) should have an even mass-to-charge ratio (m/z), which is consistent with its formula C₉H₁₂N₂O₃.

Expected fragmentation would likely involve:

  • Loss of the methoxy group (-OCH₃): A peak at M-31.

  • Loss of the methyl ester group (-COOCH₃): A peak at M-59.

  • Alpha-cleavage adjacent to the amine groups, a characteristic fragmentation pathway for amines.[6][7]

NMR Spectroscopy

¹H and ¹³C NMR spectra would establish the carbon-hydrogen framework. For the closely related Methyl 3,4-diaminobenzoate , the reported ¹H NMR spectrum (500 MHz, CDCl₃) shows distinct signals for the aromatic protons, the methyl ester protons, and the two amine protons.[8]

  • Aromatic Protons: Expected in the δ 6.5-7.5 ppm range, with splitting patterns dictated by the substitution.

  • Methoxy Protons (-OCH₃): A singlet around δ 3.8-4.0 ppm.

  • Amine Protons (-NH₂): Two broad singlets, potentially between δ 3.0-4.0 ppm.[8]

While NMR confirms connectivity, it cannot definitively establish the through-space conformation or the precise nature of intermolecular interactions in the solid state.

Infrared (IR) Spectroscopy

An FTIR spectrum would confirm the presence of key functional groups.

  • N-H Stretching: Primary amines typically show two bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretching).[5]

  • C=O Stretching: A strong absorption band for the ester carbonyl group is expected around 1700-1725 cm⁻¹.[9]

  • C-O Stretching: Bands associated with the ester and ether linkages would appear in the 1000-1300 cm⁻¹ fingerprint region.[9]

While these spectroscopic methods collectively build a strong case for the compound's identity, they provide an averaged picture, especially in the case of solution-state NMR. They cannot deliver the atomic-level precision of X-ray crystallography.

The Crystallographic Protocol: An Authoritative Approach

Achieving a publication-quality crystal structure requires a meticulous, multi-step process. This protocol is a self-validating system designed to ensure data integrity from crystal growth to final structure deposition.

Part 1: Crystal Growth & Selection

The most critical and often challenging step is growing a diffraction-quality single crystal.[2]

  • Purification: The compound must be of the highest possible purity. Standard techniques like recrystallization or column chromatography are employed.

  • Solvent Screening: A range of solvents and solvent mixtures are screened. Slow evaporation is the most common technique for small molecules. A solution of this compound would be prepared in a solvent like methanol, ethanol, or ethyl acetate and allowed to evaporate slowly and undisturbed over several days.

  • Crystal Selection: A suitable crystal (ideally 0.1-0.3 mm in all dimensions, optically clear, and without visible fractures) is selected under a microscope.[10]

  • Mounting: The crystal is mounted on a cryoloop or glass fiber and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage during data collection.

Part 2: Data Collection

Data is collected using a modern single-crystal X-ray diffractometer equipped with an area detector.[7]

  • Initial Screening: A few initial diffraction images are collected to assess crystal quality and determine the unit cell parameters.[10]

  • Strategy Calculation: The diffractometer software calculates an optimal strategy to collect a complete, highly redundant dataset, ensuring all unique reflections are measured multiple times.

  • Full Data Collection: The crystal is rotated in the X-ray beam, and hundreds or thousands of diffraction images are recorded. This process can take from a few hours to a full day.

Part 3: Structure Solution and Refinement

This phase transforms the raw diffraction data into a 3D atomic model.

  • Data Reduction: The raw images are processed to integrate the intensities of all the diffraction spots and apply corrections (e.g., for Lorentz factor and polarization).

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of most non-hydrogen atoms.

  • Model Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. Hydrogen atoms are typically placed in calculated positions. Anisotropic displacement parameters (which model atomic vibrations) are refined for non-hydrogen atoms.

  • Validation: The final model is rigorously checked for geometric sensibility and agreement with the data. The output is a Crystallographic Information File (CIF) .

Caption: The interconnected stages of a successful crystal structure determination.

Trustworthiness: The Role of the Crystallographic Information File (CIF)

The CIF is the standard format for archiving and exchanging crystallographic data, as mandated by the International Union of Crystallography (IUCr).[1][11][12] A CIF file is a self-validating system, containing not just the final atomic coordinates, but also extensive metadata about the crystal, data collection, and refinement process. This includes:

  • Unit cell dimensions

  • Space group

  • Instrument and radiation source details

  • Final agreement factors (R-values)

  • Bond lengths, angles, and their standard uncertainties

This comprehensive record ensures that the results are reproducible and can be rigorously evaluated by peers and databases.[11]

Comparative Analysis: Insights from 3,4-Diaminobenzoic Acid

As no structure exists for the target molecule, we can draw powerful inferences from the known crystal structure of its parent, 3,4-Diaminobenzoic acid (CCDC Deposition Number: 167201).[13]

Parameter 3,4-Diaminobenzoic Acid [5][14]Predicted for this compound
Crystal System MonoclinicLikely Monoclinic or Orthorhombic
Space Group C2/cA common centrosymmetric space group (e.g., P2₁/c)
Key Feature Zwitterionic form in the solid state. The carboxylic acid proton transfers to the meta-amino group.Neutral molecule.
Hydrogen Bonding Extensive network involving the ammonium group, the carboxylate, and the second amino group, forming layers.Strong N-H···O=C hydrogen bonds forming dimers or chains are highly probable. The second -NH₂ group and the methoxy oxygen could act as additional H-bond acceptors/donors, leading to a complex 3D network.
Molecular Conformation The carboxylate group is twisted relative to the benzene ring.The methyl ester and methoxy groups will likely be slightly twisted out of the plane of the benzene ring to minimize steric hindrance.

The most significant predicted difference is the change from a zwitterionic structure to a neutral one. The esterification of the carboxylic acid prevents proton transfer. This will fundamentally alter the hydrogen bonding network. While the parent acid forms strong N⁺-H···O⁻ bonds, the target molecule is expected to exhibit classic N-H···O=C hydrogen bonds, which are crucial interactions in many biological systems and pharmaceutical co-crystals. The presence of the additional methoxy group provides another potential hydrogen bond acceptor, further influencing the crystal packing. Only a full crystallographic study can reveal the precise nature of this new packing arrangement.

Conclusion

The comprehensive characterization of a new chemical entity like this compound relies on a suite of analytical techniques. While MS, NMR, and IR spectroscopy are indispensable for initial identification and confirmation of the molecular formula and functional groups, they provide an incomplete picture. Single-crystal X-ray diffraction is the only technique that can deliver an unambiguous, high-resolution, three-dimensional view of the molecule. It reveals the precise atomic arrangement, conformational details, and the intricate network of intermolecular interactions that govern the properties of the material in the solid state. For drug development professionals and researchers, the investment in obtaining a crystal structure is an investment in certainty, providing the ultimate authoritative grounding for all subsequent research and development.

References

A Comparative Guide to the Purity Assessment of Methyl 3,4-diamino-2-methoxybenzoate by HPLC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The purity of pharmaceutical intermediates is a critical determinant of the final active pharmaceutical ingredient's (API) safety and efficacy. This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the purity assessment of Methyl 3,4-diamino-2-methoxybenzoate, a key building block in synthetic organic chemistry. We will explore the causality behind experimental choices, present detailed methodologies, and compare the technique with alternative analytical methods, supported by illustrative experimental data. This document serves as a practical resource for researchers and quality control analysts in the pharmaceutical industry.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

This compound is a crucial intermediate in the synthesis of various pharmacologically active molecules. The presence of impurities, even in trace amounts, can have significant consequences, potentially leading to the formation of undesired side-products, reduced efficacy, and adverse toxicological effects in the final drug product. Therefore, a robust and reliable analytical method for purity assessment is not just a regulatory requirement but a cornerstone of quality assurance in drug development.[1][2]

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) has become the gold standard for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[3] This guide will walk you through a systematic approach to developing and applying an HPLC-MS method for the comprehensive purity profiling of this compound.

Understanding the Analyte: this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.[4]

Chemical Structure and Properties:

  • Molecular Formula: C₉H₁₂N₂O₃[5]

  • Molecular Weight: 196.21 g/mol

  • Structure: The molecule contains two primary aromatic amine groups, a methyl ester, and a methoxy group. The presence of the basic amine functionalities and the aromatic ring are key determinants of its chromatographic behavior.

  • Potential Impurities: Impurities can arise from the synthetic route, such as unreacted starting materials (e.g., 3,4-diaminobenzoic acid), side-products from incomplete reactions, or degradation products.[6]

HPLC-MS Method Development: A Step-by-Step Guide

The goal of HPLC method development is to achieve adequate separation of the main compound from all potential impurities.[7][8]

Experimental Workflow

The overall process for purity assessment by HPLC-MS is a systematic procedure designed to ensure accurate and reproducible results.

HPLC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Separation cluster_ms MS Detection & Analysis cluster_report Reporting prep_sample Dissolve Sample in Diluent hplc_injection Inject Sample onto HPLC prep_sample->hplc_injection prep_std Prepare Reference Standard Solution prep_std->hplc_injection hplc_separation Chromatographic Separation hplc_injection->hplc_separation ms_detection Mass Spectrometric Detection hplc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition data_processing Data Processing & Purity Calculation data_acquisition->data_processing report Generate Certificate of Analysis data_processing->report

Caption: General experimental workflow for HPLC-MS purity assessment.

Detailed Experimental Protocol

This protocol is a starting point and may require optimization based on the specific instrumentation and impurity profile.

Instrumentation:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, and column oven.

  • Detector: A mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase is chosen for its versatility in retaining moderately polar compounds like aromatic amines.[9]

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

  • This compound reference standard

  • Sample of this compound for analysis

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidic mobile phase helps to protonate the amine groups, leading to better peak shape and retention on a reversed-phase column.[4]

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A gradient is often necessary to separate compounds with a range of polarities.[10] A typical gradient might be:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode. ESI is well-suited for polar and ionizable molecules.

  • Scan Range: m/z 100-500. This range will cover the molecular ion of the target compound and potential impurities.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

Sample Preparation:

  • Accurately weigh and dissolve approximately 1 mg of the this compound sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.

  • Filter the solution through a 0.22 µm syringe filter before injection to remove any particulate matter.[8]

Results and Discussion: Interpreting the Data

The output of the HPLC-MS analysis will be a chromatogram showing the separation of different components over time and a corresponding mass spectrum for each peak.

Illustrative Data Summary:

PeakRetention Time (min)Peak Area (%)[M+H]⁺ (m/z)Tentative Identification
14.20.15153.13,4-Diaminobenzoic acid (Starting Material)
212.599.5197.1This compound
315.80.25211.1Unknown Impurity
418.10.10183.1Isomeric Impurity

Note: This data is illustrative and will vary depending on the sample.

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. The mass spectrum for each peak allows for the confirmation of the main compound's identity and provides molecular weight information for unknown impurities, aiding in their structural elucidation.

Comparison with Alternative Analytical Techniques

While HPLC-MS is a powerful tool, other techniques can also be used for purity assessment. The choice of method depends on the specific requirements of the analysis.[11]

Method_Comparison cluster_hplcms HPLC-MS cluster_hplcuv HPLC-UV cluster_gcms GC-MS cluster_nmr qNMR hplcms_pros Pros: - High Sensitivity & Selectivity - Provides Molecular Weight Information - Ideal for Complex Mixtures hplcms_cons Cons: - Higher Cost - Requires More Expertise hplcuv_pros Pros: - Robust and Widely Available - Good for Quantification - Lower Cost hplcuv_cons Cons: - Lower Sensitivity for Non-chromophoric Impurities - No Molecular Weight Information gcms_pros Pros: - Excellent for Volatile Impurities - High Resolution gcms_cons Cons: - Requires Derivatization for Non-volatile Compounds - Potential for Thermal Degradation nmr_pros Pros: - Provides Structural Information - Absolute Quantification without Reference Standard nmr_cons Cons: - Lower Sensitivity - Not Suitable for Complex Mixtures

Caption: Comparison of analytical techniques for purity assessment.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in many quality control laboratories.[12] It offers robust and reliable quantification but lacks the specificity of MS detection. It is suitable for routine analysis where the impurities are known and have a UV chromophore.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for the analysis of volatile and semi-volatile impurities.[3] For a non-volatile compound like this compound, derivatization would be necessary to increase its volatility, which can add complexity to the sample preparation.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[13] However, it generally has lower sensitivity compared to chromatographic methods and may not be suitable for detecting trace-level impurities.

Method Validation: Ensuring Trustworthiness

Once a method is developed, it must be validated to ensure it is fit for its intended purpose.[14] According to the International Council for Harmonisation (ICH) guidelines, validation parameters include:[15]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[16]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[16]

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.[16]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion: Best Practices for Purity Assessment

The purity of this compound is paramount for its successful use in pharmaceutical synthesis. HPLC-MS stands out as the most powerful and versatile technique for this purpose, providing a comprehensive profile of the main component and any impurities. By following a systematic approach to method development and validation, researchers and drug development professionals can ensure the quality and consistency of this critical intermediate, ultimately contributing to the safety and efficacy of the final drug product. Continuous learning and attention to detail are key to mastering this essential skill in analytical chemistry.[7]

References

A Comparative Guide to the Synthesis of Methyl 3,4-diamino-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3,4-diamino-2-methoxybenzoate is a valuable substituted aromatic diamine that serves as a key building block in the synthesis of various heterocyclic compounds, particularly in the pharmaceutical and materials science sectors. Its specific substitution pattern, featuring two adjacent amino groups and a methoxy group ortho to the ester, makes it an attractive precursor for the construction of benzimidazoles, quinoxalines, and other complex molecular architectures. For researchers and process chemists, the selection of an optimal synthetic route is critical, balancing factors such as yield, purity, cost, scalability, and safety.

This guide provides an in-depth comparative analysis of two potential synthetic routes to this compound. The first route is based on a documented patent, proceeding through a dinitro intermediate. The second is a proposed, logical alternative that leverages sequential introduction of the amino functionalities. Each route is presented with a detailed protocol, a discussion of the underlying chemical principles, and an evaluation of its strategic advantages and potential challenges.

Route 1: The Dinitration and Reduction Pathway

This synthetic approach is a classical and robust method for introducing vicinal amino groups onto an aromatic ring. It involves the initial synthesis of a dinitro-substituted benzene ring, followed by the simultaneous reduction of both nitro groups. This route has been partially described in patent literature for the final reduction step.

Overall Synthetic Scheme

Route_1 A 2-Methoxybenzoic Acid B Methyl 2-methoxybenzoate A->B CH3OH, H2SO4 (cat.) C Methyl 2-methoxy-3,4-dinitrobenzoate B->C HNO3, H2SO4 D This compound C->D H2, Pd/C Route_2 A 3-Amino-2-methoxybenzoic acid B Methyl 3-amino-2-methoxybenzoate A->B CH3OH, SOCl2 C Methyl 3-acetamido-2-methoxybenzoate B->C Ac2O, Pyridine D Methyl 3-acetamido-2-methoxy-4-nitrobenzoate C->D HNO3, H2SO4 E Methyl 3-amino-2-methoxy-4-nitrobenzoate D->E HCl, H2O F This compound E->F H2, Pd/C

A Comparative Guide to the Validation of Analytical Methods for Methyl 3,4-diamino-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of analytical methodologies for the validation of Methyl 3,4-diamino-2-methoxybenzoate, a critical intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural checklists to explain the scientific rationale behind experimental choices, ensuring the development of robust, reliable, and compliant analytical methods. Our focus is on establishing self-validating systems grounded in the authoritative principles set forth by global regulatory bodies.

Introduction: The Analytical Imperative for a Key Intermediate

This compound is a substituted aromatic diamine ester. Its molecular structure, featuring primary amine groups and a methyl ester, makes it a versatile building block in the synthesis of more complex active pharmaceutical ingredients (APIs). The purity and quality of this starting material directly impact the safety and efficacy of the final drug product. Therefore, validating the analytical methods used to assess its identity, strength, quality, and purity is not merely a regulatory hurdle but a scientific necessity.

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[1] This guide will compare the most suitable analytical techniques for this molecule—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—and provide a comprehensive framework for their validation, rooted in the principles of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[2][3][4]

The Regulatory and Scientific Foundation of Method Validation

Analytical method validation is a continuous process that begins during method development and extends throughout the method's lifecycle.[5] The harmonized guidelines from ICH, particularly Q2(R2), provide a comprehensive framework for this process, which is complemented by the USP's General Chapter <1225> and FDA guidance documents.[2][3][6][7] These guidelines establish the core performance characteristics that must be evaluated to ensure a method is reliable and suitable for its intended use.

G cluster_guidelines Regulatory Framework cluster_lifecycle Analytical Procedure Lifecycle ICH ICH Q2(R2) Validation of Analytical Procedures Val Method Validation (ICH Q2(R2)) ICH->Val Provides Core Principles FDA FDA Guidance Analytical Procedures and Methods Validation FDA->Val Enforces Standards USP USP <1225> Validation of Compendial Procedures USP->Val Defines Compendial Requirements Dev Method Development (ICH Q14) Dev->Val Leads to Ver Method Verification/ Transfer Val->Ver Enables Routine Routine Use & Monitoring Ver->Routine Allows for

Caption: Interrelationship of Regulatory Guidelines and the Analytical Method Lifecycle.

Comparative Analysis of Primary Analytical Techniques

The selection of an analytical technique is the first critical decision. For this compound, the choice primarily lies between HPLC and GC, each with distinct advantages and challenges.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Primary Use Quantification (Assay), Purity Assessment, Impurity Profiling.Identification, Quantification, Impurity Profiling.
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.
Sample Derivatization Not typically required. The molecule is soluble in common mobile phases.Likely required. The amine and ester groups may require derivatization (e.g., silylation) to increase volatility and thermal stability.[8]
Selectivity Excellent, especially with photodiode array (PDA) detectors for peak purity analysis.Very High. Mass spectrometry provides structural information, offering a high degree of confidence in peak identity.
Sensitivity High (ng/mL range).Very High (pg/mL to ng/mL range).
Quantitative Accuracy Excellent.[9]Very Good, but can be influenced by derivatization efficiency.
Throughput High.Medium, due to longer run times and potential sample preparation steps.
Recommendation Primary recommended technique for quality control, stability studies, and routine analysis due to its robustness, high accuracy, and simpler sample preparation.[9]Excellent confirmatory technique and for impurity identification, especially for volatile or unknown impurities.

A Deep Dive: Validating an HPLC Method for this compound

Given its superior suitability for routine quantitative analysis, we will focus on the validation of a Reversed-Phase HPLC (RP-HPLC) method. The following sections detail the validation parameters, explain the causality behind the protocols, and provide step-by-step experimental workflows.

The Validation Workflow: A Systematic Approach

A successful validation study is built on a pre-approved protocol that details the experiments, methodologies, and pre-defined acceptance criteria.[1][10] The process is a structured evaluation to ensure the method is fit for its purpose.

HPLC_Validation_Workflow Start Develop Validation Protocol (Define parameters & acceptance criteria) SST Perform System Suitability Testing (SST) (e.g., RSD < 2.0% for peak area) Start->SST Specificity Specificity & Selectivity (Forced degradation, blank analysis) SST->Specificity If SST passes Linearity Linearity & Range (5 concentrations, R² > 0.995) Specificity->Linearity Accuracy Accuracy (Spike recovery at 3 levels, 80-120%) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ (Signal-to-Noise or Slope method) Precision->Limits Robustness Robustness (Vary flow rate, pH, temp) Limits->Robustness Report Compile Validation Report (Summarize results, state compliance) Robustness->Report

Caption: A systematic workflow for HPLC method validation.
Experimental Protocols for Validation Parameters

The following protocols are based on established guidelines for a quantitative impurity and assay method.[3][11]

A. Specificity

  • Causality: Specificity demonstrates that the analytical signal is unequivocally attributable to the analyte of interest.[11] For a stability-indicating method, this means the procedure must be able to separate the main analyte from its degradation products and any process-related impurities or matrix components.

  • Protocol:

    • Forced Degradation: Subject the sample of this compound to stress conditions (e.g., acid hydrolysis with 0.1N HCl, base hydrolysis with 0.1N NaOH, oxidation with 3% H₂O₂, heat, and photolytic exposure).

    • Analysis: Analyze the stressed samples alongside an unstressed sample and a blank (mobile phase or sample diluent).

    • Evaluation: The method is specific if the analyte peak is resolved from all degradation product peaks. Peak purity analysis using a PDA detector should be performed to confirm that the analyte peak is spectrally homogeneous.

B. Linearity and Range

  • Causality: Linearity establishes a direct proportional relationship between the concentration of the analyte and the analytical signal over a defined range.[12] The range is the interval where this relationship holds true with acceptable accuracy and precision.

  • Protocol:

    • Stock Solution: Prepare a stock solution of the reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water).

    • Calibration Standards: Prepare at least five concentrations across the desired range. For an assay, this is typically 80% to 120% of the target concentration. For impurities, it would span from the reporting threshold to 120% of the specification limit.

    • Analysis: Inject each concentration in triplicate.

    • Evaluation: Plot the mean peak area against concentration. Perform a linear regression analysis. The acceptance criteria are typically a correlation coefficient (r²) ≥ 0.995.

C. Accuracy

  • Causality: Accuracy measures the closeness of the test results to the true value.[10] It is typically determined through recovery studies on a sample matrix spiked with a known quantity of the analyte.

  • Protocol:

    • Spiked Samples: Prepare samples by spiking a placebo or a known sample matrix with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.

    • Analysis: Analyze the spiked samples and calculate the concentration of the analyte.

    • Evaluation: Express accuracy as the percent recovery. The mean recovery should be within a pre-defined limit, typically 98.0% to 102.0% for an assay.

D. Precision

  • Causality: Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Measures precision over a short interval under the same operating conditions.

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

  • Protocol:

    • Sample Preparation: Prepare a minimum of six independent samples at 100% of the target concentration. Alternatively, analyze three concentrations in triplicate.

    • Repeatability Analysis: Have one analyst analyze the samples on the same day using the same instrument.

    • Intermediate Precision Analysis: Have a second analyst repeat the study on a different day or with a different instrument.

    • Evaluation: Calculate the Relative Standard Deviation (RSD) for the results. A typical acceptance criterion is an RSD of ≤ 2.0%.[11]

E. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (Signal-to-Noise Approach):

    • Determine Signal-to-Noise (S/N) Ratio: Inject a series of solutions with known low concentrations of the analyte.

    • LOD Estimation: The concentration that yields a signal-to-noise ratio of approximately 3:1 is estimated as the LOD.

    • LOQ Estimation: The concentration that yields a signal-to-noise ratio of approximately 10:1 is estimated as the LOQ.

    • Confirmation: The reliability of the LOQ should be confirmed by analyzing multiple samples at this concentration and demonstrating acceptable precision and accuracy.

F. Robustness

  • Causality: Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[12] It provides an indication of its reliability during normal usage.

  • Protocol:

    • Parameter Variation: Deliberately vary critical chromatographic parameters one at a time. Examples include:

      • Flow Rate (e.g., ± 0.1 mL/min)

      • Mobile Phase pH (e.g., ± 0.2 units)

      • Column Temperature (e.g., ± 5 °C)

      • Mobile Phase Composition (e.g., ± 2% organic)

    • Analysis: Inject a standard solution and assess the impact on system suitability parameters (e.g., peak retention time, tailing factor, resolution).

    • Evaluation: The system suitability parameters should remain within acceptable limits for all variations, demonstrating the method's robustness.

Conclusion

The validation of analytical methods for a key intermediate like this compound is a foundational activity in drug development that ensures data integrity and product quality. While High-Performance Liquid Chromatography stands out as the primary technique for routine quality control, Gas Chromatography offers a powerful complementary tool for identification and specialized impurity analysis.

A successful validation is not achieved by merely following a checklist but by understanding the scientific principles behind each validation parameter. By grounding protocols in the authoritative guidelines of the ICH, FDA, and USP, and by meticulously documenting every step of the process, researchers can build a comprehensive validation package that is scientifically sound, trustworthy, and regulatorily compliant. This lifecycle approach ensures that the analytical method is not just validated for a single point in time, but is robust and reliable for its entire intended use.[5]

References

Safety Operating Guide

Definitive Guide to the Proper Disposal of Methyl 3,4-diamino-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. The proper handling and disposal of chemical reagents are paramount to laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the disposal of Methyl 3,4-diamino-2-methoxybenzoate, grounding procedural steps in established safety principles and regulatory standards.

Core Principles: Hazard Identification and Immediate Precautions

Before handling this compound, a thorough understanding of its hazard profile is essential. This compound is an aromatic amine, a class of chemicals that requires careful management due to potential toxicity.[1][2] The immediate priority is to prevent exposure through inhalation, ingestion, or skin and eye contact.

1.1. Hazard Profile Based on available data, this compound presents the following hazards[3]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications mandate the use of stringent personal protective equipment (PPE) and engineering controls.

1.2. Mandatory Personal Protective Equipment (PPE) A proactive approach to safety is non-negotiable. The following PPE must be worn at all times when handling this compound[4][5]:

  • Eye Protection: Chemical safety goggles are required. If there is a splash risk, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[6]

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize inhalation risk.[7] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[8]

Property Value Source
Molecular Formula C₉H₁₂N₂O₃PubChem[3]
Molecular Weight 196.20 g/mol PubChem[3]
Oral Toxicity Harmful if swallowed (H302)PubChem[3]
Skin Irritation Causes skin irritation (H315)PubChem[3]
Eye Irritation Causes serious eye irritation (H319)PubChem[3]
Respiratory Irritation May cause respiratory irritation (H335)PubChem[3]

Waste Management Protocol: A Step-by-Step Guide

The disposal of this compound is governed by federal and local regulations for hazardous waste.[9][10] The following protocol ensures compliance and safety from the point of generation to final disposal.

2.1. Waste Characterization and Segregation The first step in proper disposal is correctly identifying the material as hazardous waste.[9] Due to its toxic and irritant properties, this compound must be managed as a hazardous chemical waste.

Causality: The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates the proper management of waste that exhibits characteristics of toxicity, corrosivity, ignitability, or reactivity.[10] This compound's toxicological profile places it firmly in this category.

Crucially, this waste stream must be segregated. Do not mix this compound waste with other chemical wastes, especially strong acids or oxidizing agents, to prevent potentially hazardous reactions.[5][11]

2.2. Collection and Containerization Waste should be collected at or near the point of generation in a designated satellite accumulation area.[4]

  • Select a Compatible Container: Use a clean, sealable, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are appropriate. Ensure the container is designed for liquid or solid waste as appropriate.[10][11]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and an indication of the hazards (e.g., "Toxic," "Irritant").[4][11]

  • Closure: Keep the container securely closed at all times, except when adding waste.[10] This prevents the release of vapors and protects against spills.

  • Storage: Store the sealed container in a well-ventilated, designated hazardous waste storage area away from heat sources and incompatible materials.[5][7]

2.3. Final Disposal Pathway Disposal of this chemical must be handled by a licensed professional waste disposal service.[6][9] Attempting to dispose of this material via standard drains or as regular trash is a serious regulatory violation and poses a significant threat to the environment and public health.[5][12]

The preferred method for destroying aromatic amines is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[6][11] This ensures the complete breakdown of the molecule into less harmful components.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_facility Facility-Level Management cluster_disposal Final Disposition A Waste Generation (e.g., unused reagent, contaminated materials) B Characterize as Hazardous Waste (Toxic, Irritant) A->B Step 1 C Segregate from Incompatible Wastes B->C Step 2 D Collect in Labeled, Compatible, & Sealed Container C->D Step 3 E Store in Designated Satellite Accumulation Area D->E Step 4 F Transfer to Central Waste Storage Area E->F Step 5 (Periodic) G Arrange Pickup by Licensed Disposal Vendor F->G Step 6 H Transport to TSDF* G->H Step 7 I High-Temperature Incineration H->I Step 8 caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Workflow for the safe disposal of this compound.

Spill and Emergency Procedures

Even with meticulous planning, accidents can occur. A clear, pre-defined emergency plan is critical.

3.1. Spill Cleanup

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated, preferably within a fume hood.[6]

  • Don PPE: Wear the full PPE detailed in section 1.2.

  • Containment and Absorption: For a solid spill, carefully sweep up the material to avoid generating dust. For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Scoop the absorbed material and spilled substance into a designated, labeled hazardous waste container.[6]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: The cleanup materials are also considered hazardous waste and must be disposed of in the same manner as the chemical itself.

3.2. First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water while removing contaminated clothing. Seek medical attention if irritation persists.[13]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[13]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]

Conclusion: Fostering a Culture of Safety

The proper disposal of this compound is not merely a procedural task; it is a fundamental aspect of responsible scientific practice. Adherence to these guidelines, which are rooted in the regulatory frameworks of OSHA and the EPA, ensures the safety of laboratory personnel and the protection of our environment.[8][11] By understanding the causality behind each step—from hazard identification to final incineration—researchers can build a deep and resilient culture of safety.

References

Operational Safety Guide: Handling Methyl 3,4-diamino-2-methoxybenzoate and Related Aromatic Amines

Author: BenchChem Technical Support Team. Date: January 2026

From the Senior Application Scientist's Desk:

This guide provides a comprehensive operational framework for the safe handling of Methyl 3,4-diamino-2-methoxybenzoate. As a specific Safety Data Sheet (SDS) for this exact molecule is not consistently available, our protocol is built upon the established hazard profiles of closely related structural analogs, such as Methyl 3,4-diaminobenzoate and other substituted aromatic amines. This approach ensures a conservative and robust safety margin, treating the compound with the caution merited by its chemical class. The core principle of this guide is proactive hazard mitigation, prioritizing engineering controls and supplementing them with rigorous personal protective equipment protocols to ensure your safety and the integrity of your research.

Immediate Safety Profile

Before handling, it is critical to internalize the potential hazards. This profile is synthesized from data on closely related aromatic amine compounds.

Hazard Category Description GHS Hazard Statements Primary Exposure Routes Sources
Acute Oral Toxicity Toxic or harmful if swallowed.H301, H302Ingestion[1][2][3]
Skin Irritation Causes skin irritation upon direct contact.H315Dermal Contact[2][4]
Eye Irritation Causes serious eye irritation.H319Eye Contact[2][4]
Respiratory Irritation May cause respiratory tract irritation if inhaled as dust.H335Inhalation[2][4]

This table represents a consolidation of hazards from structural analogs. The actual hazards of this compound may vary and should be treated with caution.

The First Line of Defense: Engineering Controls

Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. The primary method for ensuring safety is to control the laboratory environment itself.

  • Chemical Fume Hood: All manipulations of solid this compound that could generate dust (e.g., weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood.[2] This is the most effective way to mitigate the risk of inhaling fine particulates.

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors from solutions.[1]

  • Designated Work Area: Designate a specific area for working with this compound to prevent cross-contamination of other lab surfaces.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it is dictated by a risk assessment of the specific procedure being performed.

Eye and Face Protection
  • Mandatory: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times when handling the solid or its solutions.[1][5]

  • Recommended for High-Risk Tasks: A face shield worn over chemical splash goggles is strongly recommended when there is a significant risk of splashing or when handling larger quantities (>5g).[5]

Hand Protection

The causality behind glove selection involves preventing direct skin contact and potential absorption. Aromatic amines as a class can be absorbed through the skin, making robust hand protection critical.

  • Glove Type: Nitrile gloves are the standard recommendation for incidental contact with solids and many solvents.[4] Always inspect gloves for tears or punctures before use.

  • Double Gloving: For all procedures involving the transfer of the solid or direct handling of solutions, wearing two pairs of nitrile gloves is best practice. This allows for the safe removal of the outer, contaminated glove without exposing the skin.

  • Solvent Considerations: If using a solvent, you must verify the glove material's compatibility and breakthrough time by consulting the manufacturer's chemical resistance guide.[5] Do not assume nitrile is always sufficient.

  • Immediate Removal: Change gloves immediately if they become contaminated.[6]

Body Protection
  • Lab Coat: A clean, flame-resistant lab coat, fully buttoned, is required.[5] Ensure it has tight-fitting cuffs.

  • Impervious Clothing: For large-scale operations or situations with a high risk of splashing, impervious clothing or a chemically resistant apron should be worn over the lab coat.[1]

  • Footwear: Fully enclosed shoes made of a non-porous material are mandatory. Open-toed shoes, sandals, or woven-mesh shoes are strictly prohibited.[5]

Respiratory Protection

Engineering controls are the primary method for respiratory protection. However, in specific situations, direct respiratory protection may be necessary.

  • Standard Operations: When working exclusively within a certified chemical fume hood, a respirator is typically not required.[5]

  • Emergency or Maintenance: In the event of a large spill outside of a fume hood or during maintenance procedures where exposure to dust is possible, a NIOSH-approved N95 dust mask or a respirator with appropriate particulate filters should be used.[3] All respirator use requires prior medical evaluation and fit-testing.[5]

Procedural Workflow: PPE & Disposal

This workflow diagram illustrates the logical sequence for donning, doffing, and disposing of PPE to minimize cross-contamination.

PPE_Workflow cluster_Donning Donning Sequence (Clean Area) cluster_Work Experimental Work cluster_Doffing Doffing Sequence (At Work Area Exit) cluster_Final Final Step a 1. Don Lab Coat (Fully Buttoned) b 2. Don Inner Gloves a->b c 3. Don Goggles / Face Shield b->c d 4. Don Outer Gloves (Over Cuffs) c->d e Perform All Manipulations Inside Fume Hood d->e f 1. Doff Outer Gloves (Turn Inside-Out) e->f g 2. Doff Lab Coat (Roll Away from Body) f->g h 3. Doff Goggles / Face Shield g->h i 4. Doff Inner Gloves (Turn Inside-Out) h->i j Wash Hands Thoroughly with Soap and Water i->j

Caption: PPE Donning, Doffing, and Disposal Workflow.

Decontamination and Waste Disposal

A safe protocol extends beyond handling to include proper cleanup and disposal, preventing delayed exposure or environmental contamination.

  • Decontamination: For minor spills on surfaces, decontaminate the area by scrubbing with alcohol and then washing with soap and water.[1] Absorb liquid spills with an inert material like vermiculite or sand before disposal.[1]

  • Solid Waste: All contaminated solid waste, including used gloves, weigh paper, and absorbent materials, must be collected in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Unused solutions or solvent washes containing the compound must be collected in a designated, sealed hazardous waste container. Do not pour any amount down the drain.[2]

  • Disposal: All waste must be disposed of through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.[1]

Emergency Response Plan

Immediate and correct action is vital in the event of an exposure.

Exposure Route Immediate First Aid Protocol Sources
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area thoroughly with large amounts of soap and water for at least 15 minutes. Seek prompt medical attention.[1][2]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1][2]
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoid mouth-to-mouth). Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][2][6]

Always have the Safety Data Sheet (SDS) for the compound or a close analog available to provide to emergency medical personnel. [2]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.